Tenocyclidine
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
1-(1-thiophen-2-ylcyclohexyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NS/c1-3-9-15(10-4-1,14-8-7-13-17-14)16-11-5-2-6-12-16/h7-8,13H,1-6,9-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUZZEWSCNBCFRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=CC=CS2)N3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1867-65-8 (hydrochloride) | |
| Record name | Tenocyclidine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021500981 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3046168 | |
| Record name | Tenocyclidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3046168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21500-98-1 | |
| Record name | 1-[1-(2-Thienyl)cyclohexyl]piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21500-98-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tenocyclidine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021500981 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tenocyclidine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01520 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tenocyclidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3046168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TENOCYCLIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8BQ45Q6VCL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TENOCYCLIDINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7637 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Tenocyclidine (TCP) and its Interaction with NMDA Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mechanism of action of Tenocyclidine (TCP) on N-methyl-D-aspartate (NMDA) receptors. TCP, a potent dissociative anesthetic and a phencyclidine (PCP) analog, exerts its primary effects by acting as a non-competitive antagonist at the NMDA receptor.[1] This document consolidates key findings on its binding characteristics, kinetics, and the downstream consequences of its interaction with the NMDA receptor channel, offering a valuable resource for neuropharmacological research and drug development.
Core Mechanism of Action: Open-Channel Blockade
This compound is classified as a non-competitive, use-dependent, open-channel blocker of the NMDA receptor.[2][3][4] Its mechanism of action is contingent on the conformational state of the receptor:
-
Agonist Activation: The NMDA receptor requires the binding of both glutamate (B1630785) to the GluN2 subunit and a co-agonist (glycine or D-serine) to the GluN1 subunit to induce a conformational change that opens its ion channel.[5]
-
Use-Dependency: TCP can only access its binding site when the ion channel is in this open state.[5] This property is known as use-dependency or activity-dependency, meaning the extent of blockade is proportional to the level of receptor activation.
-
Binding Site: The binding site for TCP and other phencyclidine-like drugs is located deep within the vestibule of the NMDA receptor's ion channel, often referred to as the "PCP site."[6] This site is distinct from the agonist and co-agonist binding sites.
-
Physical Occlusion: Upon binding, the TCP molecule physically obstructs the channel pore, thereby preventing the influx of cations, most notably Ca²⁺, into the neuron.[6] This blockade is reversible, though characterized by slow dissociation kinetics.[7]
Quantitative Analysis of TCP-NMDA Receptor Interaction
The affinity and kinetics of TCP binding to the NMDA receptor have been characterized through various experimental paradigms, primarily radioligand binding assays and electrophysiological recordings. Compared to its parent compound, phencyclidine (PCP), TCP generally exhibits a higher affinity for the NMDA receptor.[1]
Table 1: Binding Affinity and Potency of this compound and Related Compounds
| Compound | Parameter | Value | Receptor/Assay Condition | Source(s) |
| [¹²⁵I]this compound | K_d_ | ~30 nM | Rat brain membranes | [7] |
| Phencyclidine (PCP) | K_i_ | 59 nM | Dizocilpine (MK-801) site, rat brain | [6] |
| Phencyclidine (PCP) | IC₅₀ | 2.02 µM | Glutamate-induced drebrin cluster reduction in cultured rat hippocampal neurons | [8] |
| 3-MeO-PCP | IC₅₀ | 1.51 µM | Glutamate-induced drebrin cluster reduction in cultured rat hippocampal neurons | [8] |
| NEFA (PCP Analog) | IC₅₀ | 0.51 µM | Whole-cell recording of NMDA responses at -66 mV | [9][10] |
Table 2: Kinetic Parameters of NMDA Receptor Channel Blockade
| Compound | Parameter | Value | Method | Source(s) |
| NEFA (PCP Analog) | k+ (forward blocking rate) | 39.9 µM⁻¹s⁻¹ | Single-channel recording | [9][10] |
| [¹²⁵I]this compound | Association/Dissociation | Slow | Radioligand binding assay | [7] |
NMDA Receptor Subunit Selectivity
While direct comparative studies on the affinity of this compound for different NMDA receptor subunit compositions are limited, the known pharmacology of the NMDA receptor provides a strong basis for understanding its potential selectivity. The diverse family of NMDA receptors arises from different combinations of GluN1 and GluN2 (A-D) subunits, with GluN1/GluN2A and GluN1/GluN2B being the most prevalent in the adult forebrain.[11][12][13]
These subtypes exhibit distinct biophysical and pharmacological properties:
-
Kinetics: GluN2A-containing receptors generally display faster deactivation kinetics following glutamate stimulation compared to the slower kinetics of GluN2B-containing receptors.[13]
-
Pharmacology: The GluN2 subunit composition significantly influences the binding of various allosteric modulators and channel blockers. For instance, the phenylethanolamine ifenprodil (B1662929) selectively inhibits GluN2B-containing receptors by binding to a modulatory site at the interface of the GluN1 and GluN2B N-terminal domains.[14]
The PCP binding site, where this compound acts, is located within the ion channel pore, which is formed by contributions from both GluN1 and GluN2 subunits. While the core pore region is highly conserved, subtle differences in the vestibule and entryways conferred by different GluN2 subunits could potentially influence the binding affinity and kinetics of channel blockers. Given the differences in channel gating kinetics between GluN2A and GluN2B, the use-dependent nature of TCP block implies that the efficacy of the drug could vary depending on the subunit composition and the pattern of synaptic activity. Further research is required to definitively characterize the subunit selectivity of this compound.
Downstream Signaling Pathways Affected by this compound
The primary consequence of TCP-mediated NMDA receptor blockade is the inhibition of Ca²⁺ influx into the postsynaptic neuron.[15][16] This interruption of calcium signaling has profound effects on numerous downstream intracellular pathways that are critical for synaptic plasticity and cell survival.
One of the most well-characterized pathways involves Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII) and the cAMP Response Element-Binding Protein (CREB) .
-
Activation Cascade: Under normal physiological conditions, Ca²⁺ influx through NMDA receptors binds to calmodulin (CaM), forming a Ca²⁺/CaM complex. This complex then activates CaMKII, which can autophosphorylate, leading to sustained activity even after the initial calcium signal has dissipated. Activated CaMKII, in turn, can phosphorylate a variety of substrates, including transcription factors like CREB.
-
Gene Expression: Phosphorylation of CREB at Serine 133 is a critical step in the activation of gene transcription programs that underlie long-term potentiation (LTP), memory formation, and neuronal survival.[17]
-
Effect of TCP: By blocking Ca²⁺ influx, this compound prevents the activation of CaMKII and the subsequent phosphorylation of CREB, thereby inhibiting these downstream effects.[18] It is important to note that the localization of the NMDA receptors (synaptic vs. extrasynaptic) can have differing effects on CREB signaling, with synaptic NMDA receptors generally promoting CREB activation and survival pathways, while extrasynaptic receptors have been linked to CREB shut-off and cell death pathways.[18]
Signaling Pathway Diagram
Key Experimental Protocols
The following sections provide detailed methodologies for two fundamental experiments used to characterize the interaction of this compound with NMDA receptors.
Competitive Radioligand Binding Assay to Determine K_i_
This protocol describes how to determine the binding affinity (K_i_) of a test compound for the PCP binding site on the NMDA receptor using [³H]this compound as the radioligand.[19][20][21]
Materials:
-
Radioligand: [³H]this compound ([³H]TCP)
-
Non-specific Binding Control: Unlabeled this compound or PCP (10 µM final concentration)
-
Test Compounds: Serial dilutions of the compound of interest
-
Receptor Source: Rat brain membrane preparation (e.g., from cortex or hippocampus)
-
Assay Buffer: 5 mM Tris-HCl, pH 7.4
-
Filtration: Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.3% polyethylenimine
-
Washing Buffer: Ice-cold Assay Buffer
-
Detection: Scintillation cocktail and a liquid scintillation counter
Workflow Diagram:
Procedure:
-
Assay Setup: In microcentrifuge tubes or a 96-well plate, prepare triplicate sets for total binding, non-specific binding, and each concentration of the test compound.
-
Reagent Addition: Add the assay buffer, membrane preparation, and either buffer (for total binding), unlabeled TCP (for non-specific binding), or the test compound to the appropriate tubes.
-
Initiate Binding: Add a fixed concentration of [³H]TCP (typically at or below its K_d_ value) to all tubes to initiate the binding reaction.
-
Incubation: Incubate the mixture for a predetermined time (e.g., 60 minutes) at a specific temperature (e.g., 22°C) to allow the binding to reach equilibrium.
-
Filtration: Terminate the assay by rapidly filtering the contents of each tube through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.
-
Washing: Immediately wash the filters with several volumes of ice-cold washing buffer to minimize non-specific binding to the filter itself.
-
Counting: Place the individual filters into scintillation vials, add an appropriate scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the test compound's concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding).
-
Calculate the inhibition constant (K_i_) using the Cheng-Prusoff equation : K_i_ = IC₅₀ / (1 + [L]/K_d_) where [L] is the concentration of the radioligand and K_d_ is the dissociation constant of the radioligand for the receptor.
-
Whole-Cell Patch-Clamp Electrophysiology to Determine IC₅₀
This protocol outlines the procedure for determining the half-maximal inhibitory concentration (IC₅₀) of this compound on NMDA receptor-mediated currents using the whole-cell voltage-clamp technique.[22][23][24][25]
Materials:
-
Cell Preparation: Primary cultured neurons (e.g., hippocampal or cortical) or a heterologous expression system (e.g., HEK293 cells) transfected with specific NMDA receptor subunits.
-
External (Bath) Solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl₂, 10 HEPES, 0.01 EDTA, 0.1 Glycine. Adjust pH to 7.2 with NaOH.
-
Internal (Pipette) Solution (in mM): 130 CsCl, 10 BAPTA, 10 HEPES. Adjust pH to 7.2 with CsOH. (Cesium is used to block potassium channels).
-
Agonist Solution: External solution containing NMDA (e.g., 100 µM).
-
Antagonist Solutions: External solution containing NMDA and varying concentrations of this compound.
-
Electrophysiology Rig: Microscope, micromanipulator, amplifier, data acquisition system, and perfusion system.
Workflow Diagram:
Procedure:
-
Preparation: Place a coverslip with cultured cells into the recording chamber on the microscope stage and perfuse with the external solution.
-
Pipette Preparation: Pull a borosilicate glass micropipette to a resistance of 3-7 MΩ and fill it with the internal solution.
-
Seal Formation: Under visual guidance, carefully approach a target cell with the micropipette while applying slight positive pressure. Upon contact with the cell membrane, release the pressure to allow the formation of a high-resistance "gigaseal" (>1 GΩ).
-
Whole-Cell Configuration: Apply a brief pulse of gentle suction to rupture the cell membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.
-
Voltage Clamp: Clamp the cell's membrane potential at a negative holding potential (e.g., -70 mV) to maximize the driving force for cation influx and relieve the Mg²⁺ block (if present in the external solution).
-
Data Acquisition:
-
Establish a stable baseline recording.
-
Apply the agonist (NMDA) solution using the perfusion system to evoke a stable inward current. This is the control response.
-
Co-apply the agonist solution with an increasing concentration of this compound until a new steady-state level of inhibition is reached.
-
Repeat this for a range of TCP concentrations.
-
Between antagonist applications, wash with the agonist-only solution to ensure the baseline response is stable. After the final concentration, perform a full washout to check for reversibility.
-
-
Data Analysis:
-
Measure the peak amplitude of the NMDA-evoked current in the absence and presence of each concentration of TCP.
-
Calculate the percentage of inhibition for each TCP concentration relative to the control response.
-
Plot the percentage of inhibition versus the logarithm of the TCP concentration.
-
Fit the data with a logistic function (e.g., the Hill equation) to determine the IC₅₀ value.
-
References
- 1. This compound [medbox.iiab.me]
- 2. Inhibition of NMDA receptors and other ion channel types by membrane-associated drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interaction of Mg2+ and phencyclidine in use-dependent block of NMDA channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of NMDA receptors through a membrane-to-channel path - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A radiohistochemical measure of [3H]TCP binding to the activated NMDA-receptor-gated ion channel in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phencyclidine - Wikipedia [en.wikipedia.org]
- 7. [125I]thienylphencyclidine, a novel ligand for the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assessment of NMDA receptor inhibition of phencyclidine analogues using a high-throughput drebrin immunocytochemical assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Open channel block and alteration of N-methyl-D-aspartic acid receptor gating by an analog of phencyclidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Open channel block and alteration of N-methyl-D-aspartic acid receptor gating by an analog of phencyclidine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Distinct functional and pharmacological properties of triheteromeric GluN1/GluN2A/GluN2B NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Co-agonists differentially tune GluN2B-NMDA receptor trafficking at hippocampal synapses | eLife [elifesciences.org]
- 13. GluN2A and GluN2B NMDA receptors use distinct allosteric routes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Molecular basis for subtype-specificity and high-affinity zinc inhibition in the GluN1-GluN2A NMDA receptor amino terminal domain - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Calcium influx through NMDA receptors, chronic receptor inhibition by ethanol and 2-amino-5-phosponopentanoic acid, and receptor protein expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Dynamic plasticity of NMDA receptor-mediated calcium entry in neurons exposed to HIV-tat - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Conantokins inhibit NMDAR-dependent calcium influx in developing rat hippocampal neurons in primary culture with resulting effects on CREB phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. web.mit.edu [web.mit.edu]
- 19. benchchem.com [benchchem.com]
- 20. support.nanotempertech.com [support.nanotempertech.com]
- 21. nicoyalife.com [nicoyalife.com]
- 22. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 23. benchchem.com [benchchem.com]
- 24. Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacokinetics and Pharmacodynamics of Tenocyclidine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tenocyclidine (TCP), an arylcyclohexylamine derivative, is a potent dissociative anesthetic with psychostimulant properties. It is structurally similar to phencyclidine (PCP) but exhibits a distinct pharmacological profile, characterized by a higher affinity for the N-methyl-D-aspartate (NMDA) receptor and a notable activity as a dopamine (B1211576) reuptake inhibitor. This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound, synthesizing available data to inform research and drug development endeavors. Due to the limited availability of specific pharmacokinetic data for this compound, this guide leverages data from its parent compound, phencyclidine, to provide a foundational understanding of its likely absorption, distribution, metabolism, and excretion (ADME) profile. The pharmacodynamic section details its mechanism of action, receptor binding affinities, and downstream signaling pathways. Detailed experimental protocols for key in vitro and in vivo assays are provided to facilitate further investigation into this complex compound.
Introduction
This compound, chemically known as 1-(1-(2-thienyl)cyclohexyl)piperidine, emerged from research in the late 1950s by Parke-Davis. While structurally analogous to phencyclidine, the substitution of the phenyl group with a thiophene (B33073) ring results in a compound with considerably greater potency. This compound's primary mechanism of action is as a non-competitive antagonist of the NMDA receptor, a crucial ionotropic glutamate (B1630785) receptor involved in synaptic plasticity, learning, and memory. Its psychostimulant effects are attributed to its additional activity as a dopamine reuptake inhibitor. Although its clinical development was halted due to adverse psychiatric effects similar to those of PCP, this compound, particularly its radiolabeled form ([³H]TCP), remains a valuable research tool for studying the NMDA receptor complex.
Pharmacokinetics
Quantitative pharmacokinetic data for this compound is scarce in publicly available literature. Therefore, the pharmacokinetic profile of its parent compound, phencyclidine (PCP), is presented here as a surrogate to provide an estimated understanding of this compound's ADME properties. It is crucial to note that while PCP and TCP are structurally similar, variations in their physicochemical properties may lead to differences in their pharmacokinetic profiles.
Absorption
Based on data from PCP, this compound is expected to be well-absorbed following various routes of administration, including oral, intravenous, and inhalation, owing to its lipophilic nature.
Distribution
This compound is anticipated to have a large volume of distribution, indicating extensive distribution into tissues, including the central nervous system (CNS). This is consistent with its lipophilicity and its ability to readily cross the blood-brain barrier. The plasma protein binding of PCP in humans is approximately 78%, with α1-acid glycoprotein (B1211001) being a significant binding protein. It is plausible that this compound exhibits a similar degree of plasma protein binding.
Metabolism
The metabolism of this compound has not been extensively characterized. However, based on the metabolic pathways of PCP, it is likely metabolized in the liver primarily by cytochrome P450 (CYP) enzymes. The primary metabolic reactions for PCP involve hydroxylation of the cyclohexyl and piperidine (B6355638) rings, followed by conjugation with glucuronic acid. Similar metabolic pathways can be anticipated for this compound.
Excretion
Following metabolism, the more polar metabolites of this compound are expected to be excreted primarily through the urine, similar to PCP.
Estimated Pharmacokinetic Parameters (based on Phencyclidine Data)
The following table summarizes key pharmacokinetic parameters for phencyclidine across different species. These values can be used as a basis for allometric scaling to estimate potential human pharmacokinetic parameters for arylcyclohexylamine compounds like this compound.
| Parameter | Species | Value | Reference |
| Half-life (t½) | Human | 7-46 hours | |
| Pigeon | 0.88 hours | ||
| Volume of Distribution (Vd) | Pigeon | 1.6 L/kg | |
| Systemic Clearance (CLs) | Pigeon | 18.2 mL/min/kg |
Allometric Scaling for Human Pharmacokinetic Prediction:
Allometric scaling is a method used to predict human pharmacokinetic parameters from animal data based on the relationship between physiological variables and body weight. The general allometric equation is:
Y = aWb
Where:
-
Y is the pharmacokinetic parameter of interest (e.g., clearance, volume of distribution).
-
W is the body weight.
-
a is the allometric coefficient.
-
b is the allometric exponent.
For phencyclidine, allometric equations have been derived to scale pharmacokinetic parameters across species. These equations could serve as a starting point for estimating the pharmacokinetics of this compound in humans, with the caveat that such estimations are theoretical and require experimental validation.
Pharmacodynamics
This compound's pharmacodynamic profile is complex, involving interactions with multiple neurotransmitter systems.
Mechanism of Action
This compound's primary mechanism of action is non-competitive antagonism of the NMDA receptor. It binds to a site within the ion channel of the receptor, distinct from the glutamate and glycine (B1666218) binding sites, thereby blocking the influx of Ca²⁺ ions. This blockade of NMDA receptor function is responsible for its dissociative anesthetic and psychotomimetic effects.
Additionally, this compound acts as a dopamine reuptake inhibitor, which contributes to its psychostimulant properties. This dual action on both the glutamatergic and dopaminergic systems underlies its unique pharmacological profile.
Receptor Binding Profile
The following table summarizes the binding affinities of this compound for various receptors.
| Receptor | Ligand | Kᵢ (nM) | Species | Reference |
| NMDA Receptor (PCP site) | [³H]TCP | ~25 | Rat Brain | |
| Sigma-1 Receptor | Lower affinity than PCP | |||
| Sigma-2 Receptor | Lower affinity than PCP |
This compound exhibits a higher affinity for the NMDA receptor compared to PCP, while having a lower affinity for sigma receptors.
Signaling Pathways
The binding of this compound to the NMDA receptor initiates a cascade of intracellular events. By blocking the NMDA receptor channel, this compound prevents the influx of calcium, a critical second messenger involved in numerous signaling pathways, including those related to synaptic plasticity (Long-Term Potentiation and Long-Term Depression).
The Discovery and History of Tenocyclidine (TCP): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tenocyclidine (TCP), a potent dissociative anesthetic and N-methyl-D-aspartate (NMDA) receptor antagonist, emerged from the pioneering pharmaceutical research of the mid-20th century. As a structural analog of phencyclidine (PCP), TCP demonstrated significantly higher potency, sparking interest in its therapeutic potential and utility as a research tool. This technical guide provides a comprehensive overview of the discovery, history, and core pharmacology of this compound. It details its synthesis, mechanism of action, and key experimental findings, offering researchers and drug development professionals a thorough understanding of this compelling molecule.
Discovery and Historical Context
This compound was first synthesized in the late 1950s by a team of medicinal chemists at Parke-Davis, a prominent American pharmaceutical company.[1][2][3] This discovery was part of a broader research program investigating the therapeutic potential of arylcyclohexylamines, a novel class of compounds at the time.[4] The parent compound, phencyclidine (PCP), had been synthesized in 1956 and showed promise as a potent analgesic and anesthetic agent.[2] However, its clinical application was hampered by a high incidence of adverse psychiatric effects, including delirium and psychosis upon emergence from anesthesia.[2]
In the quest for an alternative with a more favorable therapeutic profile, Parke-Davis chemists systematically modified the PCP structure. The synthesis of this compound, chemically known as 1-(1-(2-thienyl)cyclohexyl)piperidine, involved the substitution of the phenyl ring of PCP with a thiophene (B33073) ring.[2] Initial preclinical evaluations in the early 1960s revealed that TCP was considerably more potent than PCP.[1][2] Despite its increased potency, research into its commercial viability as an anesthetic was ultimately abandoned due to the persistence of similar undesirable psychotomimetic side effects.[2]
Due to its hallucinogenic properties and potential for abuse, this compound was classified as a Schedule I drug in the United States in the 1970s.[1] Despite its limited clinical use, the high affinity and specificity of radiolabeled TCP for the PCP binding site of the NMDA receptor complex have made it an invaluable tool in neuroscience research.[3]
Chemical Synthesis
The synthesis of this compound is a modification of the original method developed for phencyclidine. The core of the synthesis involves the reaction of a Grignard reagent derived from 2-bromothiophene (B119243) with 1-piperidinocyclohexanecarbonitrile.
Mechanism of Action
NMDA Receptor Antagonism
The primary mechanism of action of this compound is as a potent, non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1] The NMDA receptor is a glutamate-gated ion channel that plays a crucial role in excitatory synaptic transmission, synaptic plasticity, learning, and memory. TCP binds to a specific site within the ion channel of the NMDA receptor, often referred to as the "PCP site," thereby physically blocking the influx of calcium ions.[4]
Dopamine (B1211576) Reuptake Inhibition
In addition to its potent activity at the NMDA receptor, this compound also acts as a dopamine reuptake inhibitor (DRI).[1] This action is thought to contribute to its psychostimulant effects. The inhibition of the dopamine transporter (DAT) leads to an increase in the extracellular concentration of dopamine in the synaptic cleft, thereby enhancing dopaminergic neurotransmission.
Quantitative Pharmacological Data
The following tables summarize the binding affinities and inhibitory concentrations of this compound and related compounds at the NMDA receptor and the dopamine transporter.
| Compound | NMDA Receptor Kᵢ (nM) | Reference |
| This compound (TCP) | 12 | [5] |
| Phencyclidine (PCP) | 59 | [4] |
| Ketamine | 3100 | [6] |
Table 1: Comparative Binding Affinities (Kᵢ) at the NMDA Receptor.
| Compound | Dopamine Transporter Kᵢ (nM) | Reference |
| This compound (TCP) | >10,000 | [5] |
| Phencyclidine (PCP) | >10,000 | [4] |
| Cocaine | 148 | [5] |
Table 2: Comparative Binding Affinities (Kᵢ) at the Dopamine Transporter.
| Compound | NMDA Receptor IC₅₀ (µM) | Reference |
| Phencyclidine (PCP) | 2.02 | [7] |
| 3-MeO-PCP | 1.51 | [7] |
| 3-MeO-PCMo | 26.67 | [7] |
Table 3: Comparative IC₅₀ Values for NMDA Receptor Inhibition.
Experimental Protocols
[³H]-Tenocyclidine Radioligand Binding Assay (Representative Protocol)
This protocol describes a method for a competitive radioligand binding assay using [³H]-Tenocyclidine to determine the affinity of test compounds for the PCP site of the NMDA receptor in rat brain membranes.
Materials:
-
[³H]-Tenocyclidine (specific activity ~40-60 Ci/mmol)
-
Unlabeled this compound
-
Test compounds
-
Rat forebrain tissue
-
Assay Buffer: 5 mM Tris-HCl, pH 7.4
-
Wash Buffer: 5 mM Tris-HCl, pH 7.4, ice-cold
-
GF/B glass fiber filters
-
Polyethyleneimine (PEI) 0.3%
-
Scintillation cocktail
-
Homogenizer
-
Centrifuge
-
Filtration apparatus
-
Scintillation counter
Membrane Preparation:
-
Homogenize fresh or frozen rat forebrains in 10 volumes of ice-cold assay buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.
-
Discard the supernatant, resuspend the pellet in fresh assay buffer, and repeat the centrifugation.
-
Resuspend the final pellet in assay buffer to a protein concentration of approximately 1 mg/mL.
Binding Assay:
-
In polypropylene (B1209903) tubes, add 100 µL of assay buffer, 50 µL of [³H]-TCP (final concentration ~1-5 nM), and 50 µL of either buffer (for total binding), unlabeled TCP (10 µM final concentration for non-specific binding), or the test compound at various concentrations.
-
Initiate the binding reaction by adding 300 µL of the membrane preparation.
-
Incubate at 25°C for 60 minutes.
-
Terminate the assay by rapid filtration through GF/B filters pre-soaked in 0.3% PEI, followed by three washes with 3 mL of ice-cold wash buffer.
-
Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and quantify radioactivity using a scintillation counter.
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value of the test compound by non-linear regression of the competition curve.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of [³H]-TCP and Kᴅ is its dissociation constant.
Signaling Pathways and Visualizations
NMDA Receptor Signaling Pathway
The binding of this compound to the NMDA receptor blocks the influx of Ca²⁺, which is a critical second messenger for a multitude of intracellular signaling cascades. This disruption can affect pathways involved in synaptic plasticity, gene expression, and cell survival.
Experimental Workflow for [³H]-TCP Binding Assay
The following diagram illustrates a typical workflow for a competitive radioligand binding assay using [³H]-Tenocyclidine.
Conclusion
This compound, a product of the intensive arylcyclohexylamine research at Parke-Davis in the late 1950s, stands as a pivotal molecule in the history of NMDA receptor pharmacology. While its potent psychotomimetic effects precluded its development as a clinical anesthetic, its high affinity and specificity for the PCP binding site have rendered it an indispensable tool for neuroscientists. This technical guide has provided a detailed overview of the discovery, synthesis, and pharmacological characterization of this compound, offering valuable insights for researchers and drug development professionals exploring the complexities of the NMDA receptor and its role in health and disease.
References
- 1. This compound [medbox.iiab.me]
- 2. drugs.com [drugs.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Phencyclidine - Wikipedia [en.wikipedia.org]
- 5. Synthesis and biological evaluation of 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine homologues at dopamine-uptake and phencyclidine- and sigma-binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dopamine receptor contribution to the action of PCP, LSD and ketamine psychotomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessment of NMDA receptor inhibition of phencyclidine analogues using a high-throughput drebrin immunocytochemical assay - PubMed [pubmed.ncbi.nlm.nih.gov]
The Neurochemical Profile of Tenocyclidine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tenocyclidine (TCP), a synthetic arylcyclohexylamine derivative, is a potent dissociative anesthetic with significant effects on the central nervous system.[1][2] Structurally analogous to phencyclidine (PCP), TCP exhibits a distinct neurochemical profile characterized by high affinity for the N-methyl-D-aspartate (NMDA) receptor, where it acts as a non-competitive antagonist.[3][4] Its unique interaction with the NMDA receptor ion channel, coupled with its influence on the dopamine (B1211576) neurotransmitter system, has made it a valuable tool in neuroscience research for investigating glutamatergic and dopaminergic pathways.[1][4] This technical guide provides a comprehensive overview of the neurochemical profile of this compound, detailing its receptor binding affinities, functional activities, and the experimental methodologies used to elucidate these properties.
Mechanism of Action
The primary mechanism of action of this compound is the blockade of the ion channel of the NMDA receptor, a key player in excitatory synaptic transmission in the brain.[3][4] TCP binds to a specific site within the NMDA receptor's ionophore, often referred to as the "PCP site," thereby preventing the influx of calcium ions and subsequent downstream signaling cascades.[3] This action is non-competitive, meaning that TCP can block the channel even when the receptor is activated by its endogenous agonists, glutamate (B1630785) and glycine.
Compared to its parent compound, PCP, this compound demonstrates a higher affinity for the NMDA receptor and a lower affinity for sigma receptors.[3] This enhanced selectivity for the NMDA receptor makes radiolabeled TCP, such as [³H]TCP, a widely used ligand in research to study the PCP binding site and the functional state of the NMDA receptor complex.[3]
In addition to its potent NMDA receptor antagonism, this compound also exhibits activity as a dopamine reuptake inhibitor.[1] This inhibition of the dopamine transporter (DAT) leads to an increase in extracellular dopamine levels, which is thought to contribute to its psychostimulant effects.[1] The dual action of TCP on both the glutamatergic and dopaminergic systems underscores its complex pharmacological profile.
Quantitative Neurochemical Data
The following tables summarize the binding affinities and functional potencies of this compound and the related compound Phencyclidine at key molecular targets.
| Compound | Receptor/Transporter | Parameter | Value (nM) | Species/Tissue | Reference |
| This compound (TCP) | NMDA Receptor | Kd | 9 | Not Specified | [2] |
| NMDA Receptor | Affinity | ~30 | Rat Brain Membranes | ||
| Phencyclidine (PCP) | NMDA Receptor | Ki | 58.3 | Not Specified | |
| Sigma-1 Receptor | Ki | 3100 | Not Specified | ||
| Sigma-2 Receptor | Ki | 136 | Rat | [5] | |
| Dopamine Transporter (DAT) | IC50 | >10,000 | Human | [5] | |
| Dopamine D2 Receptor (High Affinity State) | Ki | 2.7 - 4.3 | Rat/Human | [6] |
Experimental Protocols
Radioligand Binding Assay for NMDA Receptor Occupancy
This protocol describes a competitive binding assay to determine the affinity of this compound for the PCP binding site on the NMDA receptor using [³H]TCP as the radioligand.
1. Membrane Preparation:
-
Whole rat brains are homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
The resulting supernatant is then centrifuged at 40,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.
-
The membrane pellet is washed by resuspension in fresh buffer and re-centrifugation.
-
The final pellet is resuspended in assay buffer to a protein concentration of approximately 1 mg/mL, as determined by a Bradford protein assay.
2. Binding Assay:
-
The assay is performed in a final volume of 1 mL in polypropylene (B1209903) tubes.
-
To each tube, add:
-
100 µL of various concentrations of unlabeled this compound (or vehicle for total binding).
-
100 µL of [³H]TCP (final concentration ~1-5 nM).
-
800 µL of the prepared rat brain membrane suspension.
-
-
For determination of non-specific binding, a separate set of tubes contains a high concentration (e.g., 10 µM) of unlabeled PCP.
-
The tubes are incubated at 25°C for 60 minutes.
3. Filtration and Washing:
-
The incubation is terminated by rapid filtration through Whatman GF/B glass fiber filters, pre-soaked in 0.5% polyethyleneimine, using a cell harvester.
-
The filters are washed three times with 5 mL of ice-cold 50 mM Tris-HCl buffer (pH 7.4).
4. Radioactivity Measurement and Data Analysis:
-
The filters are placed in scintillation vials with 5 mL of scintillation cocktail.
-
Radioactivity is quantified using a liquid scintillation counter.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC50 value (the concentration of TCP that inhibits 50% of specific [³H]TCP binding) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
In Vivo Microdialysis for Measurement of Dopamine and Glutamate
This protocol outlines the procedure for measuring extracellular levels of dopamine and glutamate in the rat striatum following the administration of this compound.
1. Surgical Implantation of Microdialysis Probe:
-
Rats are anesthetized with isoflurane (B1672236) and placed in a stereotaxic frame.
-
A guide cannula is implanted into the striatum at specific stereotaxic coordinates.
-
The cannula is secured to the skull with dental cement.
-
The animals are allowed to recover for at least 24 hours post-surgery.
2. Microdialysis Procedure:
-
On the day of the experiment, a microdialysis probe is inserted through the guide cannula into the striatum.
-
The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min) using a microinfusion pump.
-
After a stabilization period of 1-2 hours, baseline dialysate samples are collected at regular intervals (e.g., every 20 minutes).
3. Drug Administration and Sample Collection:
-
This compound is administered systemically (e.g., intraperitoneally) at the desired dose.
-
Dialysate samples continue to be collected at the same regular intervals for a predetermined period post-injection.
4. Neurotransmitter Analysis:
-
The collected dialysate samples are immediately analyzed or stored at -80°C for later analysis.
-
Dopamine and glutamate concentrations in the dialysate are quantified using high-performance liquid chromatography (HPLC) coupled with electrochemical detection (for dopamine) or fluorescence detection (for glutamate after derivatization).
5. Data Analysis:
-
Neurotransmitter concentrations are expressed as a percentage of the average baseline levels.
-
Statistical analysis is performed to determine the significance of changes in dopamine and glutamate levels following TCP administration.
Visualizations
References
- 1. Effect of phencyclidine on dopamine release in the rat prefrontal cortex; an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective effects of high affinity sigma 1 receptor selective compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The role of antagonism of NMDA receptor-mediated neurotransmission and inhibition of the dopamine reuptake in the neuroendocrine effects of phencyclidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phencyclidine - Wikipedia [en.wikipedia.org]
- 6. Dopamine receptor contribution to the action of PCP, LSD and ketamine psychotomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Tenocyclidine's Dichotomous Engagement: A Technical Guide to its Binding Affinity for NMDA and Sigma Receptors
For Immediate Release
This technical guide provides a comprehensive analysis of the binding affinity of Tenocyclidine (TCP) for N-methyl-D-aspartate (NMDA) and sigma receptors. Tailored for researchers, scientists, and drug development professionals, this document synthesizes quantitative binding data, details experimental methodologies, and visualizes key biological and experimental processes to facilitate a deeper understanding of TCP's pharmacological profile.
Executive Summary
This compound (TCP), a potent dissociative anesthetic, exhibits a distinct binding profile, demonstrating high affinity for the NMDA receptor while displaying a significantly lower affinity for sigma receptors. This differential engagement is critical for understanding its mechanism of action and for the development of novel therapeutics targeting these receptor systems. This guide presents a comparative analysis of TCP's binding affinities, supported by detailed experimental protocols and visual representations of the associated signaling pathways and experimental workflows.
Data Presentation: Comparative Binding Affinities
The binding affinity of a ligand for its receptor is a cornerstone of pharmacological characterization. The inhibition constant (Ki) and the dissociation constant (Kd) are key metrics used to quantify this interaction, with lower values indicating higher affinity.
| Compound | Receptor | Binding Affinity (Ki/Kd) | Species | Notes |
| This compound (TCP) | NMDA Receptor | Kd = 9 nM | Rat | TCP is a potent antagonist of the NMDA receptor-gated ion channel. |
| Phencyclidine (PCP) | Sigma-1 Receptor | Ki > 10,000 nM | Rat | Data for the structurally similar compound PCP is provided for comparative context, as specific Ki values for TCP at the sigma-1 receptor are not readily available in the current literature.[1] |
| Phencyclidine (PCP) | Sigma-2 Receptor | Ki = 136 nM | Rat | Data for the structurally similar compound PCP is provided for comparative context, as specific Ki values for TCP at the sigma-2 receptor are not readily available in the current literature.[1] |
Experimental Protocols: Radioligand Binding Assays
The determination of binding affinities for this compound at NMDA and sigma receptors is primarily achieved through competitive radioligand binding assays. These assays measure the ability of an unlabeled compound (the "competitor," e.g., TCP) to displace a radiolabeled ligand from its receptor.
General Protocol for Competitive Radioligand Binding Assay:
1. Membrane Preparation:
-
Tissue rich in the target receptor (e.g., rat brain cortex for NMDA receptors, or liver for sigma receptors) is homogenized in a cold buffer solution.[2]
-
The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in an appropriate assay buffer.[2]
-
Protein concentration of the membrane preparation is determined using a standard protein assay.[2]
2. Assay Setup:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains:
-
A fixed concentration of the radiolabeled ligand (e.g., [³H]TCP for NMDA receptors, or [³H]-(+)-pentazocine for sigma-1 receptors and [³H]DTG for sigma-2 receptors).[3]
-
A range of concentrations of the unlabeled competitor (this compound).
-
The prepared cell membrane suspension.[2]
-
Assay buffer to reach the final volume.
-
-
Control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled ligand to saturate the receptors) are included.[4]
3. Incubation:
-
The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.[2]
4. Separation of Bound and Free Ligand:
-
The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.[2]
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.[2]
5. Quantification:
-
The radioactivity retained on the filters is measured using a scintillation counter.
6. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the competitor (TCP) that inhibits 50% of the specific binding of the radioligand (IC50) is determined by plotting the percentage of specific binding against the logarithm of the competitor concentration.
-
The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the distinct signaling cascades initiated by the activation of NMDA and sigma receptors.
NMDA Receptor Signaling Pathway.
Sigma-1 Receptor Signaling Pathway.
Experimental Workflow
The logical progression of a competitive radioligand binding assay is depicted in the following workflow diagram.
Experimental Workflow for Radioligand Binding Assay.
Conclusion
This technical guide consolidates the current understanding of this compound's binding affinity for NMDA and sigma receptors. The high affinity of TCP for the NMDA receptor underscores its primary mechanism of action as a potent antagonist. In contrast, its significantly lower affinity for sigma receptors, inferred from data on the related compound PCP, suggests that these receptors are less critical to its principal pharmacological effects. The detailed experimental protocols and visual aids provided herein are intended to serve as a valuable resource for the scientific community engaged in neuropharmacological research and the development of receptor-targeted therapeutics.
References
In Vitro Characterization of Tenocyclidine (TCP): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tenocyclidine (TCP), a potent dissociative anesthetic and psychostimulant, is a phencyclidine (PCP) analog with a distinct pharmacological profile.[1] Primarily recognized as a high-affinity, non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, its actions extend to the modulation of dopaminergic systems.[1][2] This technical guide provides a comprehensive overview of the in vitro characterization of TCP, summarizing key quantitative data, detailing essential experimental protocols, and visualizing its mechanisms of action and relevant signaling pathways. This document is intended to serve as a foundational resource for researchers investigating the neuropharmacological properties of TCP and related arylcyclohexylamines.
Core Pharmacological Profile
This compound's primary mechanism of action is the blockade of the NMDA receptor ion channel.[1] It binds with high affinity to a site within the channel pore, often referred to as the "PCP site," thereby preventing the influx of Ca2+ ions that is critical for excitatory neurotransmission.[3] Compared to its parent compound, PCP, this compound exhibits a higher affinity for the NMDA receptor and a lower affinity for sigma receptors.[1]
Furthermore, TCP is reported to be a more potent dopamine (B1211576) reuptake inhibitor (DRI) than PCP, an action that likely contributes to its psychostimulant properties.[1][2] This dual-action profile, targeting both glutamatergic and dopaminergic systems, underscores the complexity of its pharmacological effects.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and its closely related analog, Phencyclidine, to provide a comparative pharmacological context.
Table 1: this compound (TCP) Binding Affinities and Inhibitory Concentrations
| Target | Ligand/Assay | Value | Species/Tissue | Reference(s) |
| NMDA Receptor | [¹²⁵I]TCP Binding | ~30 nM (K_d) | Rat Brain Membranes | |
| NMDA Receptor | TCP Derivatives vs. [³H]MK-801 | 65 nM - 1 µM (K_i) | Rat Brain Homogenates | |
| Acetylcholinesterase (AChE) | TCP Inhibition | 10 µM (IC₅₀) | Human Erythrocyte |
Table 2: Phencyclidine (PCP) Binding Affinities and Inhibitory Concentrations for Comparison
| Target | Ligand/Assay | Value | Species/Tissue | Reference(s) |
| NMDA Receptor (Dizocilpine site) | [³H]Dizocilpine Binding | 59 nM (K_i) | Rat Brain | |
| Dopamine D₂High Receptor | [³H]Domperidone Binding | 2.7 nM (K_i) | Human Cloned D₂ Receptors | |
| Sigma-2 Receptor | 136 nM (K_i) | PC12 Cells | ||
| Serotonin Transporter (SERT) | 2,234 nM (K_i) | |||
| Dopamine Transporter (DAT) | >10,000 nM (K_i) | Human |
Key Signaling Pathways and Mechanisms of Action
The interaction of this compound with its primary targets initiates a cascade of downstream signaling events. The following diagrams, generated using Graphviz, illustrate these pathways.
NMDA Receptor Antagonism and Calcium Influx Inhibition
TCP's primary action is the blockade of the NMDA receptor, a ligand-gated ion channel. This action is non-competitive and voltage-dependent, meaning TCP enters and binds within the channel pore when it is open.
Caption: Mechanism of this compound's NMDA receptor antagonism.
Dopamine Transporter Inhibition
TCP increases synaptic dopamine levels by blocking its reuptake via the dopamine transporter (DAT). This action is thought to underlie its psychostimulant effects.
Caption: this compound's inhibition of the dopamine transporter (DAT).
Inferred Downstream Signaling Effects (Based on PCP data)
Studies on the closely related compound, PCP, suggest that NMDA receptor antagonism can lead to the inhibition of key cell survival and plasticity pathways, such as PI3K/Akt and MAPK/ERK.
Caption: Inferred inhibitory effects of TCP on downstream signaling.
Detailed Experimental Protocols
The following protocols provide a framework for the in vitro characterization of this compound.
Radioligand Binding Assay for NMDA Receptor Affinity
This protocol determines the binding affinity (K_i) of TCP for the NMDA receptor by measuring its ability to displace a radiolabeled ligand (e.g., [³H]TCP or [³H]MK-801).
-
Workflow Diagram
Caption: Workflow for a competitive radioligand binding assay.
-
Methodology
-
Membrane Preparation: Homogenize rat cortical tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei. Pellet the membranes from the supernatant by centrifuging at 40,000 x g for 20 minutes at 4°C. Wash the pellet by resuspension and re-centrifugation. Resuspend the final pellet in assay buffer. Determine protein concentration via a Bradford or BCA assay.
-
Assay Incubation: In a 96-well plate, combine the membrane homogenate (50-100 µg protein), a fixed concentration of radioligand (e.g., 2 nM [³H]TCP), and varying concentrations of unlabeled this compound. For total binding, omit unlabeled TCP. For non-specific binding, include a high concentration of an unlabeled ligand (e.g., 10 µM MK-801).
-
Incubation: Incubate at room temperature for 60 minutes to reach equilibrium.
-
Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.3% polyethyleneimine.
-
Washing: Wash the filters three times with 4 mL of ice-cold wash buffer.
-
Quantification: Place filters in scintillation vials with scintillation cocktail and quantify radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value (concentration of TCP that inhibits 50% of specific binding) using non-linear regression. Convert the IC₅₀ to a K_i value using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.
-
In Vitro Dopamine Uptake Assay
This assay measures the potency of TCP to inhibit the reuptake of dopamine into cells expressing the dopamine transporter (DAT), such as HEK293-DAT cells or primary dopaminergic neurons.
-
Methodology
-
Cell Culture: Plate HEK293 cells stably expressing human DAT (HEK293-hDAT) in a 96-well plate and grow to confluence.
-
Pre-incubation: Wash cells with Krebs-Ringer-HEPES (KRH) buffer. Pre-incubate the cells with varying concentrations of this compound for 10-20 minutes at 37°C.
-
Uptake Initiation: Add a fixed concentration of [³H]Dopamine to each well to initiate uptake.
-
Uptake Termination: After a short incubation period (e.g., 5-10 minutes), terminate the uptake by rapidly aspirating the buffer and washing the cells three times with ice-cold KRH buffer.
-
Cell Lysis and Quantification: Lyse the cells with a lysis buffer (e.g., 1% SDS). Transfer the lysate to scintillation vials and quantify the amount of [³H]Dopamine taken up by the cells using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of [³H]Dopamine uptake inhibition against the concentration of this compound to determine the IC₅₀ value.
-
Whole-Cell Patch-Clamp Electrophysiology
This technique can be used to measure the effect of TCP on NMDA-mediated currents in cultured neurons (e.g., primary hippocampal or cortical neurons).
-
Methodology
-
Cell Preparation: Culture primary neurons on glass coverslips.
-
Recording Setup: Place a coverslip in a recording chamber on an inverted microscope and perfuse with an extracellular solution containing tetrodotoxin (B1210768) (to block voltage-gated sodium channels) and picrotoxin (B1677862) (to block GABA_A receptors).
-
Whole-Cell Configuration: Obtain a whole-cell patch-clamp recording from a neuron using a borosilicate glass pipette filled with an intracellular solution.
-
Data Acquisition: Clamp the neuron at a holding potential of -60 mV. Apply NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to elicit an inward current.
-
Drug Application: After establishing a stable baseline NMDA-evoked current, perfuse this compound at various concentrations and measure the degree of current inhibition.
-
Data Analysis: Calculate the percentage of inhibition of the NMDA-evoked current at each TCP concentration and determine the IC₅₀.
-
Intracellular Calcium Imaging
This assay visualizes the ability of TCP to block NMDA-induced increases in intracellular calcium.
-
Methodology
-
Cell Loading: Load cultured neurons with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 30-60 minutes at 37°C.
-
Imaging: Mount the coverslip on an imaging-equipped microscope and perfuse with an extracellular buffer.
-
Baseline Measurement: Record baseline fluorescence for several minutes.
-
Stimulation and Drug Application: Stimulate the cells with NMDA and glycine to induce a rise in intracellular calcium, observed as an increase in fluorescence. In the presence of varying concentrations of this compound, repeat the NMDA/glycine stimulation.
-
Data Analysis: Quantify the change in fluorescence intensity (ΔF/F₀) in response to NMDA stimulation in the absence and presence of TCP. Determine the IC₅₀ for the inhibition of the calcium response.
-
Western Blot for ERK/Akt Phosphorylation
Based on PCP data, this assay can investigate whether TCP affects the phosphorylation state of key signaling proteins like ERK and Akt.[4]
-
Methodology
-
Cell Treatment: Culture neuronal cells and treat with this compound for various time points.
-
Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against phosphorylated ERK (p-ERK), total ERK, phosphorylated Akt (p-Akt), and total Akt.
-
Detection: Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and express the results as the ratio of phosphorylated protein to total protein.
-
Conclusion
This compound is a multifaceted pharmacological tool with high affinity for the NMDA receptor and significant activity as a dopamine reuptake inhibitor.[1] The in vitro characterization of this compound, through the application of the experimental protocols detailed in this guide, is essential for a thorough understanding of its mechanism of action and its effects on neuronal signaling. While its primary interaction with the NMDA receptor is well-established, further quantitative analysis of its impact on the dopamine transporter and direct investigation into its downstream signaling consequences are critical areas for future research. This guide provides the foundational methods and data to support such investigations, enabling a more complete elucidation of this compound's complex neuropharmacology.
References
- 1. This compound [medbox.iiab.me]
- 2. drugs.com [drugs.com]
- 3. Dopamine receptor contribution to the action of PCP, LSD and ketamine psychotomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lithium Protection of Phencyclidine-induced Neurotoxicity in Developing Brain: the Role of PI-3K/Akt and MEK/ERK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Tenocyclidine as a Pharmacological Tool in Neuroscience: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tenocyclidine (TCP), a potent N-methyl-D-aspartate (NMDA) receptor antagonist, has emerged as a critical pharmacological tool in neuroscience research.[1] Originally developed in the 1950s, its high affinity and specificity for the PCP binding site within the NMDA receptor ion channel have made it an invaluable ligand for studying the receptor's function and involvement in various physiological and pathological processes.[1] This technical guide provides a comprehensive overview of this compound, including its pharmacological properties, detailed experimental protocols for its use, and an exploration of the signaling pathways it modulates.
Core Pharmacology of this compound
This compound is a dissociative anesthetic and a structural analog of phencyclidine (PCP).[1] Its primary mechanism of action is the non-competitive antagonism of the NMDA receptor.[1] TCP binds to a site within the ion channel of the receptor, effectively blocking the influx of Ca2+ and Na+ ions that is crucial for excitatory neurotransmission.[2] Compared to PCP, TCP exhibits a higher affinity for the NMDA receptor and a lower affinity for sigma receptors.[1] Additionally, TCP is suggested to have a greater activity as a dopamine (B1211576) reuptake inhibitor than PCP, contributing to its psychostimulant effects.[1]
Data Presentation: Comparative Binding Affinities
The following table summarizes the binding affinities (Ki) and inhibitory concentrations (IC50) of this compound and related compounds for various receptors and transporters. Lower Ki and IC50 values indicate higher affinity and potency, respectively.
| Compound | Target | Kᵢ (nM) | IC₅₀ (nM) | Species | Reference |
| This compound (TCP) | NMDA Receptor (PCP Site) | 10 | Rat | [3] | |
| Sigma-1 Receptor | >10,000 | Guinea pig | [4] | ||
| Sigma-2 Receptor | 136 | Rat | [4] | ||
| Dopamine Transporter (DAT) | 347 ([³H]DA uptake) | Rat | [4] | ||
| Serotonin Transporter (SERT) | 1,424 ([³H]5-HT uptake) | Rat | [4] | ||
| Phencyclidine (PCP) | NMDA Receptor (PCP Site) | 35 | Rat | [3] | |
| Sigma-1 Receptor | >10,000 | Guinea pig | [4] | ||
| Sigma-2 Receptor | 136 | Rat | [4] | ||
| Dopamine Transporter (DAT) | >10,000 | 347 ([³H]DA uptake) | Human/Rat | [4] | |
| Serotonin Transporter (SERT) | 2,234 | 1,424 ([³H]5-HT uptake) | Human/Rat | [4] | |
| Ketamine | NMDA Receptor (PCP Site) | 500 - 7000 | [5] | ||
| Dopamine D2 Receptor | 15,000 ± 5000 | [5] | |||
| Serotonin 5-HT2 Receptor | - | [5] | |||
| Mu-Opioid Receptor | - | [5] |
Experimental Protocols
[³H]this compound Radioligand Binding Assay
This protocol details a competitive radioligand binding assay to determine the affinity of a test compound for the NMDA receptor using [³H]this compound.
Materials:
-
[³H]this compound (Radioligand)
-
Unlabeled this compound (for non-specific binding determination)
-
Test compounds
-
Rat brain membrane preparation (source of NMDA receptors)
-
Assay Buffer: 5 mM Tris-HCl, pH 7.4
-
Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.3% polyethyleneimine (PEI)
-
Scintillation cocktail
-
Scintillation counter
-
96-well microplates
-
Filtration apparatus
Procedure:
-
Membrane Preparation:
-
Homogenize fresh or frozen rat cerebral cortices in 20 volumes of ice-cold Lysis Buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4, with protease inhibitors).[5]
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.[5]
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.[5]
-
Wash the membrane pellet by resuspending in fresh, ice-cold Lysis Buffer and repeating the centrifugation step.[5]
-
Resuspend the final pellet in Assay Buffer to a protein concentration of 100-300 µg/mL. Determine protein concentration using a standard method (e.g., Bradford or BCA assay).[5]
-
-
Assay Setup:
-
In a 96-well plate, add assay buffer, the rat brain membrane preparation (e.g., 50-120 µg protein), and varying concentrations of the test compound.[6]
-
For total binding, add only the radioligand and membranes.
-
For non-specific binding, add an excess of unlabeled this compound (e.g., 10 µM).
-
-
Incubation:
-
Filtration:
-
Counting:
-
Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.[5]
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of the test compound (the concentration that inhibits 50% of specific binding).
-
Calculate the Ki (binding affinity) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1][7]
-
Workflow for a [³H]TCP Radioligand Binding Assay.
Whole-Cell Patch-Clamp Recording
This protocol outlines the procedure for whole-cell patch-clamp recordings from neurons in brain slices to study the effects of this compound on neuronal electrical activity.
Materials:
-
Brain slice preparation (e.g., from rat hippocampus)
-
Artificial cerebrospinal fluid (aCSF)
-
Intracellular solution (e.g., K-Gluconate based)
-
This compound stock solution
-
Patch pipettes (3-7 MΩ resistance)
-
Patch-clamp amplifier and data acquisition system
-
Inverted microscope with DIC optics
-
Micromanipulator
-
Perfusion system
Procedure:
-
Brain Slice Preparation:
-
Prepare acute brain slices (e.g., 300 µm thick) from the desired brain region using a vibratome in ice-cold, oxygenated aCSF.
-
Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.
-
-
Recording Setup:
-
Transfer a brain slice to the recording chamber on the microscope stage and continuously perfuse with oxygenated aCSF.
-
Pull patch pipettes and fill with intracellular solution.[8]
-
-
Establishing Whole-Cell Configuration:
-
Recording and Drug Application:
-
Record baseline neuronal activity in either voltage-clamp (to measure currents) or current-clamp (to measure membrane potential changes) mode.
-
Apply this compound at the desired concentration to the slice via the perfusion system.
-
Record the changes in neuronal activity in the presence of TCP.
-
-
Data Analysis:
-
Analyze the recorded data to determine the effects of TCP on parameters such as resting membrane potential, action potential firing frequency, and synaptic currents (e.g., NMDA receptor-mediated currents).
-
Workflow for Whole-Cell Patch-Clamp Recording.
Locomotor Activity Test
This protocol describes a method to assess the effect of this compound on spontaneous locomotor activity in rats.[9]
Materials:
-
Adult male rats
-
This compound solution for injection (e.g., dissolved in saline)
-
Vehicle control (e.g., saline)
-
Locomotor activity chambers equipped with infrared beams
-
Data acquisition software
Procedure:
-
Habituation:
-
Habituate the rats to the locomotor activity chambers for a set period (e.g., 30-60 minutes) for one or more days prior to testing to reduce novelty-induced hyperactivity.[9]
-
-
Drug Administration:
-
On the test day, administer this compound or vehicle control to the rats via the desired route (e.g., intraperitoneal injection).
-
-
Data Collection:
-
Immediately after injection, place each rat individually into a locomotor activity chamber.[9]
-
Record locomotor activity for a specified duration (e.g., 60-120 minutes).[10] The system will record beam breaks, which are converted into distance traveled, rearing frequency, and other locomotor parameters.[11]
-
-
Data Analysis:
-
Analyze the data to compare the locomotor activity of the TCP-treated group with the vehicle-treated group.
-
Data is typically binned into time intervals (e.g., 5-10 minutes) to assess the time course of the drug's effect.
-
Workflow for Locomotor Activity Testing.
Signaling Pathways Modulated by this compound
As a potent NMDA receptor antagonist, this compound significantly impacts downstream signaling cascades that are crucial for synaptic plasticity, learning, and memory.
NMDA Receptor Signaling and its Blockade by TCP
Under normal physiological conditions, glutamate (B1630785) and a co-agonist (glycine or D-serine) bind to the NMDA receptor, leading to the opening of its ion channel. This allows the influx of Ca²⁺, which acts as a second messenger to activate several downstream signaling pathways. This compound, by binding within the ion channel, physically obstructs this ion flow, thereby inhibiting these downstream effects.
NMDA Receptor Blockade by this compound.
Downstream ERK/CREB Pathway
The influx of calcium through NMDA receptors can activate the Ras-ERK (extracellular signal-regulated kinase) pathway, which in turn leads to the phosphorylation and activation of the transcription factor CREB (cAMP response element-binding protein).[10][12] Activated CREB promotes the transcription of genes involved in synaptic plasticity and cell survival. By blocking Ca²⁺ influx, this compound inhibits the activation of this crucial signaling cascade.[13]
Inhibition of the ERK/CREB Pathway by TCP.
Modulation of the mTOR Pathway
The mTOR (mammalian target of rapamycin) signaling pathway is a central regulator of cell growth, proliferation, and survival.[14] NMDA receptor activity can influence mTOR signaling, and evidence suggests that NMDA receptor antagonists can modulate this pathway.[15][16] By blocking NMDA receptor-mediated signaling, this compound can lead to a downregulation of the mTORC1 complex, which in turn affects protein synthesis and other cellular processes.
References
- 1. A New Radioligand Binding Assay to Measure the Concentration of Drugs in Rodent Brain Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of NMDA receptors through a membrane-to-channel path - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mTOR Complex 1: A Key Player in Neuroadaptations Induced by Drugs of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phencyclidine - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Structure-based discovery of prescription drugs that interact with the norepinephrine transporter, NET - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Perforated Whole-Cell Patch-Clamp Technique: A User’s Guide | Springer Nature Experiments [experiments.springernature.com]
- 10. va.gov [va.gov]
- 11. Temporal dissociation of phencyclidine: Induced locomotor and social alterations in rats using an automated homecage monitoring system – implications for the 3Rs and preclinical drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NMDA antagonist inhibits the extracellular signal-regulated kinase pathway and suppresses cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Opposing role of synaptic and extrasynaptic NMDA receptors in regulation of the extracellular signal-regulated kinases (ERK) activity in cultured rat hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Modulation of mTOR and CREB pathways following mGluR5 blockade contribute to improved Huntington’s pathology in zQ175 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Phosphatidic acid mediates activation of mTORC1 through the ERK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Tenocyclidine's Molecular Landscape Beyond NMDA Receptors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tenocyclidine (TCP), a potent dissociative anesthetic and N-methyl-D-aspartate (NMDA) receptor antagonist, is primarily recognized for its high affinity for the PCP binding site within the NMDA receptor channel. However, its pharmacological profile extends beyond this primary target, encompassing a range of secondary molecular interactions that likely contribute to its unique psychostimulant and hallucinogenic effects. This technical guide provides a comprehensive overview of the known and putative molecular targets of this compound beyond the NMDA receptor, synthesizing available data on its interactions with sigma receptors, monoamine transporters, and other potential targets. This document is intended to serve as a resource for researchers and drug development professionals investigating the multifaceted pharmacology of arylcyclohexylamines. While quantitative binding data for this compound at many of these secondary sites are not extensively available in the literature, this guide collates the existing qualitative and comparative information, primarily in relation to its parent compound, Phencyclidine (PCP), and outlines the experimental methodologies employed to investigate these interactions.
Introduction
This compound (1-(1-(2-thienyl)cyclohexyl)piperidine), or TCP, is a structural analog of Phencyclidine (PCP) developed in the late 1950s. While its primary mechanism of action is the non-competitive antagonism of the NMDA receptor, its distinct psychostimulant properties, which are reportedly greater than those of PCP, suggest a more complex pharmacological profile involving other neuronal targets.[1][2] Understanding these off-target interactions is crucial for a complete comprehension of its neurobiological effects and for the development of more selective therapeutic agents. This guide delves into the molecular targets of TCP beyond the NMDA receptor, focusing on sigma receptors, monoamine transporters, and other potential sites of action.
Primary Non-NMDA Molecular Targets
The available evidence points to several key non-NMDA receptor targets for this compound, largely inferred from studies on its structural analog, PCP, and from direct, albeit often qualitative, investigations of TCP itself.
Sigma Receptors (σ1 and σ2)
Sigma receptors, once misclassified as a subtype of opioid receptors, are now understood to be unique intracellular chaperone proteins located primarily at the endoplasmic reticulum-mitochondrion interface.[3] They are implicated in a wide range of cellular functions, including the modulation of intracellular calcium signaling, ion channel activity, and neurotransmitter release.[3] Both PCP and TCP are known to bind to sigma receptors.[1]
Key Findings:
-
This compound exhibits a lower affinity for sigma receptors compared to Phencyclidine.[1][4]
-
PCP has a significantly lower affinity for the σ1 receptor (Ki > 10,000 nM) but a notable affinity for the σ2 receptor (Ki = 136 nM).[5] Given the structural similarities, it is plausible that TCP also displays a preference for the σ2 subtype, although direct binding studies are lacking.
Data Presentation:
Table 1: Comparative Binding Affinities for Sigma Receptors (PCP)
| Compound | Receptor Subtype | Kᵢ (nM) | Species | Reference |
| Phencyclidine (PCP) | σ₁ | > 10,000 | Human | [5] |
| Phencyclidine (PCP) | σ₂ | 136 | PC12 Cells | [5] |
| This compound (TCP) | σ₁ | Lower than PCP (Quantitative data unavailable) | - | [1][4] |
| This compound (TCP) | σ₂ | Lower than PCP (Quantitative data unavailable) | - | [1][4] |
Monoamine Transporters
The psychostimulant effects of TCP are thought to be mediated, at least in part, by its interaction with monoamine transporters, leading to an increase in the synaptic concentrations of dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506).
While PCP has a low affinity for the primary dopamine transporter (DAT) binding site (Ki > 10,000 nM), it exhibits a high affinity for a distinct, allosteric site known as "PCP site 2" (Ki = 154 nM).[5][6] This site is associated with the inhibition of monoamine reuptake.[6][7][8] The more pronounced psychostimulant effects of TCP compared to PCP suggest that TCP may have a greater affinity for this allosteric site, leading to more potent dopamine reuptake inhibition.[2][6]
Data Presentation:
Table 2: Comparative Affinities for Dopamine Transporter and Related Sites
| Compound | Target | Kᵢ (nM) | Species | Reference |
| Phencyclidine (PCP) | Dopamine Transporter (DAT) | > 10,000 | Human | [5] |
| Phencyclidine (PCP) | PCP site 2 | 154 | Human | [6] |
| This compound (TCP) | Dopamine Transporter (DAT) | Likely low affinity for primary site | - | - |
| This compound (TCP) | PCP site 2 | Higher than PCP (Qualitative) | - | [2][6] |
PCP has been shown to inhibit the reuptake of serotonin, with a reported Ki value of 2,234 nM for the serotonin transporter (SERT).[5] Its affinity for the norepinephrine transporter (NET) is low (Ki > 10,000 nM).[5] Information regarding the specific affinities of TCP for SERT and NET is currently unavailable.
Data Presentation:
Table 3: Comparative Affinities for Serotonin and Norepinephrine Transporters (PCP)
| Compound | Transporter | Kᵢ (nM) | Species | Reference |
| Phencyclidine (PCP) | Serotonin Transporter (SERT) | 2,234 | Human | [5] |
| Phencyclidine (PCP) | Norepinephrine Transporter (NET) | > 10,000 | Human | [5] |
| This compound (TCP) | Serotonin Transporter (SERT) | Data unavailable | - | - |
| This compound (TCP) | Norepinephrine Transporter (NET) | Data unavailable | - | - |
Dopamine D₂ High-Affinity State (D₂High) Receptor
Recent studies have revealed that PCP is a potent partial agonist at the high-affinity state of the dopamine D₂ receptor (D₂High), with a Ki of 2.7 nM.[9] This interaction is thought to contribute to the psychotic features of PCP intoxication.[5] Given the structural similarity, it is highly probable that TCP also interacts with the D₂High receptor, potentially with similar or even greater affinity, which could further explain its potent psychotomimetic effects.
Data Presentation:
Table 4: Comparative Affinity for the Dopamine D₂High Receptor (PCP)
| Compound | Receptor | Kᵢ (nM) | Species | Reference |
| Phencyclidine (PCP) | D₂High | 2.7 | Human (cloned) | [9] |
| This compound (TCP) | D₂High | Data unavailable | - | - |
Nicotinic Acetylcholine (B1216132) Receptors (nAChRs)
PCP and its analogs are known to act as allosteric modulators of nicotinic acetylcholine receptors (nAChRs).[2][10] This modulation can be either positive or negative, depending on the specific nAChR subtype and the ligand. While this interaction is established for the class of compounds, specific data on the allosteric modulation of nAChRs by this compound, including the affected subtypes and the nature of the modulation, are not currently available.
Experimental Protocols
The following sections detail the general methodologies used to investigate the binding and functional effects of compounds like this compound at its non-NMDA targets.
Radioligand Binding Assays for Sigma Receptors
Objective: To determine the binding affinity (Ki) of this compound for sigma-1 and sigma-2 receptors.
Methodology:
-
Membrane Preparation: Brain tissue (e.g., from rat or guinea pig) is homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to obtain a crude membrane pellet. The pellet is washed and resuspended in the assay buffer.
-
Competitive Binding Assay:
-
For σ₁ Receptors: A fixed concentration of a radiolabeled sigma-1 selective ligand (e.g., --INVALID-LINK---pentazocine) is incubated with the membrane preparation in the presence of varying concentrations of unlabeled this compound.
-
For σ₂ Receptors: A fixed concentration of a radiolabeled sigma-2 selective ligand (e.g., [³H]DTG in the presence of a masking concentration of a sigma-1 selective ligand like (+)-pentazocine) is incubated with the membrane preparation and varying concentrations of unlabeled this compound.
-
-
Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Workflow Diagram:
Caption: Workflow for a competitive radioligand binding assay.
Monoamine Transporter Uptake Assay
Objective: To determine the functional potency (IC₅₀) of this compound in inhibiting dopamine, serotonin, and norepinephrine uptake.
Methodology:
-
Cell Culture: A cell line stably expressing the human dopamine, serotonin, or norepinephrine transporter (e.g., HEK293 or CHO cells) is cultured.
-
Uptake Inhibition Assay:
-
Cells are pre-incubated with varying concentrations of this compound.
-
A radiolabeled monoamine substrate (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine) is added to initiate the uptake reaction.
-
-
Incubation and Termination: The cells are incubated for a short period to allow for transporter-mediated uptake. The uptake is then terminated by rapidly washing the cells with ice-cold buffer.
-
Quantification: The amount of radiolabeled substrate taken up by the cells is determined by lysing the cells and measuring the radioactivity using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific uptake of the radiolabeled monoamine (IC₅₀) is calculated.
Workflow Diagram:
Caption: Workflow for a monoamine transporter uptake assay.
Signaling Pathways
The interaction of this compound with its non-NMDA targets can trigger a cascade of intracellular signaling events. The most well-characterized of these is the modulation of intracellular calcium by sigma-1 receptor activation.
Sigma-1 Receptor-Mediated Calcium Signaling
Sigma-1 receptors are known to modulate intracellular calcium (Ca²⁺) homeostasis. As intracellular chaperones, they can translocate from the endoplasmic reticulum to the plasma membrane and other cellular compartments upon ligand binding.
Signaling Cascade:
-
Ligand Binding: this compound binds to the sigma-1 receptor.
-
Receptor Translocation: The ligand-bound sigma-1 receptor may translocate and interact with various ion channels and effector proteins.
-
Modulation of Calcium Channels: Sigma-1 receptor activation has been shown to modulate the activity of L-type voltage-gated calcium channels and IP₃ receptors on the endoplasmic reticulum.
-
Alteration of Intracellular Calcium Levels: This modulation can lead to either an increase or decrease in cytosolic Ca²⁺ levels, depending on the specific cellular context and the nature of the sigma-1 receptor ligand (agonist vs. antagonist).
-
Downstream Effects: Changes in intracellular Ca²⁺ can affect a multitude of downstream signaling pathways, including those involved in gene expression, neurotransmitter release, and synaptic plasticity.
Signaling Pathway Diagram:
Caption: Sigma-1 receptor-mediated calcium signaling pathway.
Conclusion
While this compound's primary pharmacological action is mediated through the NMDA receptor, a growing body of evidence suggests that its unique behavioral profile is shaped by interactions with a constellation of secondary targets. These include sigma receptors (likely with a preference for the σ₂ subtype), an allosteric site on monoamine transporters ("PCP site 2") leading to dopamine reuptake inhibition, and potentially the dopamine D₂High receptor and nicotinic acetylcholine receptors.
The lack of comprehensive quantitative binding data for this compound at these non-NMDA sites represents a significant knowledge gap and a promising area for future research. A thorough characterization of TCP's binding affinity and functional activity at these targets will be instrumental in elucidating the full spectrum of its neuropharmacological effects. The experimental protocols and signaling pathways outlined in this guide provide a framework for such investigations. A deeper understanding of the off-target activities of this compound and related arylcyclohexylamines will not only enhance our knowledge of their mechanisms of action but also inform the development of novel therapeutics with improved selectivity and safety profiles for a variety of neurological and psychiatric disorders.
References
- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 2. Allosteric modulation of nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SLC10A4 is a vesicular amine-associated transporter modulating dopamine homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Phencyclidine - Wikipedia [en.wikipedia.org]
- 6. This compound [medbox.iiab.me]
- 7. PCP site 2 - Wikipedia [en.wikipedia.org]
- 8. PCP site 2: a high affinity MK-801-insensitive phencyclidine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dopamine receptor contribution to the action of PCP, LSD and ketamine psychotomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
The Dance of Structure and Activity: A Deep Dive into Tenocyclidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Tenocyclidine (TCP), a dissociative anesthetic and a phencyclidine (PCP) analog, has long been a subject of intense scientific scrutiny. Its potent interaction with the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neuronal function, has made it and its derivatives a focal point for understanding glutamatergic neurotransmission and for the development of novel therapeutics for neurological and psychiatric disorders. This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of TCP derivatives, offering a comprehensive overview of their synthesis, receptor binding profiles, and functional consequences.
Core Principles: The Arylcyclohexylamine Scaffold
The pharmacological activity of this compound and its analogs is intrinsically linked to their core arylcyclohexylamine structure. This scaffold consists of three key moieties, each offering a fertile ground for chemical modification to modulate potency, selectivity, and functional activity:
-
The Aromatic Ring: Originally a thiophene (B33073) ring in TCP, this part of the molecule can be substituted or replaced with other aromatic systems to alter receptor affinity and selectivity.
-
The Cyclohexyl Ring: This saturated ring provides a crucial three-dimensional framework. Substitutions on this ring can influence the molecule's orientation within the receptor binding pocket.
-
The Amine Group: Typically a piperidine (B6355638) ring in TCP, this basic nitrogen-containing group is essential for activity. Modifications here, such as altering the ring size or introducing different substituents, can profoundly impact the compound's pharmacological profile.
Probing the NMDA Receptor: A Quantitative Look at Binding Affinity
The primary molecular target for TCP and its derivatives is the PCP binding site located within the ion channel of the NMDA receptor. These compounds act as non-competitive antagonists, physically blocking the flow of ions through the channel.[1] The affinity of these derivatives for the NMDA receptor is a critical determinant of their potency.
The following table summarizes the binding affinities (Ki or IC50 values) of a selection of TCP derivatives for the NMDA receptor, as determined by radioligand binding assays.
| Compound | Aromatic Moiety | Amine Moiety | Ki (nM) vs. [3H]TCP or [3H]MK-801 | Reference |
| This compound (TCP) | Thienyl | Piperidine | 12 | [2] |
| Phencyclidine (PCP) | Phenyl | Piperidine | 80 | [2] |
| BTCP | Benzothienyl | Piperidine | >10,000 | |
| TCPy | Thienyl | Pyrrolidine | - | [3] |
| Fluorinated TCP Derivative | Thienyl | Piperidine (4-Fluoro) | 65 | [4] |
| N-Alkyl TCP Derivative | Thienyl | N-Methylpiperazine | >1000 | [4] |
Note: Ki and IC50 values are measures of binding affinity; a lower value indicates a higher affinity. The specific radioligand used in the assay can influence the determined value.
Beyond the NMDA Receptor: Interactions with Monoamine Transporters
While the NMDA receptor is the primary target, many TCP derivatives also exhibit significant affinity for monoamine transporters, including the dopamine (B1211576) transporter (DAT) and the serotonin (B10506) transporter (SERT). This off-target activity can contribute to the complex pharmacological profiles of these compounds, including their stimulant and psychotomimetic effects.
| Compound | IC50 (nM) vs. [3H]Dopamine Uptake | IC50 (nM) vs. [3H]Serotonin Uptake | Reference |
| Phencyclidine (PCP) | 347 | 1424 | [5] |
| BTCP | Potent Inhibitor | - | [6] |
| Methoxetamine (MXE) | 33,000 | 2,000 | [7] |
Experimental Methodologies: A Glimpse into the Lab
The data presented in this guide are the product of rigorous experimental procedures. Below are detailed overviews of the key methodologies employed in the synthesis and evaluation of TCP derivatives.
Synthesis of Arylcyclohexylamine Derivatives
The synthesis of TCP and its analogs typically involves a multi-step process. A common and versatile method is the Diels-Alder reaction to construct the substituted cyclohexane (B81311) core.
General Procedure for Diels-Alder based Synthesis of Arylcyclohexylamines:
-
Diels-Alder Reaction: A substituted aryl acrylic ester (dienophile) is reacted with a siloxybutadiene (diene) under microwave irradiation to form the cyclohexene (B86901) core structure.[8][9]
-
Modification of the Cyclohexene Ring: The initial Diels-Alder product undergoes several modification steps, including reduction of the ester and double bond, and introduction of the desired amine functionality.
-
Amine Introduction: The amine group is typically introduced via reductive amination of a ketone intermediate or through a nucleophilic substitution reaction.
-
Purification: The final product is purified using techniques such as flash column chromatography.
The following diagram illustrates a generalized workflow for the synthesis of arylcyclohexylamine derivatives.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. These assays measure the ability of a test compound to displace a radiolabeled ligand from its binding site.
Protocol for [3H]TCP Binding Assay:
-
Membrane Preparation: Rat brain tissue is homogenized and centrifuged to isolate the cell membranes containing the NMDA receptors.
-
Incubation: The membrane preparation is incubated with a fixed concentration of a radiolabeled ligand, such as [3H]TCP, and varying concentrations of the unlabeled test compound.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). This value can then be converted to the inhibition constant (Ki).
The following diagram illustrates the workflow of a competitive radioligand binding assay.
Functional Assays: Measuring the Impact
While binding affinity is a crucial parameter, it does not always directly correlate with functional activity. Functional assays are therefore essential to understand the downstream consequences of receptor binding.
Calcium Imaging Assay for NMDA Receptor Antagonism:
This assay measures the ability of a compound to block the influx of calcium through the NMDA receptor channel.
-
Cell Culture: Neurons or cell lines expressing NMDA receptors are cultured on a multi-well plate.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 or Fluo-4.[10][11]
-
Baseline Measurement: The baseline fluorescence of the cells is measured.
-
Compound Application: The test compound (antagonist) is added to the cells.
-
Agonist Stimulation: The cells are stimulated with an NMDA receptor agonist (e.g., NMDA and glycine) to induce calcium influx.
-
Fluorescence Measurement: The change in fluorescence intensity is measured over time. A decrease in the agonist-induced fluorescence signal in the presence of the test compound indicates antagonism.
-
Data Analysis: The data are used to determine the concentration of the antagonist that inhibits 50% of the agonist-induced calcium response (IC50).
The following diagram outlines the key steps in a calcium imaging assay.
Signaling Pathways: The Aftermath of NMDA Receptor Blockade
The blockade of NMDA receptors by TCP derivatives initiates a cascade of intracellular signaling events. By preventing calcium influx, these compounds can modulate the activity of various downstream effectors, ultimately influencing gene expression and cellular function.
The following diagram depicts a simplified signaling pathway associated with NMDA receptor antagonism.
Conclusion
The structure-activity relationship of this compound derivatives is a rich and complex field of study. By systematically modifying the aryl, cyclohexyl, and amine moieties of the core scaffold, researchers can fine-tune the affinity and selectivity of these compounds for the NMDA receptor and other targets. This in-depth guide provides a foundational understanding of the key principles governing the SAR of TCP derivatives, the experimental methodologies used to elucidate these relationships, and the downstream signaling consequences of their actions. This knowledge is paramount for the rational design of novel chemical probes to explore the intricacies of glutamatergic neurotransmission and for the development of next-generation therapeutics for a range of neurological and psychiatric conditions.
References
- 1. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electrophysiological Characterization of AMPA and NMDA Receptors in Rat Dorsal Striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1-(1-(2-Thienyl)cyclohexyl)pyrrolidine | C14H21NS | CID 62764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Structure-based Discovery of Conformationally Selective Inhibitors of the Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electrophysiological Characterization of AMPA and NMDA Receptors in Rat Dorsal Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. protocols.io [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. The dichotomy of NMDA receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. why why why why why why why: New Drugs: Designing Novel Arylcyclohexylamines [nervewing.blogspot.com]
- 10. Calcium Imaging to Study NMDA Receptor-mediated Cellular Responses | Springer Nature Experiments [experiments.springernature.com]
- 11. Use of Calcium-Sensitive Indicators for the Determination of NMDA Receptor Activity | Springer Nature Experiments [experiments.springernature.com]
Tenocyclidine's Interaction with Dopaminergic Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tenocyclidine (TCP), a dissociative anesthetic and N-methyl-D-aspartate (NMDA) receptor antagonist, exhibits a complex pharmacological profile that includes significant modulation of dopaminergic pathways. As a structural analog of phencyclidine (PCP), TCP shares many of its neuroactive properties, including psychostimulant and hallucinogenic effects. However, evidence suggests a more pronounced activity as a dopamine (B1211576) reuptake inhibitor (DRI) compared to PCP, contributing to its distinct psychostimulant profile.[1] This technical guide provides a comprehensive overview of the current understanding of this compound's effects on the dopamine system, with a focus on its mechanism of action, receptor binding affinities, and impact on dopamine neurotransmission. Due to a greater abundance of research on PCP, data from studies on this parent compound is included for comparative context and to infer potential mechanisms for TCP where direct data is limited.
Core Mechanism of Action
This compound's primary mechanism of action is the non-competitive antagonism of the NMDA receptor, a key component of glutamatergic neurotransmission.[1][2] By blocking the ion channel of the NMDA receptor, TCP inhibits the influx of calcium ions, thereby dampening excitatory signaling. This action is shared with PCP and is central to their dissociative effects.[2]
However, the psychostimulant properties of TCP strongly suggest a concurrent and significant interaction with the dopaminergic system. It is hypothesized that TCP, to a greater extent than PCP, inhibits the dopamine transporter (DAT), leading to an accumulation of dopamine in the synaptic cleft and enhanced dopaminergic signaling.[1] This dual action on both glutamatergic and dopaminergic systems likely underlies its unique pharmacological effects.
Signaling Pathway Overview
The following diagram illustrates the principal proposed mechanism of TCP's interaction with a dopaminergic synapse.
References
Preclinical Neurotoxicity of Tenocyclidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the preclinical neurotoxicity of Tenocyclidine (TCP), a potent dissociative anesthetic and N-methyl-D-aspartate (NMDA) receptor antagonist. Given the limited availability of direct neurotoxicity studies on this compound, this document synthesizes findings from research on its close analog, Phencyclidine (PCP), to elucidate potential mechanisms of neurotoxicity. This guide covers the primary mechanism of action, downstream signaling pathways, and resultant cellular pathologies, including apoptosis and oxidative stress. Detailed experimental protocols for assessing neurotoxicity are provided, alongside quantitative data from relevant preclinical studies, presented in structured tables for comparative analysis. Visual diagrams of key signaling pathways and experimental workflows are included to facilitate a deeper understanding of the complex processes involved in this compound-related neurotoxicity.
Introduction
This compound (TCP), a thienyl derivative of Phencyclidine (PCP), is a dissociative anesthetic with psychostimulant and hallucinogenic properties.[1] It is considerably more potent than PCP and exhibits a higher affinity for the NMDA receptor, with less activity at sigma receptors.[1] The primary mechanism of action for TCP is as a non-competitive NMDA receptor antagonist, blocking the ion channel and thereby inhibiting glutamatergic neurotransmission.[1] Additionally, it is suggested to have activity as a dopamine (B1211576) reuptake inhibitor.[1] While its high affinity for the PCP binding site on the NMDA receptor complex has made radiolabelled TCP a valuable tool in research, its potential for neurotoxicity warrants thorough investigation.[1]
This guide will delve into the preclinical data on this compound's neurotoxic profile, with a necessary reliance on findings from PCP studies to fill existing research gaps. The objective is to provide drug development professionals and researchers with a detailed understanding of the potential risks and the experimental approaches to evaluate them.
Mechanism of Neurotoxicity
The neurotoxicity of this compound is intrinsically linked to its potent antagonism of the NMDA receptor. Prolonged blockade of this critical receptor can disrupt neuronal homeostasis, leading to programmed cell death, particularly in the developing brain. The following sections detail the key mechanisms implicated in this process, largely extrapolated from studies on PCP.
NMDA Receptor Blockade and Excitotoxicity
While counterintuitive, the blockade of NMDA receptors by antagonists like TCP can lead to a form of neurotoxicity. Chronic administration of PCP has been shown to cause an upregulation of NMDA receptor subunits, specifically NR1 and NR2A. This compensatory upregulation may render neurons more susceptible to excitotoxic injury upon withdrawal of the drug or in response to endogenous glutamate.
Induction of Apoptosis
A significant body of evidence from PCP research points to apoptosis, or programmed cell death, as a primary mode of neuronal demise. This is characterized by cell shrinkage, chromatin condensation, and the activation of a cascade of enzymes known as caspases.
Oxidative Stress
The disruption of normal neurotransmission, particularly in dopaminergic systems, can lead to the generation of reactive oxygen species (ROS). An imbalance between the production of ROS and the brain's antioxidant defenses results in oxidative stress, which can damage lipids, proteins, and DNA, ultimately contributing to neuronal death.
Quantitative Data from Preclinical Studies
Direct quantitative data on the neurotoxicity of this compound is sparse. The following tables summarize available data for TCP and its close analog, PCP, to provide a comparative perspective.
Table 1: In Vitro Cytotoxicity and Genotoxicity Data
| Compound | Cell Line | Assay | Concentration/Dose | Result | Citation |
| This compound (TCP) | Human Erythrocytes | Acetylcholinesterase (AChE) Inhibition | IC50 = 1 x 10⁻⁵ M | Weak inhibition | [2] |
| Phencyclidine (PCP) | SH-SY5Y Human Neuroblastoma | Cell Viability (MTT Assay) | 3.13 µmol/L | 84.17 ± 3.19% viability | [3][4] |
| Phencyclidine (PCP) | SH-SY5Y Human Neuroblastoma | DNA Damage (Alkaline Comet Assay) | 3.13 µmol/L | Significant increase in primary DNA damage | [3][4] |
| Phencyclidine (PCP) | SH-SY5Y Human Neuroblastoma | ROS Production | 3.13 µmol/L | Significant increase | [4] |
| Phencyclidine (PCP) | SH-SY5Y Human Neuroblastoma | Glutathione (GSH) Level | 3.13 µmol/L | Significant decrease | [4] |
Table 2: In Vivo Behavioral and Neurochemical Effects
| Compound | Animal Model | Dosing Regimen | Key Findings | Citation |
| This compound (TCP) | Rats | 0.5, 1, and 2 mg/kg IP | 2 mg/kg impaired learning in Morris water maze; 1 mg/kg did not impair memory. | |
| Phencyclidine (PCP) | Rats | 10-50 mg/kg | Induced microglial activation and neuronal HSP70 expression in posterior cingulate and retrosplenial cortex. | [5] |
| Phencyclidine (PCP) | Rats | 13.3 mg/kg/day for 10 days (s.c. infusion) | Increased Bmax and decreased affinity for [³H]-TCP binding in brain homogenates. | [6] |
| Phencyclidine (PCP) | Rats | 3.0-5.0 mg/kg | Induced schizophrenia-like positive symptoms (e.g., increased locomotor activity). | [7] |
| Phencyclidine (PCP) | Rats | 1.0-2.0 mg/kg | Induced schizophrenia-like negative symptoms and cognitive deficits. | [7] |
Signaling Pathways in this compound Neurotoxicity
Based on research into NMDA receptor antagonist-induced neurotoxicity, several key signaling pathways are implicated. The diagrams below, generated using the DOT language, illustrate these putative pathways for this compound.
NMDA Receptor Blockade and Apoptosis Induction
Blockade of the NMDA receptor by this compound is hypothesized to disrupt pro-survival signaling cascades, leading to the activation of apoptotic pathways.
Oxidative Stress Pathway
This compound's potential interaction with dopaminergic systems may contribute to oxidative stress, a key factor in neurodegeneration.
Experimental Protocols
This section outlines detailed methodologies for key experiments to assess the neurotoxicity of this compound, based on standard preclinical practices.
In Vitro Neurotoxicity Assessment
Objective: To determine the concentration-dependent cytotoxic and apoptotic effects of this compound on a neuronal cell line (e.g., SH-SY5Y).
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
Cell culture medium (e.g., DMEM/F12) with supplements
-
This compound hydrochloride
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Caspase-3 colorimetric assay kit
-
BCA protein assay kit
-
Antibodies for Western blot (Bax, Bcl-2, beta-actin)
Procedure:
-
Cell Culture and Treatment:
-
Culture SH-SY5Y cells in appropriate medium until 80% confluency.
-
Seed cells in 96-well plates for viability assays and 6-well plates for apoptosis and protein analysis.
-
Treat cells with a range of this compound concentrations (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control.
-
-
Cell Viability Assay (MTT):
-
After treatment, add MTT solution to each well and incubate.
-
Solubilize formazan (B1609692) crystals and measure absorbance at 570 nm.
-
Calculate cell viability as a percentage of the vehicle control.
-
-
Apoptosis Assay (Annexin V/PI Staining):
-
Harvest cells and wash with PBS.
-
Resuspend cells in binding buffer and stain with Annexin V-FITC and PI.
-
Analyze by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
-
Caspase-3 Activity Assay:
-
Lyse treated cells and measure protein concentration.
-
Incubate cell lysate with a caspase-3 substrate.
-
Measure the colorimetric product using a spectrophotometer.
-
-
Western Blot for Bax and Bcl-2:
-
Extract total protein from treated cells.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe with primary antibodies against Bax, Bcl-2, and a loading control (e.g., beta-actin).
-
Incubate with HRP-conjugated secondary antibodies and detect using chemiluminescence.
-
Quantify band intensity to determine the Bax/Bcl-2 ratio.
-
In Vivo Neurotoxicity Assessment in Rodents
Objective: To evaluate the dose-dependent neurotoxic effects of this compound in rats, including behavioral changes and histopathological evidence of neuronal damage.
Animals:
-
Male Sprague-Dawley rats (8-10 weeks old)
Materials:
-
This compound hydrochloride
-
Saline solution (vehicle)
-
Morris water maze apparatus
-
Formalin and other histology reagents
-
Microtome
-
Microscope
-
Antibodies for immunohistochemistry (e.g., NeuN for neurons, Iba1 for microglia, GFAP for astrocytes)
Procedure:
-
Dosing and Behavioral Testing:
-
Administer this compound (e.g., 0.5, 1.0, 2.0, 5.0 mg/kg, IP) or vehicle daily for a specified period (e.g., 7 or 14 days).
-
Conduct behavioral tests such as the Morris water maze to assess spatial learning and memory. Record escape latency, path length, and time spent in the target quadrant during a probe trial.
-
-
Tissue Collection and Preparation:
-
At the end of the treatment period, euthanize the animals and perfuse transcardially with saline followed by 4% paraformaldehyde.
-
Harvest the brains and post-fix in paraformaldehyde, then transfer to a sucrose (B13894) solution for cryoprotection.
-
Section the brains (e.g., 40 µm coronal sections) using a cryostat.
-
-
Histopathological Analysis:
-
Perform Nissl staining to assess overall neuronal morphology and identify areas of cell loss.
-
Conduct immunohistochemistry for NeuN to quantify neuronal populations in specific brain regions (e.g., hippocampus, prefrontal cortex).
-
Stain for Iba1 and GFAP to assess microglial activation and astrogliosis, respectively, as markers of neuroinflammation.
-
-
Data Analysis:
-
Analyze behavioral data using appropriate statistical tests (e.g., ANOVA).
-
Quantify neuronal loss and glial activation through cell counting or densitometry in defined brain regions.
-
Correlate histopathological findings with behavioral deficits.
-
Conclusion
The preclinical neurotoxicity profile of this compound, largely inferred from studies on its structural and mechanistic analog Phencyclidine, points towards a risk of neuronal apoptosis, particularly with chronic or high-dose exposure. The primary mechanism is believed to be the sustained blockade of NMDA receptors, leading to the disruption of crucial pro-survival signaling pathways and the induction of oxidative stress. The provided experimental protocols offer a framework for the systematic evaluation of these potential neurotoxic effects. For drug development professionals, a thorough assessment of the therapeutic window, considering both desired pharmacological activity and potential neurotoxicity, is paramount. Future preclinical studies should focus on generating direct quantitative data for this compound to more accurately define its safety profile.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. Neurotoxicity Assay [visikol.com]
- 3. Neuroprotection or Neurotoxicity of Illicit Drugs on Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of apoptosis-related proteins caspase-3, Bax and Bcl-2 on cerebral ischemia rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. THE PARKINSONIAN NEUROTOXIN ROTENONE ACTIVATES CALPAIN AND CASPASE-3 LEADING TO MOTONEURON DEGENERATION IN SPINAL CORD OF LEWIS RATS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alterations in rat brain [3H]-TCP binding following chronic phencyclidine administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Tenocyclidine: A Technical Guide to its Potential as a Neuroprotective Agent
For Researchers, Scientists, and Drug Development Professionals
Dated: December 20, 2025
Abstract
Tenocyclidine (TCP), a potent N-methyl-D-aspartate (NMDA) receptor antagonist, presents a compelling avenue of investigation for neuroprotective therapies.[1][2] This technical guide synthesizes the current understanding of TCP, focusing on its core mechanism of action, available data on its efficacy, and the experimental protocols relevant to its study. While direct quantitative evidence for its neuroprotective effects in specific disease models remains limited in publicly accessible literature, its established role as a high-affinity NMDA receptor antagonist provides a strong rationale for its potential in mitigating excitotoxic neuronal damage.[1][3] This document aims to provide a foundational resource for researchers and drug development professionals interested in exploring the therapeutic utility of this compound.
Introduction
Neurodegenerative diseases and acute neurological injuries, such as stroke and traumatic brain injury (TBI), are characterized by progressive neuronal loss and dysfunction. A key pathological mechanism implicated in this neuronal death is excitotoxicity, a process triggered by the excessive activation of glutamate (B1630785) receptors, particularly the N-methyl-D-aspartate (NMDA) receptor.[4] Overstimulation of NMDA receptors leads to a massive influx of calcium ions (Ca2+), initiating a cascade of intracellular events that culminate in cell death.
This compound (1-(1-(2-thienyl)cyclohexyl)piperidine), an analog of phencyclidine (PCP), is a potent and selective non-competitive antagonist of the NMDA receptor.[1][5] It binds to a site within the ion channel of the receptor, effectively blocking the influx of Ca2+.[3] This mechanism of action positions TCP as a promising candidate for neuroprotection by directly counteracting the excitotoxic cascade. This guide provides an in-depth overview of the technical aspects of studying this compound as a potential neuroprotective agent.
Chemical and Physical Properties
| Property | Value | Reference |
| IUPAC Name | 1-[1-(2-thienyl)cyclohexyl]piperidine | [2] |
| Molecular Formula | C₁₅H₂₃NS | [2] |
| Molar Mass | 249.42 g/mol | [2] |
| CAS Number | 21500-98-1 | [2] |
| Appearance | Crystalline solid | [3] |
Mechanism of Action: NMDA Receptor Antagonism
This compound's primary pharmacological action is the non-competitive antagonism of the NMDA receptor.[1] The NMDA receptor is a ligand-gated ion channel that plays a crucial role in synaptic plasticity, learning, and memory. However, its overactivation is a central event in excitotoxic neuronal injury.
Signaling Pathway of NMDA Receptor-Mediated Excitotoxicity and TCP Intervention
Quantitative Data
Publicly available, peer-reviewed literature specifically detailing the neuroprotective efficacy of this compound in preclinical models of neurodegenerative diseases, stroke, or TBI is sparse. Most available data focuses on its receptor binding affinity and its effects as a dissociative anesthetic.
One study reported an in vitro IC50 value for this compound as a weak inhibitor of acetylcholinesterase (AChE).[6]
| Assay | Target | Species | IC50 | Reference |
| Enzyme Inhibition Assay | Acetylcholinesterase (AChE) | Human Erythrocyte | 1 x 10⁻⁵ M | [6] |
It is crucial to note that this finding may not be directly relevant to TCP's primary mechanism of neuroprotection via NMDA receptor antagonism. Further research is urgently needed to quantify its neuroprotective effects in relevant in vitro and in vivo models of neurological disorders.
Experimental Protocols
In Vitro Neuroprotection Assays
Objective: To determine the concentration-dependent protective effect of this compound against glutamate-induced excitotoxicity in primary neuronal cultures or neuronal cell lines.
General Workflow for In Vitro Neuroprotection Assay
Cell Viability Assay (MTT Assay Protocol) [7]
-
Cell Plating: Seed neuronal cells in a 96-well plate at an appropriate density and allow them to adhere and differentiate.
-
Compound Treatment: Pre-treat the cells with a range of this compound concentrations for a specified period (e.g., 1-2 hours).
-
Induction of Excitotoxicity: Add glutamate or NMDA to the wells to induce excitotoxicity. Include control wells with no toxin and wells with toxin but no TCP.
-
Incubation: Incubate the plate for 24-48 hours at 37°C.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells and plot a dose-response curve to determine the EC50 of this compound.
Electrophysiology
Objective: To characterize the inhibitory effect of this compound on NMDA receptor-mediated currents in neurons.
Whole-Cell Patch-Clamp Recording Protocol [8][9]
-
Cell Preparation: Prepare primary neuronal cultures or acute brain slices.
-
Recording Setup: Place the cell preparation in a recording chamber on a microscope stage and perfuse with artificial cerebrospinal fluid (aCSF).
-
Pipette Preparation: Fabricate glass micropipettes with a resistance of 3-5 MΩ and fill with an internal solution.
-
Giga-seal Formation: Approach a neuron with the micropipette and apply gentle suction to form a high-resistance (gigaohm) seal.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.
-
Current Recording: Clamp the cell at a holding potential of -70 mV.
-
NMDA Current Elicitation: Perfuse the cell with a solution containing NMDA and glycine (B1666218) to elicit an inward current.
-
TCP Application: Apply this compound at various concentrations to the perfusion solution and record the inhibition of the NMDA-evoked currents.
-
Data Analysis: Measure the peak amplitude of the NMDA currents in the presence and absence of TCP to determine the IC50 for receptor blockade.
In Vivo Models of Neurodegeneration
Objective: To evaluate the neuroprotective efficacy of this compound in animal models of acute neurological injury or chronic neurodegenerative disease.
General Workflow for In Vivo Neuroprotection Studies
Animal Models:
-
Stroke: Middle Cerebral Artery Occlusion (MCAO) in rodents is a widely used model to mimic ischemic stroke.[10]
-
Traumatic Brain Injury: Controlled cortical impact (CCI) or fluid percussion injury (FPI) models are commonly used to replicate TBI in animals.[11]
-
Alzheimer's Disease: Transgenic mouse models that overexpress amyloid precursor protein (APP) and presenilin-1 (PS1) are frequently used.[5]
-
Parkinson's Disease: Neurotoxin-based models using 6-hydroxydopamine (6-OHDA) or MPTP are standard.[12]
-
Huntington's Disease: Transgenic models expressing the mutant huntingtin gene, such as the R6/2 mouse, are utilized.
Behavioral Assessments:
-
Morris Water Maze: To assess spatial learning and memory.[1][13]
-
Rotarod Test: To evaluate motor coordination and balance.[14][15]
Pharmacokinetics, Pharmacodynamics, and Toxicology
Detailed pharmacokinetic, pharmacodynamic, and toxicological data for this compound are not extensively available in the public domain. As a derivative of phencyclidine (PCP), it is expected to cross the blood-brain barrier effectively.[16] However, its specific brain distribution, metabolism, and elimination half-life require further investigation.[17][18] Safety pharmacology studies, including assessments of its effects on the central nervous, cardiovascular, and respiratory systems, are essential for any potential clinical development.[3][19]
Synthesis
The synthesis of this compound is not detailed in the readily available scientific literature, likely due to its classification as a Schedule I controlled substance in many countries. A U.S. patent from the late 1950s describes the synthesis of related heterocyclic compounds, which would be the foundational reference for any synthetic chemistry efforts.[1]
Downstream Signaling Pathways
The neuroprotective effects of NMDA receptor antagonists are believed to involve the modulation of several downstream signaling pathways. By preventing excessive Ca2+ influx, TCP may inhibit the activation of nitric oxide synthase (nNOS), reduce the production of reactive oxygen species (ROS), and prevent mitochondrial dysfunction. Furthermore, NMDA receptor signaling is linked to the regulation of transcription factors such as the cAMP response element-binding protein (CREB) and the expression of pro- and anti-apoptotic proteins of the Bcl-2 family. The specific effects of this compound on these pathways are a critical area for future research.
Conclusion and Future Directions
This compound's potent antagonism of the NMDA receptor provides a strong theoretical basis for its potential as a neuroprotective agent. However, a significant gap exists in the literature regarding quantitative data on its efficacy in relevant disease models, detailed experimental protocols, and comprehensive safety and pharmacokinetic profiles. Future research should focus on:
-
In vitro studies to determine the precise neuroprotective concentration range of TCP against glutamate excitotoxicity in various neuronal cell types.
-
In vivo studies in well-established animal models of stroke, TBI, and neurodegenerative diseases to evaluate its efficacy in improving functional outcomes and reducing neuronal damage.
-
Pharmacokinetic and toxicological studies to establish a comprehensive safety profile.
-
Mechanistic studies to elucidate the specific downstream signaling pathways modulated by TCP that contribute to its neuroprotective effects.
Addressing these knowledge gaps is essential to validate this compound as a viable candidate for further drug development in the field of neuroprotection.
References
- 1. Simple Protocol for Distinguishing Drug-induced Effects on Spatial Memory Acquisition, Consolidation and Retrieval in Mice Using the Morris Water Maze - PMC [pmc.ncbi.nlm.nih.gov]
- 2. albany.edu [albany.edu]
- 3. nucro-technics.com [nucro-technics.com]
- 4. Role of Citicoline in the Management of Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uclahealth.org [uclahealth.org]
- 6. In vitro biological efficiency of this compound-TCP and its adamantane derivative TAMORF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 9. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Review on Preclinical Models of Ischemic Stroke: Insights Into the Pathomechanisms and New Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Better together? Treating traumatic brain injury with minocycline plus N-acetylcysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 16. Phencyclidine - Wikipedia [en.wikipedia.org]
- 17. Brain Distribution of Drugs: Pharmacokinetic Considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. inotiv.com [inotiv.com]
Methodological & Application
Application Notes and Protocols for Tenocyclidine (TCP) in Rodent Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tenocyclidine (TCP), a potent phencyclidine (PCP) analog, is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2] It acts as a dissociative anesthetic with psychostimulant and hallucinogenic properties, exhibiting greater potency than PCP.[2] TCP functions by binding to a site within the NMDA receptor's ion channel, thereby blocking the influx of calcium ions and inhibiting glutamate-mediated excitatory neurotransmission.[3] Its high affinity for the PCP binding site of the NMDA receptor complex has made radiolabeled TCP a valuable tool in neuropharmacological research.[2] Additionally, like PCP, TCP is suggested to have activity as a dopamine (B1211576) reuptake inhibitor, contributing to its psychostimulant effects.[2]
In neuroscience research, NMDA receptor antagonists like TCP are instrumental in developing animal models for neuropsychiatric disorders, particularly schizophrenia.[4] Administration of these compounds to rodents can induce a range of behavioral abnormalities that mimic the positive symptoms (e.g., hyperlocomotion), negative symptoms (e.g., social withdrawal), and cognitive deficits observed in the human condition.[4] These models are crucial for investigating the pathophysiology of such disorders and for the preclinical evaluation of novel therapeutic agents.[4]
Data Presentation: this compound and Analogs in Rodent Behavioral Assays
The following tables summarize quantitative data from studies utilizing this compound (TCP) and its close analog, Phencyclidine (PCP), to inform dose selection and experimental design. Given that TCP is more potent than PCP, dosages for TCP are generally lower.
Table 1: Dosages for Cognitive and Learning Assessments
| Compound | Species | Dose Range (mg/kg) | Route | Behavioral Assay | Key Findings |
| This compound (TCP) | Rat | 0.5, 1.0, 2.0 | IP | Morris Water Maze | 2.0 mg/kg impaired learning; 1.0 mg/kg did not induce memory impairment, unlike an equivalent dose of MK-801.[1] |
| Phencyclidine (PCP) | Mouse | 10 | IP | Novel Object Recognition | Subchronic administration (10 mg/kg/day for 10 days) induced cognitive deficits.[5][6] |
| Phencyclidine (PCP) | Mouse | 2, 5, 10, 20 | IP | Morris Water Maze | 10 mg/kg (daily for 7 days, with washout) produced robust impairment of spatial learning and memory.[7] |
| Phencyclidine (PCP) | Rat | 2.0 | IP | Drug Discrimination | Rats were trained to discriminate 2 mg/kg PCP from saline to test other NMDA blockers.[8] |
| Phencyclidine (PCP) | Mouse | 5.0 | IP | Operant Discrimination & Reversal | Subchronic treatment (twice daily for 7 days, with washout) did not affect discrimination or reversal learning.[9][10] |
Table 2: Dosages for Locomotor and Sensorimotor Gating Assessments
| Compound | Species | Dose (mg/kg) | Route | Behavioral Assay | Key Findings |
| This compound (TCP) | Rat | 0.5, 1.0, 2.0 | IP | General Activity | Locomotor side effects were observed but were not long-lasting (subsided within 30 min post-injection).[1] |
| Phencyclidine (PCP) | Rat | 2.5 | Not Specified | Locomotor Activity | Induced a rapid increase in locomotor activity, peaking 15-60 minutes post-treatment.[11] |
| Phencyclidine (PCP) | Rat | 1.5 | Not Specified | Prepulse Inhibition (PPI) | Reliably disrupted PPI, a measure of sensorimotor gating.[12] |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound (TCP)
This protocol describes the preparation of TCP for intraperitoneal injection, a common route for systemic administration in rodents.[13]
Materials:
-
This compound hydrochloride (TCP HCl)
-
Sterile 0.9% saline solution (vehicle)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile 0.22 µm syringe filter
-
Sterile syringes (1 mL) and needles (e.g., 27-30 gauge)
Procedure:
-
Calculate Required Amount: Determine the total amount of TCP HCl needed based on the desired dose (e.g., 1.0 mg/kg), the average weight of the animals, and the injection volume (typically 5-10 mL/kg for rodents).[14]
-
Example Calculation: For a 25g mouse at 1 mg/kg dose and 10 mL/kg volume:
-
Dose per mouse = 1 mg/kg * 0.025 kg = 0.025 mg
-
Injection volume = 10 mL/kg * 0.025 kg = 0.25 mL
-
Required concentration = 0.025 mg / 0.25 mL = 0.1 mg/mL
-
-
-
Dissolution: Aseptically weigh the calculated TCP HCl and place it in a sterile microcentrifuge tube. Add the required volume of sterile 0.9% saline.
-
Note on Solubility: If TCP is not readily soluble in saline, alternative vehicles may be required. These must be validated for animal safety. Common co-solvents include DMSO or PEG, but the final concentration should be minimized (e.g., <5% DMSO) and a vehicle-only control group must be included in the study.[15][16]
-
-
Mixing: Vortex the solution until the TCP HCl is completely dissolved and no particulates are visible.
-
Sterilization: Draw the solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter and expel the solution into a new sterile vial. This step ensures the final formulation is sterile for injection.
-
Administration (Intraperitoneal - IP):
-
Restrain the mouse or rat securely. For IP injections, position the animal so its head is tilted slightly downwards.[13]
-
Insert the needle into the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.[17]
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ before injecting the solution smoothly.[17]
-
Withdraw the needle and return the animal to its home cage. Monitor the animal for any immediate adverse reactions.
-
Protocol 2: Assessment of Spatial Learning and Memory (Morris Water Maze)
This protocol is adapted from procedures used to test the cognitive effects of NMDA receptor antagonists.[1][7]
Apparatus:
-
A circular pool (approx. 1.5 m diameter) filled with water made opaque with non-toxic tempera paint.
-
A hidden escape platform submerged ~1 cm below the water surface.
-
Visual cues placed around the pool in fixed positions.
-
A video tracking system to record the animal's swim path, latency to find the platform, and other parameters.
Procedure:
-
Acclimatization: Handle animals for several days prior to the experiment. Ensure they are acclimatized to the testing room.
-
Drug Administration: Administer TCP (e.g., 0.5, 1.0, or 2.0 mg/kg, IP) or vehicle 30 minutes prior to the first trial of each day.[1]
-
Acquisition Phase (e.g., 4-5 days):
-
Conduct 4 trials per day for each animal.
-
For each trial, gently place the animal into the pool facing the wall from one of four randomized starting positions.
-
Allow the animal to swim and find the hidden platform. If it fails to find it within 60-90 seconds, guide it to the platform.
-
Allow the animal to remain on the platform for 15-30 seconds.
-
Remove the animal, dry it, and return it to a holding cage until the next trial. The inter-trial interval should be consistent.
-
-
Probe Trial:
-
24 hours after the final acquisition trial, remove the platform from the pool.
-
Place the animal in the pool for a single 60-second trial.
-
Record the time spent in the target quadrant (where the platform was located), the number of crossings over the former platform location, and the swim path.
-
-
Data Analysis:
-
Acquisition: Analyze the escape latency and path length across days. A learning curve should be evident in control animals.
-
Probe Trial: Compare the time spent in the target quadrant versus other quadrants. Successful learning is indicated by a preference for the target quadrant.
-
Protocol 3: Assessment of Sensorimotor Gating (Prepulse Inhibition - PPI)
This protocol is a standard method to assess sensorimotor gating, a process often deficient in schizophrenia and modeled in rodents using PCP.[12][18]
Apparatus:
-
A startle response system consisting of a sound-attenuating chamber, a small enclosure to hold the animal, a speaker to deliver acoustic stimuli, and a sensor to measure the whole-body startle response.
Procedure:
-
Acclimatization: Place the animal in the startle enclosure and allow it to acclimatize for a 5-minute period with background white noise.
-
Drug Administration: Administer TCP or vehicle at a predetermined time before testing (e.g., 15-30 minutes). Dosages should be determined in pilot studies, but doses of PCP used for PPI disruption are typically in the 1.5 mg/kg range.[12]
-
Testing Session:
-
The session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A strong startling stimulus (e.g., 120 dB noise burst).
-
Prepulse + Pulse trials: A weak, non-startling prepulse stimulus (e.g., 75-85 dB) presented 30-120 ms (B15284909) before the strong pulse.
-
No-stimulus trials: Background noise only, to measure baseline movement.
-
-
Record the startle amplitude for each trial type.
-
-
Data Analysis:
-
Calculate the percentage of PPI for each prepulse + pulse trial type:
-
% PPI = 100 - [(Startle amplitude on prepulse+pulse trial / Startle amplitude on pulse-alone trial) * 100]
-
-
Compare the % PPI between the TCP-treated group and the vehicle control group. A significant reduction in % PPI in the TCP group indicates a disruption of sensorimotor gating.
-
Mandatory Visualizations
Signaling Pathway
Caption: Mechanism of this compound (TCP) as an NMDA receptor antagonist.
Experimental Workflow
Caption: General workflow for a rodent behavioral study using this compound.
Logical Relationships
Caption: Logical model for TCP use in schizophrenia-related research.
References
- 1. Effects of TCP on spatial memory: comparison with MK-801 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. Phencyclidine - Wikipedia [en.wikipedia.org]
- 4. Advances in the study of phencyclidine-induced schizophrenia-like animal models and the underlying neural mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phencyclidine-induced cognitive deficits in mice are improved by subsequent subchronic administration of the glycine transporter-1 inhibitor NFPS and D-serine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Phencyclidine dose optimisation for induction of spatial learning and memory deficits related to schizophrenia in C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of the phencyclidine-like discriminative stimulus effects of novel NMDA channel blockers in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Effects of subchronic phencyclidine (PCP) treatment on social behaviors, and operant discrimination and reversal learning in C57BL/6J mice [frontiersin.org]
- 10. Effects of Subchronic Phencyclidine (PCP) Treatment on Social Behaviors, and Operant Discrimination and Reversal Learning in C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Temporal dissociation of phencyclidine: Induced locomotor and social alterations in rats using an automated homecage monitoring system – implications for the 3Rs and preclinical drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phencyclidine-induced deficits in prepulse inhibition of startle are blocked by prazosin, an alpha-1 noradrenergic antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. fda.gov [fda.gov]
- 15. Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3’,4’,5’-trimethoxychalcone in rodents | PLOS One [journals.plos.org]
- 16. researchgate.net [researchgate.net]
- 17. az.research.umich.edu [az.research.umich.edu]
- 18. Evaluation of the efficacy of antipsychotic attenuation of phencyclidine-disrupted prepulse inhibition in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Tenocyclidine (TCP) for Induction of Psychosis Models in Rats: Application Notes and Protocols
For Research Use Only. Not for diagnostic or therapeutic use.
Introduction
Tenocyclidine (TCP), a dissociative anesthetic and N-methyl-D-aspartate (NMDA) receptor antagonist, serves as a potent tool for modeling psychosis, particularly schizophrenia, in preclinical rodent studies.[1] Similar to the more extensively studied phencyclidine (PCP), TCP induces a range of behavioral and neurochemical alterations in rats that mimic the positive, negative, and cognitive symptoms of schizophrenia.[2][3] Its primary mechanism of action involves blocking the ion channel of the NMDA receptor, thereby disrupting glutamatergic neurotransmission.[1][4] This disruption leads to downstream effects, including altered dopamine (B1211576) signaling, which is implicated in psychosis.[1][5] TCP also exhibits activity as a dopamine reuptake inhibitor, which may contribute to its psychostimulant effects.[1]
These application notes provide a summary of dosages and detailed protocols for utilizing this compound to induce psychosis-like states in rats for research purposes. Given the limited specific literature on TCP for this application, protocols are largely based on established methodologies for the closely related and structurally similar compound, Phencyclidine (PCP), with dosage adjustments informed by comparative pharmacological studies.
Quantitative Data Summary
The following tables summarize key quantitative data for TCP and the closely related PCP in rats, derived from behavioral pharmacology studies. These values are crucial for experimental design.
Table 1: this compound (TCP) and Phencyclidine (PCP) Dosage for Behavioral Studies in Rats
| Compound | Administration Route | Dosage Range (mg/kg) | Behavioral Assay | Key Observations |
| This compound (TCP) | Intraperitoneal (i.p.) | 0.25 - 2.0 | Drug Discrimination | TCP is approximately 1.5 to 2 times more potent than PCP in producing discriminative stimulus effects. |
| Phencyclidine (PCP) | Intraperitoneal (i.p.) | 1.0 - 5.0 | Locomotor Activity & Stereotypy | Dose-dependent increases in horizontal movement, rearing, and stereotyped behaviors (head weaving, circling).[1][6] |
| Phencyclidine (PCP) | Intraperitoneal (i.p.) | 2.0 - 5.0 | Prepulse Inhibition (PPI) Disruption | Significant deficits in sensorimotor gating, a core translational measure of psychosis.[7] |
| Phencyclidine (PCP) | Intraperitoneal (i.p.) | 2.0 - 5.0 | Social Interaction Deficits | Reduced time spent in active social engagement with a conspecific, modeling negative symptoms.[8][9][10] |
| Phencyclidine (PCP) | Subcutaneous (s.c.) | 2.0 - 10.0 | Sub-chronic & Chronic Models | Repeated administration leads to enduring cognitive deficits and behavioral sensitization.[11] |
Table 2: Summary of PCP-Induced Behavioral Effects Relevant to Psychosis Models in Rats
| Symptom Category Modeled | Behavioral Test | Typical PCP-Induced Effect in Rats |
| Positive Symptoms | Open Field Test | Hyperlocomotion, increased rearing, and stereotyped behaviors (e.g., head weaving, circling).[1] |
| Cognitive Deficits | Novel Object Recognition | Impaired ability to discriminate between a novel and a familiar object. |
| Cognitive Deficits | Morris Water Maze | Deficits in spatial learning and memory. |
| Sensorimotor Gating | Prepulse Inhibition (PPI) | Reduced inhibition of the startle response by a preceding weak stimulus.[7] |
| Negative Symptoms | Social Interaction Test | Decreased frequency and duration of social behaviors (e.g., sniffing, grooming) with a partner rat.[8][10] |
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the primary signaling pathway of TCP and a general experimental workflow for inducing and assessing psychosis models in rats.
Caption: this compound (TCP) NMDA Receptor Antagonism Pathway.
Caption: General workflow for a rat psychosis model study.
Experimental Protocols
Important Considerations:
-
All procedures involving animals must be approved by an Institutional Animal Care and Use Committee (IACUC) or equivalent ethics board.
-
This compound is a controlled substance; appropriate licensing and handling procedures are required.
-
Dosages should be optimized for the specific rat strain, age, and sex used in the study. Based on drug discrimination data, a starting dose for TCP could be estimated at 50-75% of the effective PCP dose.
Protocol 1: Induction of Acute Psychosis-Like Behaviors
This protocol is designed to model the positive symptoms and sensorimotor gating deficits associated with acute psychosis.
1. Materials:
- This compound (TCP) hydrochloride
- Sterile 0.9% saline solution
- Syringes (1 mL) and needles (e.g., 25-gauge)
- Adult male Wistar or Sprague-Dawley rats (250-350 g)
- Behavioral testing apparatus (Open Field arena, Prepulse Inhibition chamber)
2. Drug Preparation:
- On the day of the experiment, prepare a fresh stock solution of TCP in sterile 0.9% saline.
- Example Calculation for 1.5 mg/kg dose: For a 300g rat, the required dose is 0.45 mg. If the stock solution is 1 mg/mL, you would administer 0.45 mL. Adjust stock concentration for a standard injection volume (e.g., 1 mL/kg).
- Vortex the solution until the TCP is completely dissolved.
3. Procedure:
- Animal Habituation: Allow rats to acclimate to the housing facility for at least one week. Handle the rats daily for several days prior to the experiment to reduce stress. Habituate animals to the testing arenas for 10-30 minutes on the day before the experiment.
- Administration: Weigh each rat immediately before injection. Administer the calculated dose of TCP (e.g., 1.0 - 2.0 mg/kg) or vehicle (saline) via intraperitoneal (i.p.) injection.
- Pre-Test Period: Return the rat to its home cage or a holding cage for a 30-minute pre-test period to allow for drug absorption and onset of action.
- Behavioral Testing:
- Open Field Test (Hyperlocomotion): Place the rat in the center of an open field arena (e.g., 100 cm x 100 cm) and record its activity for 15-30 minutes using an automated video-tracking system. Key parameters to measure include total distance traveled, rearing frequency, and time spent in the center versus the periphery.
- Prepulse Inhibition (PPI) Test (Sensorimotor Gating): Place the rat in a PPI chamber. After a 5-minute acclimation period with background noise (e.g., 65 dB), present a series of trials in a pseudorandom order: pulse-alone trials (e.g., 120 dB startle stimulus), prepulse-plus-pulse trials (e.g., 75 dB prepulse followed 100 ms (B15284909) later by the 120 dB pulse), and no-stimulus trials. Calculate PPI as: [1 - (Startle Amplitude on Prepulse+Pulse Trial / Startle Amplitude on Pulse-Alone Trial)] x 100%.
Protocol 2: Induction of Sub-chronic Psychosis-Like Behaviors
This protocol is designed to induce more enduring changes that model the negative and cognitive symptoms of schizophrenia.
1. Materials:
- Same as Protocol 1.
- Apparatus for social interaction and/or cognitive testing (e.g., three-chamber social approach test, novel object recognition arena).
2. Dosing Regimen:
- Administer TCP (e.g., 2.5 - 5.0 mg/kg, s.c. or i.p.) or vehicle once or twice daily for 7 consecutive days.[9][11]
- Note: The subcutaneous route is often preferred for repeated dosing to minimize peritoneal irritation.
3. Procedure:
- Administration Period: Follow the 7-day dosing schedule as described above.
- Washout Period: After the final injection, allow for a 3-7 day drug-free "washout" period.[11] This is critical to ensure that behavioral testing assesses the lasting neuroadaptations caused by the drug regimen, rather than the acute effects of the drug or withdrawal.
- Behavioral Testing (Post-Washout):
- Social Interaction Test: Place the test rat and an unfamiliar, weight-matched, untreated partner rat in a neutral arena. Record the duration and frequency of active social behaviors (sniffing, following, allogrooming) for 10-15 minutes. A reduction in these behaviors in the TCP-treated rat is indicative of a social deficit.[10]
- Novel Object Recognition (NOR) Test:
- Habituation: Allow the rat to explore an empty arena.
- Familiarization Phase: Place the rat in the arena with two identical objects and allow it to explore for 5-10 minutes.
- Test Phase (after a delay, e.g., 1-24 hours): Replace one of the familiar objects with a novel object. Place the rat back in the arena and record the time spent exploring each object. A discrimination index is calculated: (Time with Novel Object - Time with Familiar Object) / (Total Exploration Time). TCP-treated rats are expected to show a lower discrimination index, indicating impaired recognition memory.
Conclusion
This compound provides a valuable, potent alternative to PCP for inducing psychosis-like states in rats. By acting as an NMDA receptor antagonist, it effectively recapitulates key symptomatic domains of schizophrenia. The protocols outlined above, adapted from extensive research with PCP, offer a robust framework for investigating the neurobiology of psychosis and for the preclinical evaluation of novel antipsychotic therapies. Researchers should carefully consider the specific scientific question to determine whether an acute or sub-chronic administration model is more appropriate and must meticulously optimize drug dosages for their specific experimental conditions.
References
- 1. Discriminative stimulus properties and brain distribution of phencyclidine in rats following administration by injection and smoke inhalation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological specificity of the phencyclidine discriminative stimulus in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The role of training dose in drug discrimination: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enhancement of the discriminative stimulus effects of phencyclidine by the tetracycline antibiotics doxycycline and minocycline in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alterations in rat brain [3H]-TCP binding following chronic phencyclidine administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. JP2008538748A - Improved methods and compositions for the prevention of anxiety, substance abuse and dependence - Google Patents [patents.google.com]
- 9. Phencyclidine-like discriminative effects of opioids in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, radiosynthesis, and biological evaluation of fluorinated thienylcyclohexyl piperidine derivatives as potential radiotracers for the NMDA receptor-linked calcium ionophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. publications.tnsosfiles.com [publications.tnsosfiles.com]
In Vivo Application of Tenocyclidine for Studying Schizophrenia: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tenocyclidine (TCP), a potent N-methyl-D-aspartate (NMDA) receptor antagonist, serves as a valuable pharmacological tool for modeling schizophrenia-like symptoms in preclinical research.[1] As a phencyclidine (PCP) analog, TCP induces a range of behavioral and neurochemical alterations in animal models that mimic the positive, negative, and cognitive symptoms of schizophrenia.[2][3][4] The glutamatergic hypofunction hypothesis of schizophrenia posits that diminished NMDA receptor signaling contributes to the pathophysiology of the disorder, making NMDA receptor antagonists like TCP essential for investigating disease mechanisms and for the preclinical evaluation of novel antipsychotic agents.[3][4][5] TCP exhibits a higher affinity for the NMDA receptor compared to PCP, suggesting it may be a more potent tool for inducing schizophrenia-like phenotypes.[1]
These application notes provide a comprehensive overview of the in vivo use of TCP in schizophrenia research, including detailed experimental protocols, quantitative data on its effects, and visualizations of the underlying signaling pathways and experimental workflows. The information presented is intended to guide researchers in the effective application of this compound in their studies.
Data Presentation
The following tables summarize quantitative data on the behavioral and neurochemical effects of this compound (TCP) in rodent models of schizophrenia. It is important to note that while TCP is a potent NMDA receptor antagonist, much of the detailed in vivo dose-response data in the public domain is for the related compound, Phencyclidine (PCP). The data presented below is largely based on PCP studies and should be considered as a starting point for experimental design with TCP, with the acknowledgment that TCP is generally more potent.[1]
Table 1: Effects of NMDA Receptor Antagonists on Locomotor Activity in Rodents
| Compound | Animal Model | Dose Range (mg/kg, i.p.) | Effect on Locomotor Activity | Reference |
| PCP | Rat | 0.75 - 10.125 | Dose-dependent increase or decrease | [6] |
| PCP | Rat | 5 | ~600% increase in dopamine (B1211576) efflux in prefrontal cortex, associated with hyperlocomotion | [7] |
| PCP | Mouse | Not Specified | Hyperlocomotion | [2] |
| Procyclidine | Rat | Not Specified | Increased fine motor activity | [8] |
Table 2: Effects of NMDA Receptor Antagonists on Social Interaction in Rodents
| Compound | Animal Model | Dose (mg/kg, i.p.) | Effect on Social Interaction | Reference |
| PCP | Rat | Not Specified | Social behavioral deficit | [2][3] |
| PCP | Mouse | Not Specified | Social behavioral deficit | [2] |
Table 3: Effects of NMDA Receptor Antagonists on Prepulse Inhibition (PPI) in Rodents
| Compound | Animal Model | Effect on PPI | Reference |
| PCP | Rat | Disruption of PPI | [9] |
| PCP | Mouse | Deficits in PPI | [4] |
Table 4: Neurochemical Effects of NMDA Receptor Antagonists in Rodents
| Compound | Animal Model | Brain Region | Dose (mg/kg, i.p.) | Neurochemical Change | Reference |
| PCP | Rat | Prefrontal Cortex | 7.5 | Increased extracellular dopamine | [10] |
| PCP | Rat | Prefrontal Cortex & Nucleus Accumbens | 5 | Increased dopamine and glutamate (B1630785) efflux | [7] |
| PCP | Mouse | Prefrontal Cortex | Not Specified | Imbalance of serotonergic and dopaminergic functions | [11] |
Experimental Protocols
Animal Models
The most common animal models for studying the effects of TCP are rats (e.g., Sprague-Dawley, Wistar) and mice (e.g., C57BL/6).[12] The choice of species and strain can influence behavioral and neurochemical outcomes.[12]
This compound (TCP) Administration
-
Formulation: TCP hydrochloride is typically dissolved in sterile 0.9% saline.
-
Route of Administration: Intraperitoneal (i.p.) injection is the most common route for systemic administration.
-
Dosage: Effective doses of TCP are generally lower than those of PCP due to its higher potency.[1] Pilot studies are crucial to determine the optimal dose for inducing the desired behavioral phenotype without causing excessive motor impairment. Based on PCP literature, a starting dose range for TCP could be estimated, but requires empirical validation.
Behavioral Assays
Objective: To assess spontaneous locomotor activity and exploratory behavior. Hyperlocomotion is considered an analog of positive symptoms in schizophrenia.[13]
Materials:
-
Open field arena (e.g., 100 x 100 cm for rats, 50 x 50 cm for mice) with walls to prevent escape.
-
Video tracking software for automated recording and analysis.
Protocol:
-
Habituate the animal to the testing room for at least 30-60 minutes before the test.
-
Administer TCP or vehicle control via i.p. injection.
-
Place the animal in the center of the open field arena.
-
Record the animal's activity for a specified period (e.g., 30-60 minutes).
-
Analyze the following parameters using video tracking software:
-
Total distance traveled
-
Time spent in the center versus the periphery of the arena
-
Rearing frequency (vertical activity)
-
-
Thoroughly clean the arena between each animal to eliminate olfactory cues.
Objective: To evaluate social withdrawal, a core negative symptom of schizophrenia.
Materials:
-
A neutral, well-lit arena.
-
A novel, weight- and sex-matched conspecific animal.
Protocol:
-
Habituate the test animal to the arena for a short period (e.g., 5-10 minutes) on the day before the test.
-
On the test day, administer TCP or vehicle control to the test animal.
-
After a predetermined post-injection period, place the test animal and the novel conspecific in the arena together.
-
Record the interaction for a set duration (e.g., 10 minutes).
-
Manually or automatically score the following behaviors:
-
Time spent in active social interaction (e.g., sniffing, grooming, following).
-
Frequency of social interactions.
-
Time spent in passive contact.
-
Time spent in aggressive or avoidant behaviors.
-
-
Clean the arena thoroughly between trials.
Objective: To measure sensorimotor gating, a process that is deficient in individuals with schizophrenia.
Materials:
-
A startle response system consisting of a sound-attenuating chamber, a speaker for delivering acoustic stimuli, and a sensor to measure the startle response.
Protocol:
-
Habituate the animal to the testing apparatus for a brief period (e.g., 5 minutes) with background white noise.
-
Administer TCP or vehicle control.
-
The test session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) to elicit a startle response.
-
Prepulse-plus-pulse trials: A weaker, non-startling acoustic stimulus (the prepulse, e.g., 75-85 dB) presented shortly before the startling pulse.
-
No-stimulus trials: Background noise only.
-
-
The startle response (whole-body flinch) is measured by the sensor.
-
Calculate PPI as follows: % PPI = [1 - (Startle amplitude on prepulse-plus-pulse trial / Startle amplitude on pulse-alone trial)] x 100
-
A reduction in % PPI indicates a deficit in sensorimotor gating.
Neurochemical Analysis
Objective: To measure changes in neurotransmitter levels, particularly dopamine and glutamate, in specific brain regions.
Technique: In Vivo Microdialysis [14][15]
Materials:
-
Stereotaxic apparatus for probe implantation.
-
Microdialysis probes.
-
A syringe pump for perfusion.
-
A fraction collector.
-
High-performance liquid chromatography (HPLC) system with electrochemical or fluorescence detection.
Protocol:
-
Surgically implant a guide cannula into the brain region of interest (e.g., prefrontal cortex, nucleus accumbens, striatum) under anesthesia.
-
Allow the animal to recover from surgery.
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate.
-
Collect dialysate samples at regular intervals (e.g., every 10-20 minutes) to establish a baseline.
-
Administer TCP or vehicle control.
-
Continue collecting dialysate samples to measure changes in neurotransmitter levels post-administration.
-
Analyze the concentration of dopamine, glutamate, and their metabolites in the dialysate samples using HPLC.[14][15]
Mandatory Visualization
Signaling Pathway
Caption: NMDA Receptor Antagonism by this compound (TCP).
Experimental Workflow
Caption: Workflow for In Vivo Studies with this compound.
Conclusion
This compound is a powerful research tool for investigating the role of NMDA receptor hypofunction in schizophrenia. By inducing a state that recapitulates many of the core symptoms of the disorder in animal models, TCP allows for the detailed study of underlying neurobiological mechanisms and the screening of potential therapeutic interventions. The protocols and data presented here provide a framework for researchers to design and execute robust in vivo experiments using this compound. Due to its potency, careful dose-finding studies are essential for achieving reliable and interpretable results. Future research should focus on generating more specific quantitative data for TCP to further refine its use as a model for schizophrenia.
References
- 1. This compound [medbox.iiab.me]
- 2. Phencyclidine and genetic animal models of schizophrenia developed in relation to the glutamate hypothesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phencyclidine animal models of schizophrenia: approaches from abnormality of glutamatergic neurotransmission and neurodevelopment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advances in the study of phencyclidine-induced schizophrenia-like animal models and the underlying neural mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Modulation of phencyclidine-induced changes in locomotor activity and patterns in rats by serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Corticolimbic Dopamine Neurotransmission Is Temporally Dissociated from the Cognitive and Locomotor Effects of Phencyclidine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dose-response curves and time-course effects of selected anticholinergics on locomotor activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nitric oxide synthase inhibition blocks phencyclidine-induced behavioural effects on prepulse inhibition and locomotor activity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of phencyclidine on dopamine release in the rat prefrontal cortex; an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Repeated phencyclidine treatment induces negative symptom-like behavior in forced swimming test in mice: imbalance of prefrontal serotonergic and dopaminergic functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mouse strain differences in phencyclidine-induced behavioural changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vivo model of Schizophrenia - Phencyclidine (PCP) induced hyperactivity and cognitive deficit - NEUROFIT Preclinical Contract Research Organization (CRO) [neurofit.com]
- 14. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Microdialysis Coupled with LC-MS/MS for in vivo Neurochemical Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for [³H]Tenocyclidine in Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing radiolabelled Tenocyclidine ([³H]TCP) for the characterization of the N-methyl-D-aspartate (NMDA) receptor. This document includes detailed protocols for saturation and competitive binding assays, along with essential data on the binding properties of [³H]TCP.
Introduction
This compound (TCP), an analog of phencyclidine (PCP), is a potent and specific non-competitive antagonist of the NMDA receptor.[1][2] It binds to a site within the ion channel of the receptor, often referred to as the PCP binding site.[3][4] The radiolabelled form, [³H]TCP, is a valuable tool for researchers studying the NMDA receptor due to its high affinity and specificity, making it ideal for in vitro receptor binding assays.[1][2] These assays are crucial for understanding the pharmacology of the NMDA receptor, screening new drug candidates, and investigating the role of this receptor in various physiological and pathological processes.[5][6]
The NMDA receptor is a glutamate-gated ion channel that plays a critical role in synaptic plasticity, learning, and memory.[5][7] Its dysfunction is implicated in a range of neurological disorders, including epilepsy, stroke, and neurodegenerative diseases like Alzheimer's and Parkinson's disease.[5][6] The binding of [³H]TCP is allosterically modulated by agonists at the glutamate (B1630785) and glycine (B1666218) binding sites; the presence of both glutamate and glycine is known to enhance [³H]TCP binding by increasing the channel opening frequency.[3][8][9]
Data Presentation
Table 1: Binding Properties of [³H]TCP for the NMDA Receptor in Rat Brain
This table summarizes the equilibrium dissociation constant (Kd) and maximum binding capacity (Bmax) of [³H]TCP in various rat brain preparations. These parameters are fundamental for designing and interpreting receptor binding experiments.
| Brain Region/Preparation | Kd (nM) | Bmax (pmol/mg protein) | Reference(s) |
| Stratum Radiatum of Hippocampal Formation | 127 ± 30 | 2.07 ± 0.16 | [10][11] |
| Cortex | 4.59 | 0.836 | [12] |
| Cerebellum | 25.99 | 0.573 | [12] |
| Striatum (High Affinity Site) | 1.43 | 0.272 | [12] |
| Striatum (Low Affinity Site) | 12.15 | 1.76 | [12] |
| Forebrain (Frontal Cortex) | 6.5 | - | [13] |
| Forebrain (Olfactory Bulbs) | - | - | [13] |
| Forebrain (Hypothalamus) | - | - | [13] |
Note: Values are presented as mean ± standard deviation where available. The variability in reported values can be attributed to differences in experimental conditions, such as buffer composition, temperature, and the specific membrane preparation used.
Table 2: Inhibition Constants (Ki) of Various Compounds for [³H]TCP Binding
This table presents the Ki values for several known NMDA receptor channel blockers, determined through competitive binding assays with [³H]TCP. The Ki value reflects the affinity of a compound for the [³H]TCP binding site.
| Compound | Ki (nM) | Brain Region | Reference(s) |
| Dizocilpine (MK-801) | - | - | [3][14] |
| Phencyclidine (PCP) | - | Cerebellar Membranes | [12] |
| Ketamine | - | - | [14] |
| Memantine | - | Striatum | [12] |
Mandatory Visualizations
NMDA Receptor Signaling Pathway
Caption: NMDA receptor activation and this compound's mechanism of action.
Experimental Workflow for [³H]TCP Receptor Binding Assay
Caption: Workflow for a typical [³H]TCP radioligand binding assay.
Experimental Protocols
The following are generalized protocols for saturation and competition radioligand binding assays using [³H]TCP. Researchers should optimize these protocols for their specific experimental conditions and receptor preparations.
I. Membrane Preparation from Rat Brain
-
Tissue Dissection: Euthanize a rat according to approved animal care protocols and rapidly dissect the brain region of interest (e.g., cortex, hippocampus) on ice.
-
Homogenization: Homogenize the tissue in 20 volumes of ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a glass-Teflon homogenizer.[15]
-
Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Pelleting Membranes: Decant the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.[15]
-
Washing: Resuspend the pellet in fresh, ice-cold lysis buffer and repeat the centrifugation step. This wash step is crucial to remove endogenous glutamate and other interfering substances.[3][9]
-
Final Resuspension: Resuspend the final pellet in assay buffer (e.g., 5 mM Tris-HCl, pH 7.4).[16]
-
Protein Quantification: Determine the protein concentration of the membrane preparation using a standard method, such as the Bradford or BCA assay.
-
Storage: Aliquot the membrane preparation and store at -80°C until use.
II. Saturation Binding Assay
This assay is performed to determine the density of receptors (Bmax) and the affinity of the radioligand for those receptors (Kd).[17][18]
-
Assay Setup: In a 96-well plate or individual microcentrifuge tubes, set up the following in duplicate or triplicate for each concentration of [³H]TCP:
-
Total Binding: Add assay buffer, a constant amount of membrane preparation (e.g., 50-100 µg protein), and increasing concentrations of [³H]TCP (e.g., 0.1 to 50 nM).
-
Non-specific Binding: Add assay buffer, the same amount of membrane preparation, the same increasing concentrations of [³H]TCP, and a high concentration of an unlabeled competitor (e.g., 10 µM unlabeled TCP or 100 µM PCP) to saturate the specific binding sites.[16]
-
-
Incubation: Incubate the reactions at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[16]
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter (e.g., GF/B or GF/C, often pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding) using a cell harvester.[15][17]
-
Washing: Quickly wash the filters with several volumes of ice-cold wash buffer (e.g., the assay buffer) to remove unbound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials, add a suitable scintillation cocktail, and measure the radioactivity (in counts per minute, CPM, or disintegrations per minute, DPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding for each concentration of [³H]TCP.
-
Plot the specific binding versus the concentration of [³H]TCP.
-
Analyze the data using non-linear regression with a one-site binding model to determine the Kd and Bmax. A Scatchard transformation can also be used for visualization, but non-linear regression is generally preferred for parameter estimation.[18]
-
III. Competitive Binding Assay
This assay is used to determine the affinity (expressed as the inhibition constant, Ki) of an unlabeled test compound for the [³H]TCP binding site.[17][19]
-
Assay Setup: In a 96-well plate or microcentrifuge tubes, set up the following in duplicate or triplicate:
-
Total Binding: Add assay buffer, a constant amount of membrane preparation, and a fixed concentration of [³H]TCP (typically at or near its Kd value).
-
Non-specific Binding: Add assay buffer, membrane preparation, the fixed concentration of [³H]TCP, and a high concentration of an unlabeled competitor (e.g., 10 µM unlabeled TCP).
-
Competition: Add assay buffer, membrane preparation, the fixed concentration of [³H]TCP, and a range of concentrations of the unlabeled test compound.
-
-
Incubation, Filtration, and Counting: Follow the same procedures as described for the saturation binding assay (steps 2-5).
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [³H]TCP).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of [³H]TCP used in the assay and Kd is the dissociation constant of [³H]TCP determined from saturation experiments.[15]
-
Conclusion
Radiolabelled this compound is a powerful and reliable tool for the in vitro characterization of the NMDA receptor. The protocols and data provided in these application notes offer a solid foundation for researchers to design and execute robust receptor binding assays. Careful optimization of experimental conditions and rigorous data analysis are essential for obtaining accurate and reproducible results, which will ultimately contribute to a better understanding of NMDA receptor pharmacology and the development of novel therapeutics targeting this important receptor system.
References
- 1. This compound [medbox.iiab.me]
- 2. drugs.com [drugs.com]
- 3. The binding of [3H]thienyl cyclohexylpiperidine ([3H]TCP) to the NMDA-phencyclidine receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phencyclidine - Wikipedia [en.wikipedia.org]
- 5. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. NMDA receptor - Wikipedia [en.wikipedia.org]
- 7. The dichotomy of NMDA receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A radiohistochemical measure of [3H]TCP binding to the activated NMDA-receptor-gated ion channel in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Equilibrium analysis of [3H]TCP binding: effects of glycine, magnesium and N-methyl-D-aspartate agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anatomic correlation of NMDA and 3H-TCP-labeled receptors in rat brain | Journal of Neuroscience [jneurosci.org]
- 11. jneurosci.org [jneurosci.org]
- 12. Different binding affinities of NMDA receptor channel blockers in various brain regions--indication of NMDA receptor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. benchchem.com [benchchem.com]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. New approaches for the reliable in vitro assessment of binding affinity based on high-resolution real-time data acquisition of radioligand-receptor binding kinetics - PMC [pmc.ncbi.nlm.nih.gov]
Tenocyclidine (TCP) Administration in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tenocyclidine (TCP), an analog of phencyclidine (PCP), is a potent and selective non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1] By blocking the ion channel of the NMDA receptor, TCP inhibits the influx of calcium ions, a key trigger in excitotoxic neuronal death. This mechanism of action makes TCP a valuable pharmacological tool for studying the role of the NMDA receptor in various physiological and pathological processes, particularly in the context of neurodegenerative diseases and psychiatric disorders.[2][3] These application notes provide a comprehensive overview of the administration of this compound in various animal models, including detailed protocols, dosage information, and pharmacokinetic considerations.
Data Presentation
Table 1: this compound (TCP) Administration Data
| Animal Model | Administration Route | Dosage Range | Vehicle | Application | Reference |
| Rat | Intravenous (IV) | 1 mg/kg | Saline | Neuroprotection (Spinal Cord Injury) | [2] |
| Rat | Intraperitoneal (IP) | 0.5 - 2 mg/kg | Not Specified | Behavioral Studies | |
| Mouse | Intraperitoneal (IP) | 5 - 10 mg/kg (PCP) | Saline | Behavioral Studies | [4][5] |
| Mouse | Subcutaneous (SC) | 10 mg/kg (PCP) | Saline | Behavioral Studies | [6] |
Table 2: Pharmacokinetic Parameters of Phencyclidine (PCP) in Various Species
| Parameter | Mouse | Rat | Dog | Monkey | Human |
| Half-life (t½) | ~1 hour | 3.4 - 5.5 hours[7] | ~7.5 hours | ~7 hours | 7 - 46 hours[8] |
| Volume of Distribution (Vd) | High | High | High | High | High |
| Clearance (CL) | High | Moderate[7] | Low | Low | Low |
| Bioavailability (Oral) | Low | Low | Moderate | Moderate | Moderate |
| Primary Metabolism | Hepatic (Oxidative Hydroxylation)[8] | Hepatic (Oxidative Hydroxylation)[7] | Hepatic (Oxidative Hydroxylation) | Hepatic (Oxidative Hydroxylation) | Hepatic (Oxidative Hydroxylation)[8] |
Note: The pharmacokinetic parameters for PCP can vary depending on the dose, route of administration, and specific experimental conditions.[9][10][11][12]
Signaling Pathways and Experimental Workflows
NMDA Receptor Antagonism Signaling Pathway
This compound, as a non-competitive NMDA receptor antagonist, blocks the ion channel, preventing calcium influx and subsequent downstream signaling cascades associated with excitotoxicity.
Experimental Workflow for Neuroprotection Studies
This workflow outlines a typical experimental design for evaluating the neuroprotective effects of this compound in a rat model of spinal cord injury.
Experimental Workflow for Behavioral Studies
This workflow illustrates a common procedure for investigating the behavioral effects of this compound or related compounds in a mouse model.
Experimental Protocols
Protocol 1: Preparation of this compound for Injection
Materials:
-
This compound Hydrochloride (TCP HCl)
-
Sterile 0.9% Saline for Injection[13]
-
Sterile vials
-
Sterile syringes and needles
-
0.22 µm sterile syringe filter[13]
-
Vortex mixer
-
Analytical balance
Procedure:
-
Calculate the required amount of TCP HCl: Based on the desired concentration and final volume, calculate the mass of TCP HCl needed. For example, to prepare 10 mL of a 1 mg/mL solution, 10 mg of TCP HCl is required.
-
Dissolution: Aseptically transfer the weighed TCP HCl into a sterile vial. Add the calculated volume of sterile 0.9% saline.
-
Mixing: Vortex the vial until the TCP HCl is completely dissolved. Visually inspect the solution to ensure there are no particulates.
-
Sterile Filtration: Draw the solution into a sterile syringe. Attach a 0.22 µm syringe filter to the syringe and filter the solution into a new sterile vial. This step is crucial for parenteral administration to ensure sterility.[13]
-
Storage: Store the prepared solution according to the manufacturer's recommendations, typically at 2-8°C for short-term storage. Allow the solution to come to room temperature before administration.
Note on Vehicle Selection: While sterile saline is a common vehicle for water-soluble compounds like TCP HCl, for less soluble analogs or different experimental needs, other vehicles may be considered. These can include phosphate-buffered saline (PBS), or co-solvents like polyethylene (B3416737) glycol (PEG), propylene (B89431) glycol (PG), or dimethyl sulfoxide (B87167) (DMSO).[14][15] However, it is crucial to perform vehicle toxicity studies, as some organic solvents can have their own behavioral or physiological effects.[8]
Protocol 2: Intravenous (IV) Administration in Rats (Tail Vein)
Animal Model: Adult male Sprague-Dawley rats (250-300g)
Materials:
-
Prepared sterile TCP solution (e.g., 1 mg/mL in saline)
-
Rat restrainer
-
Heat lamp or warm water bath
-
27-30 gauge needles and 1 mL syringes
Procedure:
-
Animal Preparation: Place the rat in a suitable restrainer to expose the tail.
-
Vein Dilation: To facilitate injection, warm the tail using a heat lamp or by immersing it in warm water (40-45°C) for a few minutes. This will cause the lateral tail veins to dilate.
-
Site Preparation: Gently wipe the tail with 70% ethanol to clean the injection site.
-
Injection: With the bevel of the needle facing up, insert the needle into one of the lateral tail veins at a shallow angle.
-
Confirmation: Gently pull back on the syringe plunger. A small flash of blood in the needle hub confirms correct placement in the vein.
-
Administration: Slowly inject the calculated volume of the TCP solution. Monitor the tail for any signs of swelling, which would indicate extravasation.
-
Post-injection: Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.
-
Monitoring: Return the animal to its cage and monitor for any adverse reactions.
Protocol 3: Intraperitoneal (IP) Administration in Mice
Animal Model: Adult male C57BL/6 mice (20-25g)
Materials:
-
Prepared sterile TCP solution
-
25-27 gauge needles and 1 mL syringes
-
70% ethanol
Procedure:
-
Animal Restraint: Firmly restrain the mouse by scruffing the neck and securing the tail. Turn the mouse to expose its abdomen.
-
Site Identification: The injection site is in the lower right or left abdominal quadrant. Tilting the mouse's head slightly downwards can help to move the abdominal organs away from the injection site.
-
Site Preparation: Wipe the injection site with 70% ethanol.
-
Injection: Insert the needle at a 30-45 degree angle into the peritoneal cavity.
-
Aspiration: Gently aspirate to ensure that the needle has not entered the bladder or intestines. If urine or intestinal contents are drawn into the syringe, discard the syringe and prepare a new injection.
-
Administration: Inject the calculated volume of the TCP solution.
-
Post-injection: Withdraw the needle and return the mouse to its cage. Monitor the animal for any signs of distress.
Protocol 4: Subcutaneous (SC) Administration in Rats
Animal Model: Adult male Wistar rats (200-250g)
Materials:
-
Prepared sterile TCP solution
-
23-25 gauge needles and 1 mL syringes
-
70% ethanol
Procedure:
-
Animal Restraint: Gently restrain the rat.
-
Site Identification: The preferred site for subcutaneous injection is the loose skin over the back, between the shoulder blades.
-
Injection: Lift the skin to form a "tent." Insert the needle into the base of the tent, parallel to the body.
-
Aspiration: Gently pull back on the plunger to ensure the needle has not entered a blood vessel.
-
Administration: Inject the calculated volume of the TCP solution. A small bleb will form under the skin.
-
Post-injection: Withdraw the needle and gently massage the area to help disperse the solution. Return the animal to its cage.
Protocol 5: Oral Gavage in Non-Human Primates (Macaque)
Animal Model: Rhesus macaque (Macaca mulatta)
Materials:
-
Prepared TCP solution
-
Flexible gavage tube appropriate for the size of the animal
-
Syringe
-
Water for flushing
Procedure:
-
Animal Restraint: The animal should be appropriately restrained, often in a primate chair. For long-term studies, training the animal to cooperate with the procedure is highly recommended to reduce stress.[16]
-
Gavage Tube Insertion: Gently insert the flexible gavage tube into the mouth and guide it down the esophagus into the stomach. The length of the tube to be inserted should be pre-measured.
-
Administration: Slowly administer the calculated volume of the TCP solution.
-
Flushing: Flush the gavage tube with a small amount of water to ensure the entire dose has been delivered.[9]
-
Tube Removal: Gently and smoothly remove the gavage tube.
-
Monitoring: Observe the animal for any signs of discomfort or regurgitation.
Disclaimer: These protocols are intended as a guide and should be adapted to meet the specific requirements of the experimental design and institutional animal care and use committee (IACUC) guidelines. All animal procedures must be performed in accordance with approved protocols and by trained personnel.
References
- 1. TCP (this compound) Drug: Effects & Extent of Use - Drugs.com [drugs.com]
- 2. Thienylphencyclidine protection for the spinal cord of adult rats against extension of lesions secondary to a photochemical injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of antagonism of NMDA receptor-mediated neurotransmission and inhibition of the dopamine reuptake in the neuroendocrine effects of phencyclidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Effects of subchronic phencyclidine (PCP) treatment on social behaviors, and operant discrimination and reversal learning in C57BL/6J mice [frontiersin.org]
- 5. Neonatal phencyclidine treatment in mice induces behavioral, histological and neurochemical abnormalities in adulthood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. Phencyclidine - Wikipedia [en.wikipedia.org]
- 9. uomus.edu.iq [uomus.edu.iq]
- 10. Biological half-life - Wikipedia [en.wikipedia.org]
- 11. physiologie.envt.fr [physiologie.envt.fr]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. lar.fsu.edu [lar.fsu.edu]
- 16. Drug-Containing Gelatin Treats as an Alternative to Gavage for Long-Term Oral Administration in Rhesus Monkeys (Macaca mulatta) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Tenocyclidine (TCP) Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tenocyclidine (TCP) is a dissociative anesthetic and hallucinogen that acts as a potent non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2] Its structural analog, phencyclidine (PCP), is known to induce neurotoxic effects, including apoptosis in various brain regions.[3][4] Understanding the cytotoxic potential of TCP is crucial for elucidating its pharmacological profile and potential neurotoxic liabilities. These application notes provide detailed protocols for assessing the cytotoxicity of this compound in relevant neuronal cell culture models. The methodologies described herein are based on established assays for evaluating cell viability, membrane integrity, apoptosis, and oxidative stress, which are key indicators of cytotoxicity induced by NMDA receptor antagonists.
The primary mechanism of action for TCP involves blocking the ion channel of the NMDA receptor, thereby inhibiting the influx of Ca2+ ions.[2] While physiological NMDA receptor activity is essential for neuronal survival and plasticity, excessive blockade can disrupt neuronal function and trigger cell death pathways.[5] Studies on related NMDA receptor antagonists suggest that cytotoxicity may be mediated by the induction of apoptosis, involving the activation of caspases and alterations in the expression of Bcl-2 family proteins.[6][7] Furthermore, the generation of reactive oxygen species (ROS) has been implicated as a downstream effect of NMDA receptor dysregulation, contributing to oxidative stress and neuronal damage.[8][9]
This document outlines protocols for utilizing both the human neuroblastoma cell line SH-SY5Y, a widely used model in neurotoxicity studies, and primary cortical neurons, which provide a more physiologically relevant system.[10][11] The assays included are the MTT assay for metabolic activity, the LDH release assay for membrane integrity, a caspase-3 activity assay for apoptosis, and a DCFH-DA assay for intracellular ROS production.
Recommended Cell Culture Models
Two primary cell culture models are recommended for assessing the neurotoxicity of this compound:
-
SH-SY5Y Human Neuroblastoma Cell Line: This is a continuous cell line that can be differentiated into a more mature neuronal phenotype.[10][12] It is a robust and reproducible model for initial screening and mechanistic studies.
-
Primary Cortical Neurons: These cells are isolated from embryonic rodent brains and provide a model that more closely resembles the in vivo environment of the central nervous system.[11][13]
Protocol 1: Culture of SH-SY5Y Cells
-
Growth Medium: Prepare a 1:1 mixture of MEM and F12 medium, supplemented with 10% Fetal Bovine Serum (FBS), 1x Non-Essential Amino Acids, 1 mM Sodium Pyruvate, and 1% Penicillin-Streptomycin.[14]
-
Thawing: Thaw cryopreserved cells rapidly in a 37°C water bath. Transfer the cell suspension to a centrifuge tube containing pre-warmed growth medium and centrifuge. Resuspend the cell pellet in fresh growth medium and plate in a T-75 flask.[10]
-
Subculturing: When cells reach 70-80% confluency, aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA. Neutralize the trypsin with growth medium, centrifuge the cells, and resuspend the pellet in fresh medium to be seeded into new flasks or plates for experiments.[14]
Protocol 2: Isolation and Culture of Primary Cortical Neurons
-
Coating Culture Plates: Coat culture plates with Poly-D-Lysine (50 µg/mL) for 1 hour at 37°C, followed by three washes with sterile water. This promotes neuronal attachment.[15]
-
Tissue Dissection: Isolate cortices from embryonic day 18 (E18) rat or mouse pups in a sterile environment.[11]
-
Dissociation: Mince the cortical tissue and digest with papain (20 U/mL) and DNase I (100 U/mL) to obtain a single-cell suspension. Gently triturate the tissue to aid dissociation.[13]
-
Plating and Maintenance: Centrifuge the cell suspension, resuspend in complete neuronal culture medium (e.g., Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin), and plate onto the coated dishes.[16] Change half of the medium every 3-4 days.
Experimental Protocols for Cytotoxicity Assessment
The following protocols are designed to quantify different aspects of this compound-induced cytotoxicity. It is recommended to perform a dose-response analysis to determine the concentration at which TCP exerts its effects. Based on studies of related compounds, a starting concentration range of 1 µM to 100 µM is suggested.[17]
Protocol 3: MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[18]
-
Cell Seeding: Seed SH-SY5Y cells or primary cortical neurons in a 96-well plate at an appropriate density (e.g., 1.5 x 10^4 cells/well for SH-SY5Y) and allow them to adhere overnight.[19]
-
Treatment: Expose the cells to varying concentrations of this compound for 24 to 48 hours. Include a vehicle control (medium with the solvent used for TCP).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.[19]
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO or a solution of 10% SDS in 0.01 M HCl, to dissolve the formazan crystals.[19]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control.
Protocol 4: LDH Release Assay for Cytotoxicity
This assay quantifies the amount of lactate (B86563) dehydrogenase (LDH) released from damaged cells into the culture medium, which is an indicator of compromised cell membrane integrity.[18][20]
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in the MTT assay protocol.
-
Establish Controls:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Cells treated with a lysis buffer (e.g., 0.5% Triton X-100).[21]
-
Vehicle Control: Cells treated with the solvent for TCP.
-
-
Sample Collection: After the treatment period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation and Measurement: Incubate the plate as recommended and measure the absorbance at the appropriate wavelength (e.g., 490 nm).[22]
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity) = [(Sample Absorbance - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100.
Protocol 5: Caspase-3 Activity Assay for Apoptosis
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.[23]
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound.
-
Cell Lysis: After treatment, lyse the cells using a lysis buffer provided with the assay kit.
-
Caspase-3 Reaction: Add the caspase-3 substrate (e.g., DEVD-pNA) to the cell lysates.[24]
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Absorbance Measurement: Measure the absorbance of the chromophore p-nitroaniline (pNA) at 405 nm.[25]
-
Data Analysis: Compare the absorbance of treated samples to the untreated control to determine the fold increase in caspase-3 activity.
Protocol 6: DCFH-DA Assay for Intracellular Reactive Oxygen Species (ROS)
This assay uses 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure the intracellular production of ROS.[26]
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound for the desired time.
-
DCFH-DA Loading: Remove the treatment medium and incubate the cells with DCFH-DA (e.g., 10 µM) in serum-free medium for 30 minutes at 37°C in the dark.
-
Washing: Wash the cells with PBS to remove excess probe.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Data Analysis: Express the results as a percentage of the control or as relative fluorescence units.
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: Hypothetical Cytotoxicity of this compound in SH-SY5Y Cells
| Concentration (µM) | Cell Viability (% of Control, MTT) | Cytotoxicity (% LDH Release) | Caspase-3 Activity (Fold Change) | Intracellular ROS (Relative Fluorescence Units) |
| 0 (Vehicle) | 100 ± 5.2 | 5.1 ± 1.2 | 1.0 ± 0.1 | 100 ± 8.5 |
| 1 | 95.3 ± 4.8 | 6.2 ± 1.5 | 1.2 ± 0.2 | 115 ± 9.1 |
| 10 | 75.1 ± 6.1 | 22.5 ± 3.4 | 2.5 ± 0.4 | 180 ± 12.3 |
| 50 | 42.8 ± 3.9 | 55.7 ± 4.1 | 4.8 ± 0.6 | 350 ± 25.6 |
| 100 | 21.5 ± 2.5 | 78.3 ± 5.6 | 6.2 ± 0.8 | 520 ± 38.9 |
Data are presented as mean ± standard deviation from three independent experiments.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Proposed signaling pathway for this compound-induced cytotoxicity.
Experimental Workflow Diagram
Caption: Workflow for assessing this compound cytotoxicity.
References
- 1. N-Methyl-D-aspartate receptor blockade induces neuronal apoptosis in cortical culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NMDA receptor signaling: death or survival? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological mechanisms mediating phencyclidine-induced apoptosis of striatopallidal neurons: the roles of glutamate, dopamine, acetylcholine and corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Apoptosis induction by phencyclidine in the brains of rats of different ages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Survival Signaling Pathways Activated by NMDA Receptors: Ingenta Connect [ingentaconnect.com]
- 6. researchgate.net [researchgate.net]
- 7. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 8. Reactive Oxygen Species: Physiological and Physiopathological Effects on Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mitochondrial production of reactive oxygen species in cortical neurons following exposure to N-methyl-D-aspartate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cyagen.com [cyagen.com]
- 11. The Preparation of Primary Cortical Neuron Cultures and a Practical Application Using Immunofluorescent Cytochemistry | Springer Nature Experiments [experiments.springernature.com]
- 12. SH-SY5Y Cell Culture [bio-protocol.org]
- 13. Primary cortical neuron isolation and culture [protocols.io]
- 14. genome.ucsc.edu [genome.ucsc.edu]
- 15. Isolation, Culture, and Characterization of Cortical and Hippocampal Neurons | Thermo Fisher Scientific - US [thermofisher.com]
- 16. Optimized Protocols for the Isolation and Culture of Primary Neurons from Rat Cortex, Hippocampus, Spinal Cord, and Dorsal Root Ganglia [integrmed.org]
- 17. Cytotoxic, genotoxic, and oxidative stress-related effects of lysergic acid diethylamide (LSD) and phencyclidine (PCP) in the human neuroblastoma SH-SY5Y cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Kinetic Lactate Dehydrogenase Assay for Detection of Cell Damage in Primary Neuronal Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Validation of a structure-function assay for neurotoxicity in primary and hiPSC-derived neurons | Axion Biosystems [axionbiosystems.com]
- 23. The role of caspase-3 activation in phencyclidine-induced neuronal death in postnatal rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Nitric oxide inhibits apoptosis by preventing increases in caspase-3-like activity via two distinct mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
Application Notes and Protocols for Electrophysiology Studies Using Tenocyclidine (TCP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tenocyclidine (TCP) is a potent dissociative anesthetic and a phencyclidine (PCP) analog.[1] Its primary mechanism of action is as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, binding to a site within the ion channel pore.[1] This action blocks the influx of Ca2+ and Na+ ions, thereby inhibiting glutamatergic neurotransmission. TCP exhibits a higher affinity for the NMDA receptor compared to PCP.[1] Due to its potent and specific antagonism of the NMDA receptor, TCP is a valuable pharmacological tool for investigating the role of NMDA receptor-mediated processes in various physiological and pathological conditions, including synaptic plasticity, neuronal excitability, and neurotoxicity.
These application notes provide an overview of the use of this compound in common electrophysiological techniques, including data on its effects and detailed protocols for its application.
Data Presentation
The following tables summarize the quantitative effects of this compound and related compounds on neuronal activity. Data for PCP is included as a close analog due to the limited availability of comprehensive quantitative data for TCP in some experimental paradigms.
| Compound | Preparation | Technique | Effect | IC50 / Concentration | Reference(s) |
| This compound (TCP) | Human Erythrocyte | AChE Inhibition Assay | Weak inhibitor of Acetylcholinesterase | IC50 = 1 x 10⁻⁵ M | [2] |
| Phencyclidine (PCP) | Cultured Hippocampal Neurons | Whole-Cell Patch Clamp | Block of NMDA-induced inward current | IC50 ~ 2 µM | [3] |
| Phencyclidine (PCP) | Cultured Hippocampal Neurons | Whole-Cell Patch Clamp | Block of voltage-dependent K+ current (IK) | IC50 (+30 mV) = 22 µM | [4] |
| Phencyclidine (PCP) | Rat Ventral Tegmental Area Neurons | In Vivo Single-Unit Recording | Suppression of reward-associated neuronal activation | Not specified | [5] |
| Phencyclidine (PCP) | Rat Hippocampal Slices | Field Potential Recording | Blockade of Long-Term Potentiation (LTP) | Dose-dependent | [6][7] |
Signaling Pathways and Experimental Workflows
NMDA Receptor Signaling Pathway Blockade by this compound
The primary signaling pathway affected by this compound is the NMDA receptor-mediated glutamatergic neurotransmission. The following diagram illustrates the mechanism of action.
Caption: Mechanism of this compound (TCP) action on the NMDA receptor signaling pathway.
General Experimental Workflow for Electrophysiological Recording with TCP
This diagram outlines a typical workflow for an in vitro electrophysiology experiment investigating the effects of this compound.
Caption: A generalized workflow for in vitro electrophysiological experiments with this compound.
Experimental Protocols
Whole-Cell Patch-Clamp Recording
Objective: To measure the effect of this compound on NMDA receptor-mediated currents in individual neurons.
Materials:
-
Cultured neurons or acute brain slices
-
Artificial cerebrospinal fluid (ACSF) containing (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 25 glucose, 2 CaCl2, and 1 MgCl2, bubbled with 95% O2/5% CO2.
-
Internal pipette solution containing (in mM): 130 Cs-gluconate, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.4 Na-GTP, and 5 QX-314 (to block voltage-gated sodium channels). pH adjusted to 7.2-7.3 with CsOH, and osmolarity to 290-300 mOsm.
-
This compound (TCP) stock solution (e.g., 10 mM in DMSO or water).
-
NMDA and glycine (B1666218) stock solutions.
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
Procedure:
-
Prepare the neuronal culture or acute brain slices according to standard laboratory protocols.
-
Transfer the preparation to the recording chamber and continuously perfuse with oxygenated ACSF at a rate of 2-3 ml/min.
-
Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.
-
Establish a whole-cell patch-clamp configuration on a target neuron.
-
Clamp the neuron at a holding potential of -70 mV.
-
Obtain a stable baseline recording of spontaneous synaptic activity.
-
To isolate NMDA receptor currents, the perfusing ACSF can be made Mg2+-free and can contain antagonists for AMPA/kainate receptors (e.g., 10 µM CNQX) and GABAA receptors (e.g., 10 µM bicuculline).
-
Apply NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to evoke an inward current.
-
After establishing a stable baseline NMDA-evoked current, co-apply this compound at the desired concentration (e.g., 1-10 µM) with NMDA and glycine.
-
Record the reduction in the NMDA-evoked current in the presence of TCP.
-
To determine the IC50, repeat step 9 with a range of TCP concentrations and plot the percentage of inhibition against the log of the TCP concentration.
-
Wash out TCP by perfusing with ACSF containing only NMDA and glycine to observe the reversal of the block.
Extracellular Field Potential Recording
Objective: To assess the effect of this compound on synaptic plasticity, specifically long-term potentiation (LTP), in brain slices (e.g., hippocampus).
Materials:
-
Acute hippocampal slices (300-400 µm thick).
-
ACSF as described above.
-
This compound (TCP) stock solution.
-
Field potential recording setup with stimulating and recording electrodes, amplifier, and data acquisition system.
Procedure:
-
Prepare acute hippocampal slices and allow them to recover in oxygenated ACSF for at least 1 hour.
-
Transfer a slice to the recording chamber and perfuse with ACSF at 2-3 ml/min.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Determine the stimulus intensity that elicits an fEPSP of 30-40% of the maximal response.
-
Record a stable baseline of fEPSPs for at least 20 minutes at a low stimulation frequency (e.g., 0.033 Hz).
-
Apply this compound to the perfusing ACSF at the desired concentration (e.g., 10 µM) and continue baseline recording for another 20 minutes.
-
Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one train of 100 pulses at 100 Hz).
-
Continue recording fEPSPs for at least 60 minutes post-HFS to monitor the induction and maintenance of LTP in the presence of TCP.
-
Compare the magnitude of LTP (percentage increase in fEPSP slope from baseline) in the presence of TCP to a control slice that received HFS without the drug.
-
A washout period can be included to assess the reversibility of TCP's effects on baseline synaptic transmission.
In Vivo Single-Unit Recording
Objective: To investigate the effects of systemic or local application of this compound on the firing rate and pattern of individual neurons in an anesthetized or freely moving animal.
Materials:
-
Anesthetized or chronically implanted animal (e.g., rat).
-
Stereotaxic apparatus.
-
High-impedance microelectrodes.
-
Single-unit recording system (amplifier, filter, data acquisition).
-
This compound solution for systemic (i.p., i.v.) or local (microiontophoresis) administration.
Procedure:
-
Anesthetize the animal (e.g., with urethane (B1682113) or isoflurane) and secure it in a stereotaxic frame. For freely moving preparations, use a chronically implanted microdrive.
-
Perform a craniotomy over the brain region of interest.
-
Slowly lower the microelectrode into the target area, monitoring for single-unit activity.
-
Once a stable, well-isolated neuron is identified, record its baseline firing activity for a sufficient period (e.g., 10-15 minutes).
-
Administer this compound systemically (e.g., 1-5 mg/kg, i.p.) or apply it locally via microiontophoresis.
-
Continuously record the neuron's firing activity during and after drug administration to observe any changes in firing rate, pattern (e.g., burst firing), or spike waveform.
-
Analyze the data by comparing the firing characteristics before and after TCP application. This can include generating firing rate histograms and performing statistical analyses.
-
For dose-response studies, different doses of TCP can be administered to different groups of animals.
Disclaimer: These protocols provide a general framework. Specific parameters such as drug concentrations, stimulation protocols, and recording times may need to be optimized for your specific experimental preparation and research question. Always adhere to institutional guidelines for animal care and use.
References
- 1. drugs.com [drugs.com]
- 2. A new method allowing long‐term potentiation recordings in hippocampal organotypic slices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Patch clamp studies on the kinetics and selectivity of N-methyl-D-aspartate receptor antagonism by memantine (1-amino-3,5-dimethyladamantan) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interaction of phencyclidine with voltage-dependent potassium channels in cultured rat hippocampal neurons: comparison with block of the NMDA receptor-ionophore complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Tonic NMDA receptor-mediated current in prefrontal cortical pyramidal cells and fast-spiking interneurons - PMC [pmc.ncbi.nlm.nih.gov]
Tenocyclidine (TCP): A Potent Tool for Interrogating Glutamate Neurotransmission
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Tenocyclidine (TCP), a synthetic arylcyclohexylamine derivative, serves as a potent and selective non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a crucial player in excitatory glutamate (B1630785) neurotransmission. Its high affinity for the phencyclidine (PCP) binding site within the NMDA receptor's ion channel makes it an invaluable research tool for elucidating the physiological and pathological roles of the glutamatergic system.[1][2] TCP is structurally similar to and more potent than phencyclidine (PCP).[1] Due to its properties as a dissociative anesthetic with psychostimulant effects, its use is strictly controlled.[2][3] This document provides detailed application notes and experimental protocols for the use of this compound in studying glutamate neurotransmission.
Mechanism of Action
This compound exerts its effects primarily by blocking the ion channel of the NMDA receptor.[2] The NMDA receptor is a ligand-gated ion channel that, upon activation by glutamate and a co-agonist (glycine or D-serine), allows the influx of cations, most notably Ca2+. This calcium influx is a critical trigger for numerous intracellular signaling cascades involved in synaptic plasticity, learning, and memory.
TCP acts as an uncompetitive antagonist, meaning it preferentially binds to the open state of the NMDA receptor channel. By physically occluding the pore, TCP prevents the flow of ions, effectively dampening glutamatergic neurotransmission. In addition to its primary action at the NMDA receptor, TCP has been reported to have some activity as a dopamine (B1211576) reuptake inhibitor, which may contribute to its psychostimulant effects.[2]
Quantitative Data
The following tables summarize the available quantitative data for this compound and the closely related compound, Phencyclidine (PCP). Data for TCP is limited in the public domain; therefore, PCP data is provided for comparative purposes, given their similar mechanisms of action and TCP's generally higher potency.
Table 1: Binding Affinities (Kd and Ki) for this compound and PCP at the NMDA Receptor
| Compound | Radioligand | Preparation | Kd (nM) | Ki (nM) | Reference(s) |
| This compound (TCP) | [³H]TCP | Rat brain membranes | 10 | - | [4] |
| This compound (TCP) | [¹²⁵I]TCP | Rat brain membranes | ~30 | - | [5][6] |
| Phencyclidine (PCP) | [³H]PCP | Rat brain cortex | 35 | - | [4] |
| Phencyclidine (PCP) | - | NMDA Receptor (dizocilpine site) | - | 59 | [7] |
Table 2: In Vitro Potency (IC50) of PCP
| Compound | Assay | Preparation | IC50 (µM) | Reference(s) |
| Phencyclidine (PCP) | Glutamate-induced reduction of drebrin cluster density | Cultured rat hippocampal neurons | 2.02 | [8] |
Table 3: In Vivo Behavioral Potency (ED50) of this compound and PCP
| Compound | Behavioral Assay | Species | Route of Administration | ED50 (mg/kg) | Reference(s) |
| This compound (TCP) | Drug Discrimination (PCP-like effects) | Squirrel Monkey | Intramuscular | < 0.16 | [9] |
| Phencyclidine (PCP) | Drug Discrimination | Squirrel Monkey | Intramuscular | 0.16 | [9] |
| Phencyclidine (PCP) | Locomotor Activity (Hyperactivity) | Rat | Intraperitoneal | ~2.5 |
Note: The ED50 for TCP in the drug discrimination study was lower than the lowest dose tested that produced full substitution for PCP, indicating a higher potency than PCP.
Experimental Protocols
Radioligand Binding Assay for NMDA Receptor Occupancy
This protocol describes a competitive binding assay to determine the affinity of a test compound for the PCP binding site on the NMDA receptor using [³H]TCP.
Materials:
-
[³H]this compound ([³H]TCP)
-
Unlabeled this compound (for non-specific binding) or other reference compounds
-
Test compounds
-
Rat brain cortical membranes (or other tissue/cell preparation rich in NMDA receptors)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI)
-
Scintillation cocktail
-
Liquid scintillation counter
-
96-well filter plates and vacuum manifold
Procedure:
-
Membrane Preparation: Homogenize rat cerebral cortices in ice-cold assay buffer. Centrifuge at 1,000 x g for 10 minutes to remove nuclei and debris. Centrifuge the supernatant at 40,000 x g for 20 minutes to pellet the membranes. Wash the pellet by resuspending in fresh assay buffer and repeating the centrifugation. Resuspend the final pellet in assay buffer to a protein concentration of approximately 1 mg/mL.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [³H]TCP (at a concentration close to its Kd, e.g., 5 nM), and 100 µL of membrane preparation.
-
Non-specific Binding (NSB): 50 µL of a high concentration of unlabeled TCP (e.g., 10 µM), 50 µL of [³H]TCP, and 100 µL of membrane preparation.
-
Test Compound: 50 µL of varying concentrations of the test compound, 50 µL of [³H]TCP, and 100 µL of membrane preparation.
-
-
Incubation: Incubate the plate at room temperature (25°C) for 60 minutes to reach equilibrium.
-
Filtration: Terminate the assay by rapid filtration through the pre-soaked glass fiber filters using a vacuum manifold.
-
Washing: Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value using non-linear regression (sigmoidal dose-response curve).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of [³H]TCP used and Kd is the dissociation constant of [³H]TCP.
-
Whole-Cell Patch-Clamp Electrophysiology to Measure NMDA Receptor Currents
This protocol outlines the procedure for recording NMDA receptor-mediated currents in cultured neurons or brain slices and assessing the inhibitory effect of this compound.
Materials:
-
Cultured neurons or acute brain slices
-
Artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 CaCl2, 1 MgSO4, 26 NaHCO3, and 10 glucose, bubbled with 95% O2/5% CO2. For isolating NMDA currents, a Mg²⁺-free aCSF is often used, and AMPA/kainate receptor antagonists (e.g., CNQX) and GABAA receptor antagonists (e.g., picrotoxin) are added.
-
Internal solution for the patch pipette containing (in mM): 140 Cs-gluconate, 10 HEPES, 10 BAPTA, 2 Mg-ATP, and 0.3 Na-GTP, pH adjusted to 7.3 with CsOH.
-
NMDA and glycine (B1666218)
-
This compound (TCP)
-
Patch-clamp amplifier, micromanipulator, and data acquisition system
Procedure:
-
Preparation: Place the cultured coverslip or brain slice in the recording chamber and perfuse with oxygenated aCSF.
-
Patching: Under visual guidance (e.g., DIC microscopy), approach a neuron with a glass micropipette filled with the internal solution. Form a high-resistance seal (GΩ seal) with the cell membrane.
-
Whole-Cell Configuration: Apply gentle suction to rupture the membrane patch, establishing a whole-cell recording configuration.
-
Voltage Clamp: Clamp the neuron at a holding potential of -70 mV.
-
Eliciting NMDA Currents: Apply NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to the perfusion solution to evoke an inward current.
-
Application of this compound: After obtaining a stable baseline NMDA-evoked current, co-apply this compound at various concentrations with NMDA and glycine.
-
Recording: Record the inward currents in the absence and presence of different concentrations of TCP.
-
Data Analysis:
-
Measure the peak amplitude of the NMDA-evoked current before and after TCP application.
-
Calculate the percentage of inhibition for each TCP concentration.
-
Construct a concentration-response curve and determine the IC50 value for TCP's inhibition of NMDA receptor currents.
-
Assessment of Locomotor Activity in Rodents
This protocol describes how to measure the effect of this compound on spontaneous locomotor activity in rats or mice.
Materials:
-
This compound (TCP)
-
Vehicle solution (e.g., saline)
-
Test animals (rats or mice)
-
Open-field activity chambers equipped with infrared beams or video tracking software
-
Syringes and needles for injection
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 60 minutes before the experiment. Habituate the animals to the activity chambers for 30-60 minutes on one or more days prior to the test day to reduce novelty-induced hyperactivity.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal, subcutaneous). A range of doses should be tested to establish a dose-response relationship.
-
Testing: Immediately after injection, place the animal in the center of the open-field chamber.
-
Data Collection: Record locomotor activity for a set period, typically 60-120 minutes. The software will automatically record parameters such as total distance traveled, horizontal activity, vertical activity (rearing), and time spent in different zones of the arena.
-
Data Analysis:
-
Analyze the locomotor data in time bins (e.g., 5- or 10-minute intervals) to observe the time course of the drug's effect.
-
Compare the total distance traveled and other activity parameters between the different dose groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA).
-
Determine the ED50 for the effect of TCP on locomotor activity.
-
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound (TCP) antagonism at the NMDA receptor.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay using [³H]TCP.
Experimental Workflow: Whole-Cell Patch-Clamp Recording
Caption: Workflow for whole-cell patch-clamp recording to assess TCP's effect.
Experimental Workflow: Locomotor Activity Test
Caption: Workflow for assessing the effect of TCP on rodent locomotor activity.
References
- 1. Acute and chronic phencyclidine effects on locomotor activity, stereotypy and ataxia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. drugs.com [drugs.com]
- 4. [125I]thienylphencyclidine, a novel ligand for the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. Phencyclidine - Wikipedia [en.wikipedia.org]
- 7. Assessment of NMDA receptor inhibition of phencyclidine analogues using a high-throughput drebrin immunocytochemical assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discriminative stimulus properties of phencyclidine and five analogues in the squirrel monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Temporal dissociation of phencyclidine: Induced locomotor and social alterations in rats using an automated homecage monitoring system – implications for the 3Rs and preclinical drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Preparation of Tenocyclidine (TCP) Solutions for In Vitro Experiments
Introduction
Tenocyclidine (TCP), an analog of phencyclidine (PCP), is a potent non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2] It binds to the PCP site within the NMDA receptor's ion channel, thereby blocking the influx of calcium ions.[3][4] Due to its high affinity for the NMDA receptor, radiolabelled TCP is frequently utilized in neuropharmacological research to study receptor binding and function.[3][5] These notes provide detailed protocols for the preparation, handling, and stability assessment of this compound solutions for various in vitro applications, including cell culture assays and electrophysiology.
Safety and Handling
This compound is regulated as a Schedule I compound in the United States, indicating a high potential for abuse and no accepted medical use.[1] All handling and experiments should be conducted in accordance with institutional and national regulations for controlled substances. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. This product is intended for research and forensic applications only and is not for human or veterinary use.[1]
Quantitative Data Summary
The solubility of this compound hydrochloride is a critical factor in preparing stock and working solutions. The following table summarizes its solubility in various common laboratory solvents.
| Solvent | Solubility (mg/mL) | Approx. Molar Concentration (mM)* | Reference |
| DMF | 5 | 17.5 | [1] |
| DMSO | 2 | 7.0 | [1] |
| Ethanol | 2 | 7.0 | [1] |
| Methanol | 1 | 3.5 | [1] |
| DMF:PBS (pH 7.2) (1:1) | 0.5 | 1.75 | [1] |
*Calculated based on a formula weight of 285.9 g/mol for this compound HCl.[1]
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
This protocol describes the preparation of a high-concentration stock solution of this compound in an organic solvent.
Materials:
-
This compound hydrochloride (TCP HCl), crystalline solid[1]
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Analytical balance and weighing paper
-
Vortex mixer
Procedure:
-
Weighing: Accurately weigh the desired amount of TCP HCl powder using an analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.86 mg of TCP HCl.
-
Solvent Addition: Transfer the weighed powder to a sterile vial. Using a calibrated micropipette, add the calculated volume of DMSO to the vial.
-
Dissolution: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.
Protocol 2: Preparation of Aqueous Working Solutions for Cell-Based Assays
This protocol details the dilution of the organic stock solution into an aqueous buffer or cell culture medium for direct application to in vitro experiments.
Materials:
-
TCP stock solution (from Protocol 1)
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.2-7.4, or desired cell culture medium (e.g., DMEM)
-
Sterile conical tubes
Procedure:
-
Thawing: Thaw an aliquot of the TCP stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution into the desired aqueous buffer or cell culture medium to achieve the final working concentration.
-
Important: When diluting, always add the stock solution to the aqueous buffer/medium while vortexing to prevent precipitation.
-
Ensure the final concentration of the organic solvent (e.g., DMSO) in the working solution is minimal (typically <0.1%) to avoid solvent-induced cytotoxicity.
-
-
Final Preparation: Prepare the final working solution immediately before use. Visually inspect the solution for any signs of precipitation. If precipitation occurs, the solution may need to be prepared in a buffer containing a lower percentage of aqueous solution, such as a 1:1 mixture of DMF:PBS.[1]
-
Application: The freshly prepared working solution is now ready for use in cell culture experiments, receptor binding assays, or electrophysiological recordings.
Protocol 3: Assessing Solution Stability in Cell Culture Media
The stability of TCP in complex biological media is not well-documented, and its analog, phencyclidine, has shown potential for instability in stored biological samples.[4] This protocol provides a workflow to assess the stability of TCP under your specific experimental conditions.
Materials:
-
TCP working solution at the highest concentration to be used
-
Complete cell culture medium (identical to that used in the experiment)
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO₂)
-
Analytical instrumentation (e.g., HPLC or LC-MS/MS)
Procedure:
-
Sample Preparation: Spike the complete cell culture medium with TCP to the highest concentration that will be used in your assay. Prepare several identical tubes for different time points.
-
Incubation: Place the tubes in a 37°C incubator with 5% CO₂, mimicking the conditions of the in vitro experiment.
-
Time-Point Analysis: At designated time points (e.g., 0, 2, 8, 24, 48 hours), remove one tube from the incubator.
-
Quantification: Immediately analyze the concentration of TCP in the sample using a validated analytical method such as HPLC or LC-MS/MS.[6]
-
Data Analysis: Plot the concentration of TCP against time to determine its degradation rate. If significant degradation occurs (e.g., >10-15% loss) within the timeframe of your experiment, consider preparing fresh solutions more frequently or adjusting the experimental design.[4]
Visualizations
Caption: Workflow for preparing this compound (TCP) solutions.
Caption: NMDA receptor signaling and the inhibitory action of TCP.
References
Application Notes and Protocols: Tenocyclidine (TCP) in Models of Neurodegenerative Diseases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tenocyclidine (TCP) is a potent non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2] It binds to the phencyclidine (PCP) site within the ion channel of the NMDA receptor, thereby blocking the influx of calcium ions.[2][3] Excessive activation of NMDA receptors, leading to a phenomenon known as excitotoxicity, is a key pathological mechanism implicated in a variety of neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, Huntington's disease, and Amyotrophic Lateral Sclerosis (ALS).[2] By mitigating excitotoxic neuronal damage, TCP and other NMDA receptor antagonists represent a class of compounds with therapeutic potential for these conditions.
These application notes provide an overview of the use of this compound in preclinical models relevant to neurodegenerative disease research. The focus is on its application in models of NMDA-induced excitotoxicity, a common starting point for assessing neuroprotective agents. Detailed protocols for both in vivo and in vitro applications are provided to guide researchers in utilizing TCP for their studies.
Data Presentation: Neuroprotective Efficacy of this compound
The following table summarizes quantitative data on the neuroprotective efficacy of this compound in a well-established in vivo model of NMDA-induced excitotoxicity. For comparison, data for other common NMDA receptor antagonists are also included.
| Compound | PD50 (μmol/kg) | Relative Potency (vs. MK-801) | Animal Model | Endpoint | Reference |
| MK-801 | 0.63 | 1.0 | Perinatal Rat | Reduction in brain hemisphere weight loss | [4] |
| CPP | 8.84 | 0.07 | Perinatal Rat | Reduction in brain hemisphere weight loss | [4] |
| PCP | 10.85 | 0.06 | Perinatal Rat | Reduction in brain hemisphere weight loss | [4] |
| This compound (TCP) | 24.05 | 0.03 | Perinatal Rat | Reduction in brain hemisphere weight loss | [4] |
PD50: The dose that provides 50% protection against NMDA-induced neuronal damage.
Signaling Pathways
This compound, as a potent NMDA receptor antagonist, exerts its neuroprotective effects by preventing the downstream consequences of excessive glutamate-induced calcium influx. Its mechanism of action is closely related to that of its analog, Phencyclidine (PCP). Blockade of the NMDA receptor by TCP can prevent the inhibition of critical pro-survival signaling pathways that are often suppressed during excitotoxic conditions.
Experimental Protocols
In Vivo Model: NMDA-Induced Excitotoxicity in Perinatal Rats
This protocol is adapted from a study that directly compared the neuroprotective effects of TCP and other NMDA receptor antagonists.[4]
Objective: To assess the neuroprotective efficacy of this compound against NMDA-induced excitotoxic brain injury in a perinatal rat model.
Materials:
-
This compound (TCP) hydrochloride (dissolved in sterile saline)
-
N-Methyl-D-aspartate (NMDA) (dissolved in sterile saline)
-
7-day-old rat pups
-
Hamilton syringes
-
Anesthetic (e.g., isoflurane)
-
Dissecting tools
-
Analytical balance
Procedure:
-
Animal Preparation: Anesthetize 7-day-old rat pups.
-
NMDA Injection: Unilaterally inject NMDA into the brain parenchyma. This procedure should be standardized to a specific brain region (e.g., intracerebral injection).
-
TCP Administration: 15 minutes after the NMDA injection, administer this compound intraperitoneally (i.p.). A dose-response curve should be generated using a range of TCP concentrations (e.g., 3.5 to 54.0 μmol/kg) to determine the PD50.[4] A control group should receive a saline injection.
-
Post-Injection Monitoring: Allow the pups to recover and return them to their dam. Monitor for any adverse effects.
-
Endpoint Analysis (5 days post-injection):
-
Euthanize the animals.
-
Dissect the brains and separate the two cerebral hemispheres.
-
Weigh each hemisphere.
-
Calculate the percentage of brain weight loss in the injected hemisphere relative to the contralateral hemisphere.
-
-
Data Analysis: Compare the percentage of brain weight loss in the TCP-treated groups to the saline-treated control group to determine the degree of neuroprotection. Calculate the PD50 value.
In Vitro Model: Glutamate-Induced Excitotoxicity in Primary Neuronal Cultures
This protocol provides a general framework for assessing the neuroprotective effects of TCP in a primary neuronal culture system.
Objective: To determine the dose-dependent neuroprotective effect of this compound against glutamate-induced excitotoxicity in vitro.
Materials:
-
Primary cortical or hippocampal neurons (e.g., from embryonic day 18 rat pups)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Poly-D-lysine coated culture plates
-
This compound (TCP) hydrochloride (dissolved in sterile water or DMSO)
-
Glutamate solution
-
Cell viability assay (e.g., MTT, LDH release, or live/dead staining)
-
Microplate reader or fluorescence microscope
Procedure:
-
Cell Culture: Plate primary neurons on poly-D-lysine coated plates and culture for at least 7 days to allow for maturation and synapse formation.
-
TCP Pre-treatment: Pre-treat the neuronal cultures with varying concentrations of TCP for a specified duration (e.g., 1-2 hours) before glutamate exposure. A vehicle control should be included.
-
Glutamate Challenge: Induce excitotoxicity by exposing the neurons to a high concentration of glutamate (e.g., 100 µM) for a short period (e.g., 10-20 minutes).
-
Wash and Recovery: After the glutamate challenge, wash the cells with fresh, glutamate-free medium and return them to the incubator. The recovery period is typically 24 hours.
-
Cell Viability Assessment:
-
Perform a cell viability assay to quantify neuronal death.
-
For MTT assay, incubate cells with MTT reagent, lyse the cells, and measure absorbance.
-
For LDH assay, collect the culture medium and measure LDH activity.
-
For live/dead staining, use fluorescent dyes (e.g., calcein-AM and ethidium (B1194527) homodimer-1) and visualize under a microscope.
-
-
Data Analysis: Normalize the viability of TCP-treated groups to the control group (no glutamate, no TCP). Compare the viability of TCP-treated, glutamate-challenged groups to the glutamate-only group to determine the percentage of neuroprotection.
Application to Specific Neurodegenerative Disease Models
While dedicated studies on this compound in chronic models of Alzheimer's, Parkinson's, Huntington's, and ALS are limited, the protocols described above can be adapted for use in cellular models derived from these diseases.
-
Alzheimer's Disease: Utilize primary neurons from transgenic mouse models (e.g., 5xFAD or APP/PS1) or iPSC-derived neurons from patients. Assess if TCP can protect against amyloid-beta oligomer-induced excitotoxicity.
-
Parkinson's Disease: Use primary dopaminergic neurons or iPSC-derived dopaminergic neurons. Investigate the protective effects of TCP against neurotoxins like MPP+ or 6-OHDA, which can induce excitotoxic cell death pathways.
-
Huntington's Disease: Employ primary striatal neurons or iPSC-derived medium spiny neurons, which are particularly vulnerable in this disease. Test TCP's ability to mitigate excitotoxicity induced by mutant huntingtin protein.
-
ALS: Use iPSC-derived motor neurons from patients with sporadic or familial ALS. Evaluate if TCP can reduce the hyperexcitability and subsequent cell death observed in these models.
Conclusion
This compound is a valuable research tool for investigating the role of NMDA receptor-mediated excitotoxicity in neuronal cell death. The provided data and protocols offer a foundation for researchers to explore its neuroprotective potential in various models of neurodegenerative diseases. While TCP itself has seen limited clinical development due to potential side effects, its use in preclinical research can help elucidate the therapeutic window and potential of targeting the NMDA receptor in these devastating disorders. Further research is warranted to explore the efficacy of TCP in chronic, progressive models of neurodegeneration.
References
- 1. benchchem.com [benchchem.com]
- 2. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting N-Methyl-d-Aspartate Receptors in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective effects of MK-801, TCP, PCP and CPP against N-methyl-D-aspartate induced neurotoxicity in an in vivo perinatal rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Tenocyclidine in Studies of Synaptic Plasticity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tenocyclidine (TCP), a potent and selective non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, serves as a critical pharmacological tool for the investigation of synaptic plasticity.[1] As a derivative of phencyclidine (PCP), TCP exhibits high affinity for the PCP binding site located within the ion channel of the NMDA receptor.[1][2] This mechanism of action allows for the specific blockade of NMDA receptor-mediated calcium influx, a cornerstone process in the induction of both long-term potentiation (LTP) and long-term depression (LTD), the primary cellular models for learning and memory.[3][4] These application notes provide detailed methodologies and quantitative data for the use of this compound in studying the molecular and cellular underpinnings of synaptic plasticity.
Mechanism of Action
This compound exerts its effects by binding to the phencyclidine (PCP) site within the NMDA receptor's ion channel. This binding is non-competitive and use-dependent, meaning the channel must be open for TCP to access its binding site. Once bound, TCP physically obstructs the channel, preventing the influx of Ca²⁺ ions that is crucial for the downstream signaling cascades that lead to lasting changes in synaptic strength. The blockade of NMDA receptors by TCP allows researchers to dissect the specific contribution of these receptors to various forms of synaptic plasticity.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and the closely related compound Phencyclidine (PCP). This information is crucial for experimental design, including dose selection and the interpretation of results in synaptic plasticity studies.
Table 1: Binding Affinity and In Vitro Efficacy of this compound and Related Compounds
| Compound | Parameter | Value | Species/Model | Reference |
| This compound (TCP) | KD for [³H]TCP binding | 127 ± 30 nM | Rat Hippocampus | |
| Phencyclidine (PCP) | IC₅₀ (vs. Glutamate-induced drebrin cluster reduction) | 2.02 µM | Cultured Rat Hippocampal Neurons | [5] |
| Phencyclidine (PCP) | IC₅₀ (Blockade of IK) | 36 µM | Cultured Rat Hippocampal Neurons | |
| Phencyclidine (PCP) | IC₅₀ (Blockade of IA) | 310 µM | Cultured Rat Hippocampal Neurons |
Table 2: In Vivo Dosage of this compound for Behavioral Studies
| Compound | Dosage | Effect | Species | Reference |
| This compound (TCP) | 1 mg/kg (i.p.) | No memory impairment in Morris water maze | Rat | |
| This compound (TCP) | 2 mg/kg (i.p.) | Impaired learning in Morris water maze | Rat |
Experimental Protocols
The following are detailed protocols for investigating the effects of this compound on long-term potentiation (LTP) and long-term depression (LTD) in acute hippocampal slices.
Protocol 1: Inhibition of Long-Term Potentiation (LTP) by this compound in Hippocampal CA1 Region
Objective: To determine the concentration-dependent effect of this compound on the induction of LTP at Schaffer collateral-CA1 synapses.
Materials:
-
This compound hydrochloride (prepare stock solution, e.g., 10 mM in sterile water)
-
Adult Sprague-Dawley or Wistar rats (6-8 weeks old)
-
Artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 4.4 KCl, 1 NaH₂PO₄, 25 NaHCO₃, 2 CaCl₂, 2 MgSO₄, 10 D-glucose. Continuously bubbled with 95% O₂/5% CO₂.
-
Dissection tools, vibratome, slice incubation chamber, and recording chamber for electrophysiology.
-
Glass microelectrodes (1-5 MΩ resistance when filled with aCSF).
-
Bipolar stimulating electrode.
-
Electrophysiology rig (amplifier, digitizer, data acquisition software).
Methodology:
-
Slice Preparation:
-
Anesthetize the rat with isoflurane (B1672236) and decapitate.
-
Rapidly remove the brain and place it in ice-cold, oxygenated aCSF.
-
Isolate the hippocampus and prepare 400 µm thick transverse slices using a vibratome.
-
Transfer slices to an incubation chamber with oxygenated aCSF at 32-34°C for at least 1 hour to recover.
-
-
Electrophysiological Recording:
-
Transfer a slice to the recording chamber, continuously perfused with oxygenated aCSF at 30-32°C.
-
Place a bipolar stimulating electrode in the Schaffer collateral pathway and a recording electrode filled with aCSF in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Establish a stable baseline recording of fEPSPs for at least 20-30 minutes by delivering single test pulses at a low frequency (e.g., 0.05 Hz). The stimulus intensity should be set to elicit an fEPSP with an amplitude that is 30-40% of the maximum.
-
-
This compound Application:
-
Prepare different concentrations of this compound in aCSF (e.g., 1 µM, 5 µM, 10 µM, 20 µM).
-
After establishing a stable baseline, switch the perfusion to aCSF containing the desired concentration of this compound and perfuse for at least 20 minutes before LTP induction.
-
-
LTP Induction:
-
Induce LTP using a high-frequency stimulation (HFS) protocol. A common protocol is two trains of 100 Hz stimulation for 1 second, separated by a 20-second interval.
-
-
Post-Induction Recording:
-
Continue recording fEPSPs for at least 60 minutes post-HFS to monitor the potentiation.
-
Wash out the this compound by perfusing with standard aCSF to test for reversibility, if desired.
-
-
Data Analysis:
-
Measure the slope of the fEPSP.
-
Normalize the fEPSP slope to the average slope during the baseline period.
-
Compare the magnitude of LTP (the percentage increase in fEPSP slope 60 minutes post-HFS) across different concentrations of this compound and a vehicle control.
-
Protocol 2: Investigation of this compound's Effect on Long-Term Depression (LTD)
Objective: To assess whether this compound can block the induction of LTD at Schaffer collateral-CA1 synapses.
Materials: Same as for Protocol 1.
Methodology:
-
Slice Preparation and Electrophysiological Recording: Follow steps 1 and 2 from Protocol 1.
-
This compound Application:
-
After establishing a stable baseline, switch the perfusion to aCSF containing this compound (e.g., 10 µM) and perfuse for at least 20 minutes before LTD induction.
-
-
LTD Induction:
-
Induce LTD using a low-frequency stimulation (LFS) protocol. A standard protocol consists of 900 pulses delivered at 1 Hz.
-
-
Post-Induction Recording:
-
Continue recording fEPSPs for at least 60 minutes post-LFS to monitor the depression of synaptic transmission.
-
-
Data Analysis:
-
Measure the slope of the fEPSP.
-
Normalize the fEPSP slope to the average slope during the baseline period.
-
Compare the magnitude of LTD (the percentage decrease in fEPSP slope 60 minutes post-LFS) in the presence of this compound to a vehicle control.
-
Visualizations
Signaling Pathways
References
- 1. On the induction of postsynaptic granule cell-Purkinje neuron LTP and LTD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electrophysiological measurements of synaptic connectivity and plasticity in the longitudinal dentate gyrus network from mouse hippocampal slices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phencyclidine at low concentrations selectively blocks the sustained but not the transient voltage-dependent potassium current in cultured hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LTP suppression by protein synthesis inhibitors is NO-dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Tenocyclidine in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of Tenocyclidine (TCP) in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). Given the structural similarity of this compound to Phencyclidine (PCP), established and validated methods for PCP analysis are highly adaptable for TCP and are referenced accordingly.
Quantitative Analysis of this compound in Plasma by LC-MS/MS
This method offers high sensitivity and selectivity for the quantification of this compound in plasma, utilizing a stable isotope-labeled internal standard for optimal accuracy.
Principle
This compound and its isotopically labeled internal standard (e.g., ¹³C₅-TCP) are extracted from a plasma matrix via protein precipitation. The resulting supernatant is then analyzed by reverse-phase liquid chromatography coupled to a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[1]
Data Presentation: LC-MS/MS Method
| Parameter | Typical Performance (Adapted from PCP and TCP data) | Reference |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL in blood/plasma | [2] |
| Upper Limit of Quantification (ULOQ) | 125 ng/mL in blood/plasma | [2] |
| Linearity (r²) | > 0.997 | [3] |
| Intra-day Precision (%CV) | < 15% | [3][4] |
| Inter-day Precision (%CV) | < 15% | [3][4] |
| Accuracy (% bias) | Within ±15% | [3][4] |
| Recovery | > 90% | [3] |
Experimental Protocol: LC-MS/MS
1.3.1. Reagents and Materials
-
This compound (TCP) analytical standard
-
¹³C₅-Tenocyclidine (¹³C₅-TCP) internal standard (IS)[1]
-
Human plasma (or other biological matrix)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
96-well protein precipitation plates
-
96-well collection plates
1.3.2. Preparation of Standards and Quality Controls (QCs)
-
Prepare stock solutions of TCP and ¹³C₅-TCP in methanol.
-
Create a series of calibration standards by spiking known concentrations of TCP into blank plasma.
-
Prepare QC samples at low, medium, and high concentrations in the same manner.[1]
1.3.3. Sample Preparation: Protein Precipitation
-
Aliquot 50 µL of plasma sample, standard, or QC into a 96-well plate.
-
Add 150 µL of acetonitrile containing a fixed concentration of ¹³C₅-TCP (e.g., 50 ng/mL) to each well.[1]
-
Vortex the plate for 2 minutes to precipitate proteins.
-
Centrifuge the plate at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a new 96-well collection plate for analysis.[1]
1.3.4. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Mass Spectrometry:
1.3.5. Data Analysis
-
Calculate the peak area ratio of the analyte (TCP) to the internal standard (¹³C₅-TCP).
-
Construct a calibration curve by plotting the peak area ratios of the standards against their concentrations.
-
Determine the concentration of TCP in the unknown samples by interpolating their peak area ratios from the calibration curve.
Experimental Workflow: LC-MS/MS
References
Application Notes and Protocols for Tenocyclidine (TCP) Drug Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tenocyclidine (TCP) is a potent dissociative anesthetic with psychostimulant effects, first synthesized in the late 1950s.[1] Structurally similar to phencyclidine (PCP), TCP exhibits a higher affinity for the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission, learning, and memory.[2][3] Its primary mechanism of action involves non-competitive antagonism of the NMDA receptor ion channel.[3] Additionally, TCP is suggested to have activity as a dopamine (B1211576) reuptake inhibitor (DRI), contributing to its psychostimulant properties.[3] Due to its potent effects on the central nervous system, understanding the drug interaction profile of this compound is crucial for both preclinical research and safety assessment.
These application notes provide a comprehensive overview of experimental designs and detailed protocols for studying the drug interactions of this compound. The focus is on in vitro and in vivo methods to assess its interactions at the receptor level, its metabolic profile, and its behavioral consequences in combination with other psychoactive compounds.
Key Pharmacological Targets and Interactions
This compound's primary pharmacological targets are the NMDA receptor and the dopamine transporter (DAT).[3] Its interaction with other drugs can be pharmacodynamic (acting on the same or related targets) or pharmacokinetic (affecting the absorption, distribution, metabolism, and excretion of either drug).
Signaling Pathways
The following diagrams illustrate the primary signaling pathways affected by this compound.
Quantitative Data on Drug Interactions
Due to the limited availability of specific drug interaction data for this compound, the following tables include data for Phencyclidine (PCP) as a representative arylcyclohexylamine NMDA receptor antagonist. This data can serve as a starting point for designing interaction studies with TCP.
Table 1: In Vitro Receptor and Transporter Binding Affinities (Ki) and Functional Inhibition (IC50) of PCP
| Target | Ligand/Substrate | Test Compound | Ki (nM) | IC50 (nM) | Reference |
| NMDA Receptor | [3H]TCP | PCP | 35 | - | [4] |
| Dopamine Transporter (DAT) | [3H]Dopamine | PCP | - | >10,000 | [5] |
| Dopamine Receptor D2 | - | PCP | >10,000 | - | [5] |
| Sigma-1 Receptor | - | PCP | >10,000 | - | [5] |
| Acetylcholinesterase | - | TCP | - | 10,000 | [5] |
Table 2: In Vitro Metabolism of Phencyclidine (PCP) by Cytochrome P450 Isoforms
| CYP450 Isoform | Role in PCP Metabolism | Km (µM) | Vmax (nmol/min/mg) | Notes |
| CYP3A4 | Major | Not Specified | Not Specified | Plays a major role in PCP biotransformation in human liver microsomes.[1] |
| CYP2B6 | Contributes | Not Specified | Not Specified | PCP is a mechanism-based inactivator of CYP2B6.[6] |
| CYP1A2 | Minor | Not Specified | Not Specified | PCHP (a PCP metabolite) formation correlated with CYP1A activity.[1] |
| CYP2A6 | Minor | Not Specified | Not Specified | Formation of an unknown PCP metabolite correlated with CYP2A activity.[1] |
Experimental Protocols
In Vitro Radioligand Binding Assay for NMDA Receptor Occupancy
This protocol determines the binding affinity of this compound and its potential modulation by other compounds at the NMDA receptor.
Methodology:
-
Membrane Preparation:
-
Homogenize rat cortical tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.
-
Wash the resulting pellet by resuspension in fresh buffer and repeat the centrifugation.
-
Resuspend the final pellet in assay buffer to a protein concentration of approximately 1 mg/mL.
-
-
Binding Assay:
-
In a 96-well plate, add the following in triplicate:
-
50 µL of membrane preparation.
-
50 µL of [3H]this compound (final concentration ~1-5 nM).
-
50 µL of test compound at various concentrations or vehicle.
-
For non-specific binding, add a high concentration of unlabeled TCP or MK-801 (e.g., 10 µM).
-
-
Incubate at room temperature for 60 minutes.
-
-
Filtration and Quantification:
-
Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vitro Dopamine Transporter (DAT) Uptake Assay
This assay measures the functional inhibition of dopamine reuptake by this compound.
Methodology:
-
Cell Culture:
-
Use a cell line stably expressing the human dopamine transporter (hDAT), such as HEK293-hDAT cells.
-
Plate the cells in a 96-well plate and grow to confluence.
-
-
Uptake Assay:
-
Wash the cells with Krebs-Ringer-HEPES buffer.
-
Pre-incubate the cells with various concentrations of this compound or a reference inhibitor (e.g., GBR 12909) for 10-20 minutes at 37°C.
-
Initiate dopamine uptake by adding a mixture of [3H]dopamine (final concentration ~10-20 nM) and unlabeled dopamine.
-
Incubate for 5-10 minutes at 37°C.
-
Terminate the uptake by rapidly aspirating the solution and washing the cells with ice-cold buffer.
-
-
Quantification and Analysis:
-
Lyse the cells and measure the radioactivity using a scintillation counter.
-
Determine the IC50 value for the inhibition of dopamine uptake.
-
In Vitro Cytochrome P450 (CYP) Inhibition Assay
This protocol assesses the potential of this compound to inhibit major drug-metabolizing enzymes.
Methodology:
-
Incubation:
-
Use human liver microsomes (HLM) as the enzyme source.
-
Prepare incubation mixtures containing HLM (0.2-0.5 mg/mL protein), a specific CYP probe substrate (e.g., phenacetin (B1679774) for CYP1A2, diclofenac (B195802) for CYP2C9, dextromethorphan (B48470) for CYP2D6, midazolam for CYP3A4), and varying concentrations of this compound in a phosphate (B84403) buffer (pH 7.4).
-
Pre-incubate the mixture for 5 minutes at 37°C.
-
Initiate the reaction by adding an NADPH-generating system.
-
Incubate for a specific time (e.g., 10-30 minutes) at 37°C.
-
-
Reaction Termination and Analysis:
-
Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Centrifuge to precipitate proteins.
-
Analyze the supernatant for the formation of the specific metabolite of the probe substrate using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the rate of metabolite formation at each concentration of this compound.
-
Determine the IC50 value for the inhibition of each CYP isoform.
-
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of this compound's effect on NMDA receptor-mediated currents.
References
- 1. Metabolism of phencyclidine by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]
- 5. Phencyclidine - Wikipedia [en.wikipedia.org]
- 6. Mechanistic analysis of the inactivation of cytochrome P450 2B6 by phencyclidine: effects on substrate binding, electron transfer, and uncoupling - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Tenocyclidine (TCP) Concentration for Behavioral Assays
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing Tenocyclidine (TCP) concentration in behavioral assays. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound (TCP)?
A1: this compound (TCP) is primarily a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1] It binds to a site within the ion channel of the receptor, often referred to as the PCP-binding site, thereby blocking the influx of calcium ions.[2][3] This action inhibits the excitatory effects of the neurotransmitter glutamate. Additionally, TCP has been shown to act as a dopamine (B1211576) reuptake inhibitor, which contributes to its psychostimulant effects.[1][4]
Q2: What is a suitable vehicle for dissolving TCP for in vivo studies?
A2: The choice of vehicle depends on the desired route of administration and the salt form of TCP. For many in vivo studies with TCP and similar compounds, sterile saline (0.9% NaCl) is a commonly used vehicle for intraperitoneal (IP) injections.[5] If solubility in saline is an issue, a small percentage of a co-solvent like dimethyl sulfoxide (B87167) (DMSO) can be used, followed by dilution in saline or phosphate-buffered saline (PBS).[5][6] It is crucial to keep the final concentration of organic solvents low to minimize potential toxicity and behavioral effects of the vehicle itself.[6] Always include a vehicle-only control group in your experimental design.
Q3: What are the expected behavioral effects of TCP in rodents?
A3: Based on its mechanism of action and comparison to its analog phencyclidine (PCP), TCP is expected to induce a range of behavioral effects in rodents. These include hyperlocomotion, stereotyped behaviors (such as repetitive, purposeless movements), and deficits in sensorimotor gating, which can be measured using prepulse inhibition (PPI).[7][8][9][10][11] At higher doses, it may also induce ataxia (impaired coordination) and sedative effects.[9][10]
Q4: Are there known strain differences in response to TCP or similar NMDA antagonists?
A4: While specific studies on strain differences with TCP are limited, research on the closely related compound PCP has demonstrated significant strain-dependent variations in behavioral responses in mice. For example, different mouse strains show varying sensitivities to PCP-induced hyperlocomotion. It is therefore critical to consider the strain of the animal model when designing experiments and comparing results across studies.
Q5: What are the potential adverse effects of TCP at higher doses?
A5: Similar to other NMDA receptor antagonists, high doses of TCP can lead to significant adverse effects. In rodents, these can include severe motor impairment, ataxia, and convulsions.[9] In humans, high doses of related compounds like PCP are associated with psychosis, agitation, and potentially life-threatening conditions.[12] It is essential to conduct thorough dose-response studies to identify a therapeutic window that elicits the desired behavioral effects without causing excessive toxicity.
Troubleshooting Guide
Issue 1: High variability in behavioral data between subjects in the same treatment group.
-
Possible Cause: Inconsistent drug administration.
-
Possible Cause: Environmental stressors.
-
Possible Cause: Animal-specific factors.
Issue 2: No significant effect of TCP is observed at the tested concentrations.
-
Possible Cause: Inappropriate dose range.
-
Solution: The selected doses may be too low. Conduct a pilot dose-response study with a wider range of TCP concentrations. It is advisable to start with lower doses and incrementally increase them to identify the optimal concentration.
-
-
Possible Cause: Incorrect timing of the behavioral assay.
-
Solution: The behavioral testing might not align with the peak effect of the drug. Consider the pharmacokinetics of TCP and conduct the assay at different time points post-injection to determine the time of maximal effect.
-
-
Possible Cause: Compound stability.
-
Solution: Ensure that the TCP solution is prepared fresh for each experiment and is properly stored to prevent degradation.
-
Issue 3: Animals exhibit excessive sedation or motor impairment, confounding the behavioral results.
-
Possible Cause: The administered dose of TCP is too high.
-
Solution: Reduce the concentration of TCP. The goal is to find a dose that produces the desired behavioral phenotype (e.g., hyperlocomotion) without causing significant motor deficits that would interfere with the performance of the task.[9]
-
-
Possible Cause: Interaction with other experimental factors.
-
Solution: Review the experimental protocol for any other factors that might be contributing to sedation, such as the stress of the testing paradigm itself.
-
Data Presentation
Table 1: Dose-Response of this compound (TCP) on Behavioral Assays in Rodents (Comparative Data)
| Species | Behavioral Assay | TCP Dose (mg/kg, IP) | Observed Effect | Reference |
| Rat | Morris Water Maze | 0.5 | No significant memory impairment. | |
| Rat | Morris Water Maze | 1.0 | No significant memory impairment; minimal locomotor side effects observed 30 minutes post-injection. | |
| Rat | Morris Water Maze | 2.0 | Impaired learning of the platform position. | |
| Rat | Locomotor Activity | 0.75 - 10.125 (PCP) | Dose-dependent increase or decrease in locomotion. It is anticipated TCP would have a similar biphasic effect, with lower doses increasing and higher doses decreasing activity. | [7][8] |
| Mouse | Locomotor Activity | 6.0 - 10.0 (PCP) | Significant increase in locomotion. TCP, being more potent, may induce hyperlocomotion at lower doses. | [10] |
| Rat | Stereotypy | 3.2 - 56 (PCP) | Induction of stereotyped behaviors like swaying and head weaving. Higher doses of TCP are expected to produce similar effects. | [16] |
| Rat | Prepulse Inhibition | 1.5 (PCP) | Disruption of prepulse inhibition, indicating sensorimotor gating deficits. TCP is expected to produce similar deficits. | [9][17] |
Note: Data for locomotor activity, stereotypy, and prepulse inhibition are primarily based on the effects of Phencyclidine (PCP), a close structural and functional analog of TCP. TCP is reported to be more potent than PCP.
Experimental Protocols
Locomotor Activity Assay
-
Apparatus: An open-field arena (e.g., 40x40x35 cm) equipped with an automated activity monitoring system (e.g., infrared beams or video tracking software).
-
Procedure:
-
Acclimate the animals to the testing room for at least 60 minutes before the experiment.
-
Administer TCP or vehicle via the chosen route (e.g., intraperitoneal injection).
-
Place the animal in the center of the open-field arena.
-
Record locomotor activity (e.g., distance traveled, time spent moving, rearing frequency) for a specified duration (e.g., 60 minutes).
-
Clean the arena thoroughly with 70% ethanol (B145695) between each animal to eliminate olfactory cues.
-
-
Data Analysis: Compare the locomotor activity parameters between the TCP-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Prepulse Inhibition (PPI) Assay
-
Apparatus: A startle response system consisting of a sound-attenuating chamber, a speaker for delivering acoustic stimuli, and a sensor to measure the startle response.
-
Procedure:
-
Acclimate the animal to the testing room.
-
Place the animal in the startle chamber and allow for a 5-10 minute habituation period with background white noise.
-
Administer TCP or vehicle.
-
The test session consists of a series of trials:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) to elicit a startle response.
-
Prepulse-plus-pulse trials: A weaker, non-startling acoustic stimulus (the prepulse, e.g., 75-85 dB) presented shortly before the strong pulse.
-
No-stimulus trials: Background noise only.
-
-
The trials are presented in a pseudorandom order.
-
-
Data Analysis: Calculate the percentage of PPI for each prepulse intensity using the formula: %PPI = [1 - (Startle amplitude on prepulse-plus-pulse trial / Startle amplitude on pulse-alone trial)] * 100. Compare the %PPI between the TCP-treated and vehicle control groups.
Mandatory Visualizations
Caption: NMDA Receptor signaling pathway and the inhibitory action of this compound (TCP).
References
- 1. NMDA receptor - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. TCP (this compound) Drug: Effects & Extent of Use - Drugs.com [drugs.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Modulation of phencyclidine-induced changes in locomotor activity and patterns in rats by serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Temporal dissociation of phencyclidine: Induced locomotor and social alterations in rats using an automated homecage monitoring system – implications for the 3Rs and preclinical drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phencyclidine - Wikipedia [en.wikipedia.org]
- 10. Effects of phencyclidine on aggressive behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phencyclidine-induced stereotyped behavior in rats: dose response effects and antagonism by neuroleptics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phencyclidine Intoxication and Adverse Effects: A Clinical and Pharmacological Review of an Illicit Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Nitric oxide synthase inhibitors attenuate phencyclidine-induced disruption of prepulse inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting unexpected side effects of Tenocyclidine in mice
This technical support center provides troubleshooting guidance for researchers encountering unexpected side effects of Tenocyclidine (TCP) in mice. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TCP) and what is its primary mechanism of action?
This compound (TCP) is a dissociative anesthetic with psychostimulant effects.[1][2] It is an analog of phencyclidine (PCP) and is considerably more potent.[2][3] TCP's primary mechanism of action is as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, blocking the ion channel and preventing the influx of calcium ions.[4][5] Additionally, it functions as a dopamine (B1211576) reuptake inhibitor, which contributes to its psychostimulant properties.[1][3]
Q2: What are the expected behavioral effects of TCP in mice?
Due to its dual action as an NMDA receptor antagonist and a dopamine reuptake inhibitor, TCP is expected to induce a range of behavioral changes in mice. These include:
-
Hyperlocomotion: An increase in spontaneous movement and exploration.
-
Stereotypy: Repetitive, invariant behaviors such as head weaving, circling, or gnawing.
-
Dissociative effects: While difficult to directly measure in mice, these may manifest as ataxia (impaired coordination) and altered sensory responses.
-
Cognitive impairment: At higher doses, TCP can impair spatial learning and memory.
Q3: Are the side effects of TCP dose-dependent?
Yes, the side effects of TCP are dose-dependent. Lower doses may primarily induce hyperlocomotion, while higher doses are more likely to lead to stereotypy, ataxia, and cognitive deficits. It is crucial to perform a dose-response study to identify the optimal dose for the intended research question while minimizing confounding side effects.
Troubleshooting Guides
Issue 1: Excessive Hyperlocomotion Confounding Experimental Results
Q: My mice are showing extreme hyperactivity after TCP administration, which is interfering with the primary behavioral measure of my experiment. What can I do?
A: Excessive hyperlocomotion is a common side effect of TCP and other NMDA receptor antagonists with dopamine reuptake inhibiting properties. Here are some troubleshooting steps:
-
Dose Reduction: The most straightforward solution is to lower the dose of TCP. A pilot dose-response study can help identify a dose that produces the desired effect without causing excessive hyperactivity.
-
Time-Course Analysis: The locomotor effects of TCP may vary over time post-injection. One study noted that the locomotor side effects of TCP are not long-lasting, diminishing 30 minutes after injection.[6] Consider adjusting the timing of your behavioral testing to a point when the hyperlocomotion has subsided, but the desired pharmacological effect is still present.
-
Habituation: Ensure adequate habituation of the mice to the testing apparatus. This can help reduce novelty-induced hyperactivity which might be exacerbated by TCP.
-
Control for Locomotion: If the primary measure is not locomotion, ensure your data analysis can control for it. For example, in some cognitive tasks, the distance traveled can be used as a covariate.
Issue 2: Severe Stereotyped Behaviors
Q: My mice are exhibiting intense stereotyped behaviors (e.g., continuous circling, head weaving) that prevent them from performing the experimental task. How can I mitigate this?
A: Stereotypy is a characteristic effect of PCP-like drugs and is often associated with higher doses.
-
Dose-Response Evaluation: As with hyperlocomotion, the first step is to assess if a lower dose of TCP can be used.
-
Behavioral Scoring: Quantify the stereotypy using a rating scale (see Experimental Protocols section). This will allow you to correlate the intensity of stereotypy with your experimental results and determine a threshold at which the data may be confounded.
-
Pharmacological Intervention (for mechanistic studies): In studies investigating the underlying neurobiology, co-administration of a dopamine D2 receptor antagonist like haloperidol (B65202) has been shown to attenuate PCP-induced stereotypy.[7] However, this should only be considered if it aligns with the scientific goals of the study, as it introduces a new pharmacological variable.
Issue 3: Cognitive Impairment in Non-Cognitive Studies
Q: I am investigating the effects of TCP on a non-cognitive paradigm, but I suspect the drug is causing memory or learning deficits that are affecting the mice's performance. How can I confirm and address this?
A: TCP, especially at higher doses, can impair cognitive function, which can be a confounding factor in various behavioral tests.
-
Cognitive Assessment: If you suspect cognitive impairment, it is advisable to run a separate cohort of animals in a standard cognitive test, such as the Morris Water Maze or Y-maze, using the same TCP dose and time course. This will help you determine if the observed deficits in your primary experiment are likely due to cognitive side effects.
-
Dose Adjustment: A study comparing TCP and the NMDA receptor antagonist MK-801 found that at a dose of 1 mg/kg, TCP did not induce memory impairment in a Morris water maze task, unlike MK-801 at 0.1 mg/kg.[6] This suggests that there may be a therapeutic window for TCP where non-cognitive effects can be studied without significant cognitive disruption.
-
Task Simplification: If possible, simplify the behavioral task to reduce the cognitive load on the animals.
Data Presentation
Table 1: Dose-Dependent Effects of this compound and Related Compounds in Rodents
| Drug | Dose Range (mg/kg) | Species | Observed Effects | Citation(s) |
| This compound (TCP) | 0.5, 1, 2 | Rat | 2 mg/kg impaired spatial learning. 1 mg/kg did not impair memory. Locomotor effects were not long-lasting. | [6] |
| Phencyclidine (PCP) | 2-6 | Rat | Linear dose-response for locomotor activity, stereotypy, and ataxia. | [8] |
| Phencyclidine (PCP) | 8-10 | Rat | Ataxia ratings continued to increase linearly. | [8] |
| Phencyclidine (PCP) | 6, 10 | Mouse | Increased duration of locomotion. 10 mg/kg decreased aggression. | [7] |
| MK-801 | 0.05, 0.1, 0.2 | Rat | 0.1 and 0.2 mg/kg impaired spatial learning. | [6] |
Note: Data for PCP is often used as a reference for TCP due to their similar mechanisms of action.
Experimental Protocols
Open Field Test for Locomotor Activity
Objective: To assess spontaneous locomotor activity and anxiety-like behavior in mice following TCP administration.
Methodology:
-
Apparatus: A square or circular arena (e.g., 50x50 cm) with high walls to prevent escape. The arena should be made of a non-porous material for easy cleaning.
-
Procedure: a. Habituate the mice to the testing room for at least 30 minutes before the test. b. Administer TCP or vehicle via the desired route (e.g., intraperitoneal injection). c. After the desired pretreatment time, gently place the mouse in the center of the open field arena. d. Record the mouse's activity for a set duration (typically 5-30 minutes) using an automated video-tracking system.
-
Parameters Measured:
-
Total distance traveled: A measure of overall locomotor activity.
-
Time spent in the center zone vs. periphery: An indicator of anxiety-like behavior (thigmotaxis).
-
Rearing frequency: A measure of exploratory behavior.
-
Stereotypy Rating Scale
Objective: To quantify the intensity of stereotyped behaviors.
Methodology:
-
Procedure: After TCP administration, observe the mouse in a standard observation cage. At set time intervals (e.g., every 10 minutes), assign a score based on the predominant behavior.
-
Scoring (example scale adapted from PCP studies):
-
0: Asleep or inactive.
-
1: Active, normal grooming and exploration.
-
2: Hyperactive, rapid movements.
-
3: Stereotyped sniffing, head movements, or rearing.
-
4: Continuous stereotyped behavior (e.g., head weaving, circling) with brief periods of other activity.
-
5: Continuous, intense stereotyped behavior with no other activity.
-
6: Dyskinetic, non-directed movements, or ataxia.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound (TCP).
Caption: General experimental workflow for assessing TCP side effects.
Caption: Troubleshooting logic for unexpected side effects.
References
- 1. anilocus.com [anilocus.com]
- 2. Open field test for mice [protocols.io]
- 3. Simple Protocol for Distinguishing Drug-induced Effects on Spatial Memory Acquisition, Consolidation and Retrieval in Mice Using the Morris Water Maze - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. drugs.com [drugs.com]
- 6. Behavioral rating scales for assessing phencyclidine-induced locomotor activity, stereotyped behavior and ataxia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of phencyclidine on aggressive behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acute and chronic phencyclidine effects on locomotor activity, stereotypy and ataxia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
How to minimize Tenocyclidine-induced neurotoxicity in experiments
Welcome to the technical support center for researchers utilizing Tenocyclidine (TCP) in experimental settings. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you design experiments that minimize neurotoxicity and ensure data integrity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound (TCP)-induced neurotoxicity?
This compound (TCP) is a potent dissociative anesthetic that functions primarily as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2] Its neurotoxic effects are closely linked to this mechanism. The blockade of NMDA receptors, which are crucial for neuronal survival and plasticity, can trigger programmed cell death (apoptosis), particularly in the developing brain.[3][4]
Mechanistically, the process involves several stages:
-
NMDA Receptor Blockade : TCP binds to a site within the NMDA receptor's ion channel, preventing the influx of calcium and disrupting normal glutamatergic neurotransmission.[5][6]
-
Disruption of Pro-Survival Signaling : The lack of NMDA receptor activity can lead to the downregulation of critical pro-survival signaling pathways, such as the PI-3K/Akt and MEK/ERK pathways.[3]
-
Induction of Apoptosis : This disruption activates apoptotic cascades, including the activation of key executioner enzymes like caspase-3, leading to neuronal death.[3]
-
Receptor Upregulation : Sub-chronic exposure to NMDA antagonists like the related compound phencyclidine (PCP) can cause an upregulation of NMDA receptor subunits (specifically NR1 and NR2A).[7] This compensatory change can make neurons more vulnerable to excitotoxicity and apoptosis upon drug withdrawal or subsequent stimuli.[4][7]
Q2: Which experimental models are most appropriate for studying TCP neurotoxicity?
The choice of model depends on the specific research question, throughput requirements, and desired level of biological complexity. Both in vitro and in vivo systems offer unique advantages.[8][9]
Table 1: Comparison of Experimental Models for TCP Neurotoxicity Studies
| Model | Type | Key Advantages | Key Limitations | Typical Readouts |
|---|---|---|---|---|
| Primary Neuronal/Cortical Cultures | In Vitro | High biological relevance; allows for detailed mechanistic studies at the cellular level.[10] | Technically demanding; susceptible to variability; lacks 3D architecture and glial interactions.[10] | Immunocytochemistry, Caspase Assays, Calcium Imaging, LDH/MTT Assays.[10][11] |
| Organotypic Slice Cultures | In Vitro | Preserves the 3D cytoarchitecture and local synaptic circuitry of a specific brain region.[3] | Limited long-term viability; potential for confounding factors from tissue damage during preparation. | Histology (TUNEL, Nissl), Western Blotting, Electrophysiology.[3][7] |
| Human iPSC-derived Organoids (e.g., BrainSpheres) | In Vitro | Human-relevant genetics; 3D structure with multiple cell types (neurons, astrocytes, oligodendrocytes).[12][13] | High cost; long differentiation protocols; potential for incomplete maturation and variability.[12] | Transcriptomics, High-Content Imaging, Cell Viability Assays.[13][14] |
| Immortalized Cell Lines (e.g., SH-SY5Y) | In Vitro | High-throughput; excellent reproducibility; low cost and easy to maintain.[15][16] | Lower biological relevance (cancer cell origin); may lack specific neuronal receptors or pathways.[16] | MTT/CCK-8 Assays, Neurite Outgrowth Analysis, Gene Expression (qPCR).[15][16] |
| Rodent Models (Rats, Mice) | In Vivo | Highest biological complexity, allowing for behavioral and systemic analysis; established protocols.[17] | High cost and ethical considerations; species differences may not fully translate to humans.[5] | Behavioral Tests, Histopathology, In Vivo Imaging (MRI), Microdialysis.[18][19] |
| Zebrafish Larvae | In Vivo | High-throughput screening capabilities; optical transparency allows for live imaging of neuronal development.[8] | Simpler nervous system compared to mammals; differences in physiology and metabolism.[8] | Morphological Analysis, Locomotor Activity Assays.[8] |
Q3: What are the essential assays for quantifying TCP-induced neurotoxicity?
A multi-faceted approach using several assays is recommended to build a comprehensive profile of neurotoxicity.
Table 2: Common Assays for Quantifying Neurotoxicity
| Assay Category | Specific Assay | Principle | What it Measures |
|---|---|---|---|
| Cell Viability | MTT / XTT / WST / Resazurin | Enzymatic conversion of a substrate into a colored or fluorescent product by metabolically active cells.[15] | Mitochondrial reductase activity, an indicator of overall cell health and viability.[20] |
| Cytotoxicity | Lactate Dehydrogenase (LDH) Release | Measurement of LDH, a stable cytosolic enzyme, released into the culture medium upon cell lysis.[10] | Loss of cell membrane integrity, a hallmark of necrosis or late-stage apoptosis.[10] |
| Apoptosis | Caspase-3/7 Activity | A luminogenic or fluorogenic substrate is cleaved by active caspase-3/7, key executioners of apoptosis.[21] | The activity level of effector caspases, indicating commitment to apoptosis.[3] |
| TUNEL Staining | Terminal deoxynucleotidyl transferase labels the ends of DNA fragments generated during apoptosis.[3] | DNA fragmentation, a characteristic feature of apoptotic cell death. | |
| Nuclear Staining (Hoechst/DAPI) | Fluorescent dyes that bind to DNA and allow visualization of nuclear morphology. | Nuclear condensation (pyknosis) and fragmentation (karyorrhexis) in apoptotic cells.[21] | |
| Neuronal Function & Morphology | Neurite Outgrowth Assay | Quantification of the length and branching of axons and dendrites in cultured neurons.[11] | The ability of neurons to form processes, a sensitive indicator of neuronal health and development.[18] |
| Calcium Imaging (e.g., Fura-2, Fluo-4) | Dyes that change fluorescence intensity upon binding to intracellular calcium.[11] | Dysregulation of calcium homeostasis, a common event in neurotoxicity.[22] |
| | Microelectrode Array (MEA) | Measures the spontaneous electrical activity and network firing of cultured neurons non-invasively.[22] | Changes in neuronal network function, excitability, and connectivity.[23] |
Troubleshooting Guides
Problem 1: I am observing high levels of cell death in my in vitro neuronal cultures after TCP treatment. How can I mitigate this to study sub-lethal effects?
High cytotoxicity can mask subtle, mechanism-specific effects. The goal is to find a concentration and condition that induces a measurable phenotype without causing widespread, non-specific cell death.
Troubleshooting Steps:
-
Optimize Concentration and Exposure:
-
Action: Perform a comprehensive dose-response curve (e.g., 10 nM to 100 µM) and a time-course experiment (e.g., 6, 12, 24, 48 hours).
-
Rationale: TCP is highly potent.[2] The neurotoxic threshold may be narrow. The goal is to identify the EC20 (concentration causing 20% effect) rather than the EC50 for mechanistic studies.
-
-
Introduce Neuroprotective Agents:
-
Action: Co-incubate cultures with a neuroprotective agent prior to and during TCP exposure.
-
Rationale: If the toxicity is mechanism-based (i.e., NMDA receptor blockade), agents that activate parallel survival pathways can provide protection.
-
Example Agents & Concentrations:
-
Lithium: Pre-incubation with 1-10 mM lithium has been shown to protect organotypic corticostriatal slices from PCP-induced apoptosis by activating PI-3K/Akt and MEK/ERK pathways.[3]
-
N-acetyl-L-cysteine (NAC): As an antioxidant, NAC can mitigate oxidative stress, a common downstream effect of drug-induced neurotoxicity.[24]
-
L-carnitine: This antioxidant has shown protective effects against ketamine-induced neuronal death by reducing reactive oxygen species (ROS).[4]
-
-
-
Confirm the Cell Death Pathway:
-
Action: Use assays like caspase-3 activity or TUNEL staining.[3]
-
Rationale: Confirming that cell death is apoptotic validates the expected mechanism of NMDA antagonist toxicity. If necrosis (high LDH release without caspase activation) is dominant, it may point to an issue with compound purity, solvent toxicity, or excessively high concentrations.
-
Problem 2: My in vivo rodent study shows high variability in behavioral outcomes and unexpected mortality after TCP administration.
In vivo experiments introduce systemic variables that must be carefully controlled.
Troubleshooting Steps:
-
Review Dosing Regimen and Administration Route:
-
Action: Cross-reference your dosing protocol with established guidelines for neurotoxicity studies, such as OECD Test Guideline 424.[17] Ensure the dose, frequency, and administration route (e.g., intravenous, subcutaneous, intraperitoneal) are appropriate and consistently applied.[18]
-
Rationale: The pharmacokinetics of TCP can vary significantly with the route of administration, affecting peak brain concentration and duration of action. Inconsistent administration can be a major source of variability.
-
-
Assess and Control for Stress:
-
Action: Ensure proper acclimatization of animals. Minimize handling stress and control for environmental factors like noise and light cycles.
-
Rationale: Stress can independently alter glutamatergic and dopaminergic systems, potentially exacerbating the neurotoxic effects of TCP and increasing behavioral variability.
-
-
Incorporate a Neuroprotective Co-treatment:
-
Action: Based on in vitro findings, consider a parallel in vivo experiment where a cohort receives a neuroprotective agent (e.g., lithium in drinking water or via injection) prior to TCP administration.
-
Rationale: A successful neuroprotective strategy in vivo can confirm that the observed toxicity is mechanism-specific and not a non-specific off-target effect. It also provides a valuable control group for behavioral analysis.
-
-
Correlate Behavior with Neuropathology:
-
Action: At the end of the study, perfuse the animals and perform histological analysis on key brain regions (e.g., retrosplenial cortex, hippocampus). Use markers like Fluoro-Jade (for degenerating neurons) or TUNEL staining.
-
Rationale: Quantifying neuronal death and correlating it with individual behavioral scores is critical.[7] This can help determine if behavioral deficits are directly linked to the extent of neurotoxicity and can help identify outlier animals.
-
Experimental Protocols
Protocol 1: Assessing Neuroprotection Against TCP-Induced Apoptosis in Organotypic Slice Cultures
This protocol is adapted from methodologies used to study PCP-induced neurotoxicity and is designed to test the efficacy of a neuroprotective agent like lithium.[3]
Materials:
-
P7-P8 rat pups
-
Vibratome or tissue chopper
-
Culture inserts (0.4 µm pore size)
-
Slice culture medium: 50% MEM with Earle's salts, 25% heat-inactivated horse serum, 25% Hanks' balanced salt solution, 2 mM L-glutamine, 28 mM D-glucose.
-
This compound (TCP) stock solution (e.g., 1 mM in sterile water)
-
Lithium Chloride (LiCl) stock solution (e.g., 1 M in sterile water)
-
TUNEL assay kit
-
Active Caspase-3 antibody and appropriate secondary antibodies
-
DAPI or Hoechst stain
Procedure:
-
Slice Preparation: Humanely euthanize P7-P8 rat pups. Rapidly dissect the brain and place it in ice-cold, oxygenated dissection buffer. Cut 300 µm thick corticostriatal slices using a vibratome.
-
Culture Initiation: Transfer 2-3 slices onto each culture insert in a 6-well plate containing 1 mL of pre-warmed slice culture medium per well. Incubate at 37°C, 5% CO2.
-
Stabilization: Culture slices for 7-10 days in vitro (DIV), changing the medium every 2-3 days. This allows the slices to recover from the trauma of preparation.
-
Treatment:
-
Control Group: No treatment.
-
TCP Group: Treat with a final concentration of 3 µM TCP for 48 hours.
-
Li + TCP Group: Pre-treat with 3 mM LiCl for 30 minutes, then add 3 µM TCP (without washing out the LiCl) and incubate for 48 hours.
-
Li Only Group: Treat with 3 mM LiCl for 48 hours.
-
-
Tissue Processing: After treatment, wash slices gently with PBS and fix with 4% paraformaldehyde for 1 hour at 4°C. Cryoprotect in 30% sucrose (B13894) overnight.
-
Analysis - Apoptosis:
-
Section the fixed slices on a cryostat (e.g., 20 µm sections).
-
TUNEL Staining: Perform TUNEL staining according to the manufacturer's protocol to label apoptotic cells.
-
Immunohistochemistry: Stain separate sections for active caspase-3. Counterstain all sections with DAPI to visualize total cell nuclei.
-
-
Quantification: Capture fluorescent images using a confocal or epifluorescence microscope. For a defined cortical area in each slice, count the number of TUNEL-positive or Caspase-3-positive cells and express this as a percentage of the total number of DAPI-stained cells.
Protocol 2: High-Throughput Cell Viability Screening using an MTT Assay
This protocol is suitable for screening different TCP concentrations or potential neuroprotective compounds in a cell line model like SH-SY5Y neuroblastoma cells.[15]
Materials:
-
SH-SY5Y cells
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS)
-
96-well clear-bottom cell culture plates
-
This compound (TCP)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Treatment: Prepare serial dilutions of TCP in culture medium. Remove the old medium from the cells and add 100 µL of the TCP-containing medium to the appropriate wells. Include vehicle-only wells as a negative control and a "no-cell" blank control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24 or 48 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well (including "no-cell" controls). Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium from each well. Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Pipette up and down to ensure complete dissolution.
-
Measurement: Read the absorbance on a plate reader at 570 nm.
-
Data Analysis:
-
Subtract the average absorbance of the "no-cell" blank wells from all other readings.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells:
-
% Viability = (Absorbance of Treated Well / Average Absorbance of Control Wells) * 100
-
-
Plot the % Viability against the log of the TCP concentration to generate a dose-response curve.
-
References
- 1. This compound [medbox.iiab.me]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Lithium Protection of Phencyclidine-induced Neurotoxicity in Developing Brain: the Role of PI-3K/Akt and MEK/ERK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phencyclidine - Wikipedia [en.wikipedia.org]
- 6. drugs.com [drugs.com]
- 7. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 8. blog.biobide.com [blog.biobide.com]
- 9. Development of in vivo drug-induced neurotoxicity models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dissociated primary nerve cell cultures as models for assessment of neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. Frontiers | Cell-Type-Specific High Throughput Toxicity Testing in Human Midbrain Organoids [frontiersin.org]
- 13. infoscience.epfl.ch [infoscience.epfl.ch]
- 14. JMIR Research Protocols - Novel Strategy to Assess the Neurotoxicity of Organic Solvents Such as Glycol Ethers: Protocol for Combining In Vitro and In Silico Methods With Human-Controlled Exposure Experiments [researchprotocols.org]
- 15. Method for measuring neurotoxicity of aggregating polypeptides with the MTT assay on differentiated neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. diva-portal.org [diva-portal.org]
- 17. oecd.org [oecd.org]
- 18. criver.com [criver.com]
- 19. scientificarchives.com [scientificarchives.com]
- 20. Cell death assays for neurodegenerative disease drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Detection of Cell Death in Neuronal Cultures | Springer Nature Experiments [experiments.springernature.com]
- 22. Neurotoxicity Assay Service - Creative Biolabs [neuros.creative-biolabs.com]
- 23. Stem cell-based approaches for developmental neurotoxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Neuroprotective Agents in the Intensive Care Unit: -Neuroprotective Agents in ICU - - PMC [pmc.ncbi.nlm.nih.gov]
Improving the solubility of Tenocyclidine for in vivo studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to improve the solubility of Tenocyclidine (TCP) for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TCP) and why is its solubility a concern for in vivo research?
A1: this compound (TCP), an analog of phencyclidine (PCP), is a potent and selective non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2] It also inhibits the reuptake of dopamine (B1211576).[1][2] Like many small molecule drugs, TCP is a crystalline solid and is poorly soluble in aqueous solutions, which is a significant challenge for preparing formulations suitable for in vivo administration, potentially affecting bioavailability and the reliability of experimental results.
Q2: What are the known solubility properties of this compound hydrochloride?
A2: this compound is typically supplied as a hydrochloride salt. Its solubility has been determined in a number of organic solvents. For a summary of known solubility data, please refer to the Data Presentation section below.
Q3: What is the pKa of this compound and why is it important?
Q4: My this compound hydrochloride precipitated when I diluted my DMSO stock solution in PBS (pH 7.4). Why did this happen?
A4: This is a common issue known as "solvent shock" or precipitation upon dilution. It occurs because the highly concentrated DMSO stock is rapidly introduced into an aqueous buffer where TCP has much lower solubility. The sudden change in solvent polarity causes the compound to crash out of solution. Additionally, at a physiological pH of 7.4, which is close to the estimated pKa of TCP, a portion of the compound may convert to its less soluble free base form, further contributing to precipitation.
Q5: What are the general strategies to improve the solubility of this compound for in vivo studies?
A5: Several strategies can be employed to enhance the aqueous solubility of TCP for animal studies. These include:
-
pH Adjustment: Maintaining a slightly acidic pH (e.g., pH 4-6) can keep the molecule in its more soluble protonated form.
-
Co-solvents: Using a mixture of a primary solvent (like water or saline) with a water-miscible organic solvent (e.g., DMSO, ethanol, polyethylene (B3416737) glycol) can increase solubility.
-
Cyclodextrins: Encapsulating TCP within cyclodextrin (B1172386) molecules can form an inclusion complex with enhanced aqueous solubility.
-
Surfactants: The use of non-ionic surfactants at low concentrations can aid in solubilization by forming micelles.
Troubleshooting Guide: Precipitation Issues
This guide addresses common precipitation problems encountered during the preparation of this compound solutions for in vivo experiments.
| Problem | Possible Cause | Recommended Solution |
| Precipitate forms immediately upon diluting DMSO stock in aqueous buffer (e.g., PBS, saline). | 1. Solvent Shock: Rapid change in solvent polarity. 2. Concentration Limit Exceeded: The final concentration is above TCP's solubility limit in the aqueous buffer. 3. pH Shift: The neutral pH of the buffer is too close to the pKa of TCP, leading to the formation of the less soluble free base. | 1. Improve Dilution Technique: Add the DMSO stock to the aqueous buffer slowly, drop-wise, while vortexing or stirring vigorously. Avoid adding the buffer to the stock solution. 2. Lower Final Concentration: Reduce the target final concentration of TCP in the formulation. 3. Use a Co-solvent System: Instead of diluting directly into a purely aqueous buffer, use a pre-mixed aqueous/organic co-solvent system. |
| A clear solution becomes cloudy or forms a precipitate over time. | 1. Delayed Precipitation: The solution is supersaturated and thermodynamically unstable. 2. Temperature Effects: The solution was prepared at a higher temperature and precipitation occurred upon cooling. 3. pH Instability: The pH of the unbuffered or weakly buffered solution has shifted over time. | 1. Prepare Fresh Solutions: It is always recommended to prepare the dosing solution fresh before each experiment. 2. Maintain Temperature: If gentle warming was used to dissolve the compound, ensure the solution is maintained at that temperature until administration. 3. Use a Buffered Vehicle: Employ a buffer system with sufficient capacity to maintain the desired pH. |
| The solid TCP hydrochloride does not fully dissolve in the chosen vehicle. | 1. Inadequate Solvent: The chosen solvent or co-solvent system does not have sufficient solubilizing capacity for the desired concentration. 2. Insufficient Agitation/Energy: The compound needs more energy to overcome the crystal lattice energy. | 1. Increase the proportion of the organic co-solvent. 2. Try a different co-solvent or solubilization technique (e.g., cyclodextrins). 3. Use gentle warming (e.g., 37°C water bath) and sonication to aid dissolution. |
Data Presentation
This compound Hydrochloride Solubility
| Solvent/Vehicle | Solubility | Reference |
| Dimethylformamide (DMF) | ~5 mg/mL | [1] |
| Dimethyl sulfoxide (B87167) (DMSO) | ~2 mg/mL | [1] |
| Ethanol | ~2 mg/mL | [1] |
| Methanol | ~1 mg/mL | [1] |
| DMF:PBS (pH 7.2) (1:1) | ~0.5 mg/mL | [1] |
Experimental Protocols
Protocol 1: Preparation of a this compound Formulation using a Co-Solvent System
This protocol describes the preparation of a TCP solution for intravenous (IV) or intraperitoneal (IP) injection using a common co-solvent system.
Materials:
-
This compound hydrochloride (crystalline solid)
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene glycol 400 (PEG400), sterile, injectable grade
-
Sterile saline (0.9% NaCl) or 5% Dextrose in Water (D5W)
-
Sterile vials and syringes
-
Vortex mixer and sonicator
Procedure:
-
Calculate the required amounts: Determine the total volume and concentration of the final dosing solution needed for your experiment.
-
Prepare the vehicle: In a sterile vial, prepare the co-solvent vehicle. A common starting point is a mixture of 10% DMSO, 40% PEG400, and 50% sterile saline. For example, to prepare 10 mL of this vehicle, combine 1 mL of DMSO, 4 mL of PEG400, and 5 mL of sterile saline.
-
Dissolve this compound in DMSO: Weigh the required amount of TCP hydrochloride and place it in a separate sterile vial. Add the calculated volume of DMSO and vortex until the solid is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution.
-
Add PEG400: To the TCP/DMSO solution, add the calculated volume of PEG400 and vortex thoroughly to ensure a homogenous mixture.
-
Final Dilution: Slowly add the sterile saline or D5W to the organic mixture while continuously vortexing. This slow, stepwise dilution is crucial to prevent precipitation.
-
Final Inspection: The final solution should be clear and free of any visible particulates. If any precipitation is observed, the formulation may need to be adjusted (e.g., by increasing the proportion of co-solvents or reducing the final concentration of TCP).
Visualizations
Signaling Pathways of this compound
This compound's primary mechanism of action is as a non-competitive antagonist at the NMDA receptor. It also acts as a dopamine reuptake inhibitor, which contributes to its psychostimulant effects. The following diagram illustrates this dual action.
Experimental Workflow for Formulation Development
The following workflow provides a logical progression for developing a suitable in vivo formulation for this compound.
References
Technical Support Center: Addressing Variability in Tenocyclidine (TCP) Experimental Results
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive resource for troubleshooting and mitigating variability in experimental results involving Tenocyclidine (TCP). The following guides and Frequently Asked Questions (FAQs) are designed to address specific issues encountered during in vitro and in vivo studies, ensuring greater consistency and reliability of your data.
Section 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding this compound experiments.
Q1: What is the primary mechanism of action of this compound (TCP)?
A1: this compound primarily acts as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, blocking its ion channel.[1] It also exhibits activity as a dopamine (B1211576) reuptake inhibitor, which contributes to its psychostimulant effects.[1]
Q2: How does the potency of TCP compare to Phencyclidine (PCP)?
A2: TCP is considerably more potent than PCP and has a higher affinity for the NMDA receptor.[1] However, it displays less affinity for sigma receptors compared to PCP.[1]
Q3: What are the main sources of variability in TCP experiments?
A3: Variability can arise from multiple factors including:
-
Compound Stability and Handling: Degradation of TCP due to improper storage or handling.
-
Experimental Protocol Execution: Minor deviations in timing, concentrations, or techniques.
-
Biological Variability: Differences in animal age, weight, strain, or cell line passage number.
-
Assay Conditions: Fluctuations in temperature, pH, or buffer composition.
Q4: How should TCP be stored to ensure its stability?
A4: Like many pharmacological compounds, TCP should be stored in a cool, dark, and dry place. For long-term storage, it is advisable to store it as a solid at -20°C. Solutions should be freshly prepared for each experiment to avoid degradation.
Section 2: Troubleshooting Guides
This section offers detailed troubleshooting advice for specific experimental setups.
Radioligand Binding Assays
Issue: High Non-Specific Binding (NSB) in [³H]-TCP Binding Assays
-
Potential Cause: The radioligand is binding to non-receptor sites on membranes, filters, or tubes.
-
Troubleshooting Steps:
-
Optimize Blocking Agents: Ensure the assay buffer contains an appropriate blocking agent like bovine serum albumin (BSA) to reduce non-specific interactions.
-
Pre-soak Filters: Pre-soaking glass fiber filters in a solution of 0.5% polyethyleneimine (PEI) can reduce the binding of [³H]-TCP to the filter itself.
-
Adjust Incubation Time and Temperature: Shorter incubation times or lower temperatures may decrease non-specific binding. However, ensure that specific binding still reaches equilibrium.
-
Optimize Washing Steps: Increase the number of washes with ice-cold buffer or the volume of each wash to more effectively remove unbound radioligand.
-
Issue: Low Specific Binding Signal
-
Potential Cause: The concentration of active receptors is too low, or the radioligand has degraded.
-
Troubleshooting Steps:
-
Verify Receptor Preparation: Ensure that the brain membrane preparation has been stored correctly and has not undergone multiple freeze-thaw cycles. Confirm protein concentration using a standard assay (e.g., BCA or Bradford).
-
Check Radioligand Integrity: Verify the age and storage conditions of the [³H]-TCP. If degradation is suspected, obtain a fresh batch.
-
Optimize Receptor Concentration: Titrate the amount of membrane protein used in the assay to find the optimal concentration that provides a robust signal-to-noise ratio.
-
Electrophysiology Experiments
Issue: Inconsistent Blockade of NMDA Receptor Currents
-
Potential Cause: Variability in the effective concentration of TCP at the receptor or fluctuations in experimental conditions.
-
Troubleshooting Steps:
-
Stable Agonist Concentration: Ensure a consistent and saturating concentration of NMDA and the co-agonist (glycine or D-serine) to fully activate the receptors.
-
Voltage Control: As an open-channel blocker, the binding of TCP can be voltage-dependent. Maintain a stable holding potential throughout the recording.
-
Use-Dependence: The blocking effect of TCP requires the channel to be open. Standardize the frequency and duration of agonist application to ensure a consistent level of channel activation before and during TCP application.
-
Solution Exchange: Utilize a fast and reliable perfusion system to ensure rapid and complete solution exchange around the recorded cell.
-
Issue: High Variability in IC50 Values
-
Potential Cause: The IC50 value of a non-competitive antagonist like TCP can be influenced by the concentration of the agonist used.
-
Troubleshooting Steps:
-
Consistent Agonist Concentration: Use a fixed and consistent concentration of glutamate (B1630785) and glycine/D-serine across all experiments when determining the IC50 of TCP.
-
Equilibration Time: Ensure that the effect of each concentration of TCP has reached a steady-state before measuring the current amplitude.
-
Data Normalization: Normalize the response to the maximal current elicited by the agonist in the absence of the antagonist for each cell to account for variations in receptor expression levels.
-
Animal Behavioral Studies
Issue: High Inter-Individual Variability in Locomotor Activity
-
Potential Cause: Differences in animal handling, environmental conditions, or individual animal characteristics.
-
Troubleshooting Steps:
-
Habituation: Acclimate animals to the testing room and apparatus for a sufficient period before the experiment to reduce stress-induced variability.
-
Standardize Handling: Ensure all animals are handled in a consistent manner by the same experimenter.
-
Control Environmental Factors: Maintain consistent lighting, temperature, and noise levels in the testing room.[2]
-
Animal Characteristics: Use animals of the same age, sex, and strain, and randomize them into treatment groups.
-
Dose-Response Curve: Conduct a dose-response study to identify a dose of TCP that produces a reliable and reproducible effect on locomotor activity.[3][4][5]
-
Section 3: Data Presentation
The following tables summarize quantitative data for this compound and its close analog, Phencyclidine (PCP), to provide a reference for expected experimental outcomes.
Note: Data for this compound (TCP) is limited in the public domain. Therefore, data from its structurally and functionally similar analog, Phencyclidine (PCP), is included for comparative purposes.
Table 1: Receptor Binding Affinities (Ki) of this compound and Analogs
| Compound | Receptor | Tissue/System | Radioligand | Ki (nM) | Reference |
| [¹²⁵I]TCP | NMDA Receptor | Rat Brain Membranes | [¹²⁵I]TCP | ~30 | [6] |
| PCP | Dopamine D2High | Human Cloned | [³H]domperidone | 2.7 | [7] |
| PCP | NMDA Receptor | Rat Striatal Tissue | [³H]dizocilpine | 313 | [7] |
Table 2: Inhibitory Concentrations (IC50) of NMDA Receptor Antagonists
| Compound | Experimental Condition | IC50 | Reference |
| PCP | Inhibition of glutamate-induced drebrin cluster density reduction in cultured rat hippocampal neurons | 2.02 µM | [8] |
| Memantine | Inhibition of NMDA-evoked intracellular Ca²⁺ increase in cultured rat cerebellar granule neurons | 1.84 ± 0.39 µM | [9] |
| Amantadine | Inhibition of NMDA-evoked intracellular Ca²⁺ increase in cultured rat cerebellar granule neurons | 92 µM | [9] |
Table 3: Dose-Dependent Effects of PCP on Locomotor Activity in Rodents
| Species | Dose (mg/kg) | Route | Effect on Locomotor Activity | Reference |
| Rat | 0.75 - 10.125 | i.p. | Biphasic: low doses increase, high doses decrease | [5] |
| Rat | 2.5 | i.p. | Rapid and transient increase (peak at 15 min, duration ~60 min) | [10] |
| Rat | 2 - 6 | i.p. | Linear dose-response increase | [11] |
| Rat | 8 - 10 | i.p. | Decrease from peak activity seen at lower doses | [11] |
Section 4: Experimental Protocols
Protocol: [³H]-Tenocyclidine Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the NMDA receptor using [³H]-Tenocyclidine.
Materials:
-
[³H]-Tenocyclidine (Radioligand)
-
Unlabeled this compound (for determining non-specific binding)
-
Test compounds
-
Rat brain membrane preparation (e.g., from cortex or hippocampus)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% PEI
-
Scintillation cocktail
-
96-well plates
-
Cell harvester
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue in ice-cold assay buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and large debris. Centrifuge the resulting supernatant at 40,000 x g for 20 minutes to pellet the membranes. Wash the pellet by resuspending in fresh assay buffer and repeating the centrifugation. Resuspend the final pellet in assay buffer and determine the protein concentration.
-
Assay Setup (in triplicate):
-
Total Binding: Add 50 µL of assay buffer, 50 µL of [³H]-TCP (at a concentration near its Kd), and 100 µL of membrane suspension to the wells.
-
Non-Specific Binding (NSB): Add 50 µL of a high concentration of unlabeled TCP (e.g., 10 µM), 50 µL of [³H]-TCP, and 100 µL of membrane suspension.
-
Competitive Binding: Add 50 µL of varying concentrations of the test compound, 50 µL of [³H]-TCP, and 100 µL of membrane suspension.
-
-
Incubation: Incubate the plate at room temperature (or other optimized temperature) for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the average NSB counts per minute (CPM) from the total binding and competitive binding CPM.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol: Rodent Locomotor Activity Assessment
Objective: To assess the dose-dependent effects of this compound on spontaneous locomotor activity in rodents.
Materials:
-
This compound HCl, dissolved in sterile saline (0.9% NaCl)
-
Vehicle (sterile saline)
-
Rodents (e.g., male Wistar rats or C57BL/6 mice) of a consistent age and weight
-
Open field apparatus equipped with automated photobeam detection or video tracking software
-
Syringes for intraperitoneal (i.p.) injection
Procedure:
-
Acclimation: Bring the animals to the testing room at least 60 minutes before the start of the experiment to allow for acclimation.
-
Habituation: On the day before the experiment, handle each animal and place it in the open field apparatus for 30-60 minutes to habituate to the novel environment and reduce anxiety-related responses on the test day.
-
Drug Administration: On the test day, administer the appropriate dose of TCP or vehicle via i.p. injection. Use a consistent injection volume (e.g., 1 mL/kg for rats, 10 mL/kg for mice).
-
Locomotor Activity Recording: Immediately after injection, place the animal in the center of the open field apparatus. Record locomotor activity for a predefined period (e.g., 60-120 minutes). The automated system should record parameters such as total distance traveled, horizontal activity, and vertical activity (rearing).
-
Data Analysis:
-
Analyze the data in time bins (e.g., 5 or 10-minute intervals) to observe the time course of TCP's effects.
-
Calculate the total activity for the entire session.
-
Compare the activity levels of the different dose groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Generate a dose-response curve by plotting the mean locomotor activity against the dose of TCP.
-
Section 5: Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the primary and secondary signaling pathways affected by this compound.
Experimental Workflows
References
- 1. This compound [medbox.iiab.me]
- 2. Behavioral and Locomotor Measurements Using an Open Field Activity Monitoring System for Skeletal Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dose-response curves and time-course effects of selected anticholinergics on locomotor activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Modulation of phencyclidine-induced changes in locomotor activity and patterns in rats by serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [125I]thienylphencyclidine, a novel ligand for the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dopamine receptor contribution to the action of PCP, LSD and ketamine psychotomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assessment of NMDA receptor inhibition of phencyclidine analogues using a high-throughput drebrin immunocytochemical assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacological and electrophysiological characterization of novel NMDA receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Temporal dissociation of phencyclidine: Induced locomotor and social alterations in rats using an automated homecage monitoring system – implications for the 3Rs and preclinical drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pure.johnshopkins.edu [pure.johnshopkins.edu]
Tenocyclidine (TCP) Research Protocols: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tenocyclidine (TCP). The information is presented in a question-and-answer format to directly address common pitfalls and specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TCP) and what is its primary mechanism of action?
A1: this compound (TCP) is a dissociative anesthetic with psychostimulant effects.[1] Its primary mechanism of action is as a potent non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a type of ionotropic glutamate (B1630785) receptor crucial for synaptic plasticity and neurotransmission.[1][2] TCP binds to a site within the NMDA receptor's ion channel, often referred to as the "PCP site," thereby blocking the influx of calcium ions.[3] Additionally, it has been suggested that TCP has activity as a dopamine (B1211576) reuptake inhibitor, which may contribute to its psychostimulant properties.[1]
Q2: How does the potency of this compound compare to Phencyclidine (PCP)?
A2: this compound is considerably more potent than Phencyclidine (PCP).[1] While specific potency ratios can vary depending on the assay, researchers should exercise extreme caution when substituting TCP for PCP in experimental protocols, starting with significantly lower concentrations.
Q3: What are the main research applications of this compound?
A3: Due to its high affinity for the PCP binding site on the NMDA receptor complex, the radiolabeled form of TCP (e.g., [³H]TCP or [¹²⁵I]TCP) is widely used in research to study the structure and function of NMDA receptors.[1][4][5] It is also used in preclinical models to investigate the role of NMDA receptor hypofunction in psychiatric disorders like schizophrenia.
Q4: What are the solubility and storage recommendations for this compound?
A4: this compound hydrochloride is generally soluble in organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and ethanol. Its aqueous solubility is limited. For long-term storage, it is recommended to store this compound hydrochloride at -20°C as a crystalline solid, where it can be stable for several years. Stock solutions should be prepared fresh, and if storage is necessary, they should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles.
Troubleshooting Guides
Radioligand Binding Assays
Q1.1: I am observing high non-specific binding in my [³H]TCP binding assay. What are the possible causes and solutions?
A1.1: High non-specific binding can obscure the specific binding signal and lead to inaccurate affinity measurements. Here are some common causes and troubleshooting steps:
-
Issue: Radioligand concentration is too high.
-
Solution: Use a concentration of [³H]TCP at or below its dissociation constant (Kd). For [¹²⁵I]TCP, the affinity is reported to be around 30 nM, so a concentration in this range or lower would be appropriate.[4]
-
-
Issue: Insufficient washing.
-
Solution: Ensure rapid and efficient washing of the filters with ice-cold wash buffer to remove unbound radioligand. Increase the number of wash steps if necessary.
-
-
Issue: Hydrophobic interactions of the ligand.
-
Solution: Pre-soaking the glass fiber filters in a solution like 0.3% polyethyleneimine (PEI) can help to reduce non-specific binding of the positively charged ligand to the negatively charged filters.
-
-
Issue: Lipophilicity of the compound.
-
Solution: Including a low concentration of a detergent like 0.1% BSA in the wash buffer can sometimes help to reduce non-specific binding.
-
Q1.2: My competition binding curve has a very shallow slope or does not reach 100% displacement. What could be wrong?
A1.2: This can indicate a number of issues with your assay conditions or the competitor compound.
-
Issue: Compound insolubility.
-
Solution: Ensure your test compound is fully dissolved in the assay buffer. You may need to use a small amount of a co-solvent like DMSO, but be sure to keep the final concentration low (typically <1%) and consistent across all wells, including controls.
-
-
Issue: Multiple binding sites.
-
Solution: If your test compound is binding to multiple sites with different affinities, it can result in a shallow competition curve. Analyze your data with a two-site binding model to see if it provides a better fit.
-
-
Issue: Assay not at equilibrium.
-
Solution: this compound has slow association and dissociation kinetics.[4] Ensure your incubation time is sufficient to reach equilibrium. This may need to be determined empirically for your specific tissue preparation and conditions.
-
Detailed Experimental Protocol: NMDA Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of a test compound for the PCP site of the NMDA receptor using [³H]this compound.
Materials:
-
[³H]this compound (specific activity > 20 Ci/mmol)
-
Unlabeled this compound (for non-specific binding determination)
-
Test compound
-
Rat brain membrane preparation (e.g., from cortex or hippocampus)
-
Assay Buffer: 5 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 5 mM Tris-HCl, pH 7.4
-
Glass fiber filters (e.g., Whatman GF/B)
-
Polyethyleneimine (PEI)
-
Scintillation cocktail
-
96-well plates
-
Cell harvester and scintillation counter
Methodology:
-
Filter Pre-treatment: Pre-soak the glass fiber filters in 0.3% PEI for at least 30 minutes at room temperature.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [³H]TCP (at a final concentration near its Kd), and 100 µL of membrane preparation (typically 50-100 µg of protein).
-
Non-specific Binding: 50 µL of unlabeled TCP (at a final concentration of 10 µM), 50 µL of [³H]TCP, and 100 µL of membrane preparation.
-
Competition: 50 µL of test compound at various concentrations, 50 µL of [³H]TCP, and 100 µL of membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes with gentle agitation to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of the wells through the pre-soaked glass fiber filters using a cell harvester.
-
Washing: Wash the filters 3-4 times with 3 mL of ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate. Count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Microdialysis
Q2.1: I am not seeing a significant change in neurotransmitter levels after systemic administration of this compound. What could be the issue?
A2.1: Several factors could contribute to this observation.
-
Issue: Inadequate dose.
-
Solution: Due to its high potency, the effective dose range for TCP may be narrow. Perform a dose-response study to determine the optimal dose for your experiment.
-
-
Issue: Poor blood-brain barrier penetration.
-
Solution: While this compound is expected to cross the blood-brain barrier, its penetration kinetics might be slow. Consider a longer waiting period between administration and sample collection. Alternatively, direct infusion into the brain region of interest via reverse microdialysis can be employed.[6][7]
-
-
Issue: Rapid metabolism.
-
Solution: The half-life of TCP might be short in the species you are using. Consider a different route of administration or a formulation that allows for slower release.
-
-
Issue: Analytical sensitivity.
-
Solution: The changes in neurotransmitter levels might be subtle. Ensure your analytical method (e.g., HPLC-ECD) is sensitive enough to detect small changes in the dialysate.
-
Detailed Experimental Protocol: In Vivo Microdialysis
This protocol provides a general framework for conducting an in vivo microdialysis study in rodents to measure changes in neurotransmitter levels following this compound administration.
Materials:
-
This compound hydrochloride
-
Vehicle (e.g., sterile saline or PBS)
-
Stereotaxic apparatus
-
Microdialysis probes and guide cannulae
-
Syringe pump and fraction collector
-
Artificial cerebrospinal fluid (aCSF): 145 mM NaCl, 2.7 mM KCl, 1.0 mM MgCl₂, 1.2 mM CaCl₂, 2.0 mM Na₂HPO₄, pH 7.4
-
Analytical system (e.g., HPLC with electrochemical detection)
Methodology:
-
Surgical Implantation:
-
Anesthetize the animal (e.g., rat or mouse) and place it in a stereotaxic frame.
-
Implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex, striatum).
-
Secure the cannula with dental cement and allow the animal to recover for at least 5-7 days.
-
-
Microdialysis Experiment:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period of 1-2 hours to obtain a stable baseline of neurotransmitter levels.
-
Collect 3-4 baseline dialysate samples (e.g., every 20 minutes).
-
-
Drug Administration and Sample Collection:
-
Administer this compound (e.g., intraperitoneally or subcutaneously) at the desired dose.
-
Continue collecting dialysate samples for at least 2-3 hours post-administration.
-
-
Sample Analysis:
-
Analyze the dialysate samples using a validated analytical method to quantify the neurotransmitter(s) of interest.
-
-
Data Analysis:
-
Express the neurotransmitter concentrations as a percentage of the baseline levels.
-
Compare the changes in neurotransmitter levels between the this compound-treated group and a vehicle-treated control group using appropriate statistical tests.
-
Behavioral Assays
Q3.1: The animals in my behavioral study show extreme and inconsistent locomotor responses to this compound. How can I reduce this variability?
A3.1: The psychostimulant effects of this compound can lead to robust and sometimes erratic locomotor activity.
-
Issue: Inappropriate dose.
-
Solution: High doses of TCP can induce stereotypy, seizures, or ataxia, which can interfere with the measurement of locomotor activity.[1] Conduct a thorough dose-response study to find a dose that produces a consistent and measurable increase in locomotion without these confounding behaviors.
-
-
Issue: Environmental factors.
-
Solution: Ensure the testing environment is standardized. Factors such as lighting, noise, and handling can significantly impact the behavioral response to psychostimulants. Acclimate the animals to the testing chambers before the experiment.
-
-
Issue: Individual differences.
-
Solution: There can be significant individual variability in the response to psychoactive drugs. Use a sufficient number of animals per group to ensure statistical power and consider using a within-subjects design where each animal serves as its own control.
-
Q3.2: I am trying to model schizophrenia-like cognitive deficits using this compound in a prepulse inhibition (PPI) paradigm, but the results are not as expected. What could be the problem?
A3.2: PPI is a sensitive behavioral measure that can be influenced by several factors.
-
Issue: Confounding effects on startle response.
-
Solution: this compound itself might alter the baseline startle response, which can complicate the interpretation of PPI data. Ensure you are analyzing the percent inhibition rather than the absolute startle amplitude. It is also crucial to have a vehicle-treated control group to assess the drug's effect on the startle response alone.
-
-
Issue: Timing of drug administration.
-
Solution: The time course of this compound's effects on PPI may be different from its effects on locomotor activity. Conduct a time-course study to determine the optimal time window for testing after drug administration.
-
-
Issue: Inappropriate PPI parameters.
-
Solution: The intensity of the prepulse and the pulse, as well as the inter-stimulus interval, can all affect the magnitude of PPI. These parameters may need to be optimized for the specific strain and species of animal you are using.
-
Quantitative Data Summary
Table 1: Binding Affinity of this compound and Related Compounds at the NMDA Receptor
| Compound | Radioligand | Preparation | Ki (nM) | Reference |
| [¹²⁵I]this compound | Itself | Rat brain membranes | ~30 (Kd) | [4] |
| Phencyclidine (PCP) | [³H]TCP | Rat brain membranes | 59 | [3] |
| 3-MeO-PCP | [³H]TCP | Rat brain membranes | 1.51 (IC₅₀) | [2] |
Visualizations
Caption: NMDA receptor signaling pathway and the site of this compound action.
Caption: Experimental workflow for a competitive radioligand binding assay.
References
- 1. TCP (this compound) Drug: Effects & Extent of Use - Drugs.com [drugs.com]
- 2. Assessment of NMDA receptor inhibition of phencyclidine analogues using a high-throughput drebrin immunocytochemical assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phencyclidine - Wikipedia [en.wikipedia.org]
- 4. [125I]thienylphencyclidine, a novel ligand for the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Locomotor Side Effects of Tenocyclidine (TCP) in Research Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the locomotor side effects of Tenocyclidine (TCP) and its analogs (e.g., Phencyclidine - PCP) in experimental studies.
Frequently Asked Questions (FAQs)
Q1: What are the expected locomotor side effects of this compound (TCP) administration in rodents?
A1: this compound (TCP), a potent non-competitive NMDA receptor antagonist, typically induces a dose-dependent increase in locomotor activity, commonly referred to as hyperlocomotion.[1][2][3][4] Other observable side effects include stereotypy (repetitive, purposeless movements) and ataxia (lack of voluntary coordination of muscle movements).[5] TCP is considered to be more potent than its well-studied analog, Phencyclidine (PCP).[6][7]
Q2: What is the primary mechanism behind TCP-induced locomotor effects?
A2: TCP's primary mechanism of action is the blockade of the NMDA receptor ion channel.[7] This action is thought to indirectly increase glutamatergic and dopaminergic neurotransmission in brain regions associated with motor control, such as the striatum and nucleus accumbens, leading to hyperlocomotion.[3][8][9] TCP may also have a greater activity as a dopamine (B1211576) reuptake inhibitor compared to PCP, which contributes to its psychostimulant effects.[7]
Q3: Are the locomotor effects of TCP dose-dependent?
A3: Yes, the locomotor effects of TCP and its analogs are dose-dependent. Low to moderate doses typically induce hyperlocomotion, while higher doses can lead to a decrease in coordinated locomotion and an increase in ataxia and stereotyped behaviors.[3][5]
Q4: How long do the locomotor side effects of TCP typically last?
A4: The duration of TCP's locomotor effects can vary depending on the dose and route of administration. Some studies suggest that the locomotor side effects of TCP may not be long-lasting, with activity levels returning to baseline within 30 minutes post-injection for certain doses.[10]
Troubleshooting Guides
Issue: High variability in locomotor activity data between subjects.
Possible Causes and Solutions:
-
Habituation: Insufficient habituation to the testing environment can lead to novelty-induced hyperactivity, confounding the drug effect.
-
Recommendation: Ensure all animals are habituated to the testing room for at least 30-60 minutes before the experiment begins.[11] Handle animals consistently and gently to minimize stress.
-
-
Environmental Factors: Inconsistent lighting, noise levels, or time of day for testing can significantly impact rodent activity.
-
Recommendation: Standardize the testing environment. Use consistent, diffuse lighting (e.g., 30-100 lux), minimize auditory disturbances, and conduct experiments at the same time during the animals' active cycle (dark phase for nocturnal rodents).[11]
-
-
Individual Differences: Natural variations in animal temperament and sensitivity to the drug can contribute to data spread.
-
Recommendation: Increase the sample size per group to improve statistical power. Randomize animals to treatment groups to distribute individual variability.
-
Issue: The chosen antagonist does not effectively mitigate TCP-induced hyperlocomotion.
Possible Causes and Solutions:
-
Incorrect Dose: The dose of the antagonist may be too low to counteract the potent effects of TCP.
-
Recommendation: Conduct a dose-response study for the antagonist to determine the minimal effective dose (MED) that reduces TCP-induced hyperlocomotion without causing significant motor impairment on its own. Refer to the quantitative data tables below for starting dose ranges of common antagonists.
-
-
Inappropriate Antagonist Selection: The chosen antagonist may not target the primary pathway responsible for the locomotor effects in your specific experimental model.
-
Recommendation: Consider the underlying neurochemical systems involved. TCP's effects are mediated by multiple neurotransmitter systems. If a dopamine D2 antagonist is ineffective, consider a 5-HT2A antagonist or a GABAergic agent.[1][12] Atypical antipsychotics like clozapine (B1669256) and olanzapine, which target multiple receptors, can also be effective.[1]
-
-
Timing of Administration: The antagonist may not have reached its peak efficacy at the time of TCP administration.
-
Recommendation: Review the pharmacokinetic properties of the chosen antagonist and adjust the pretreatment time accordingly. Most antagonists are typically administered 30-60 minutes before the TCP challenge.
-
Quantitative Data Summary
The following tables summarize the effective doses of various pharmacological agents used to mitigate PCP-induced hyperlocomotion in rodents. Given that TCP is more potent than PCP, researchers should consider starting with lower doses of mitigating agents for TCP studies.
Table 1: Dopamine Receptor Antagonists for Mitigating PCP-Induced Hyperlocomotion in Mice
| Compound | Receptor Target | Minimal Effective Dose (MED) to Reduce PCP Hyperactivity | Reference |
| Haloperidol | D2-like | 0.3 mg/kg | [1] |
| Olanzapine | D2-like/5-HT2 | 0.03 mg/kg | [1] |
| Clozapine | D2-like/5-HT2 | 0.3 mg/kg | [1] |
Table 2: Serotonin (B10506) Receptor Antagonists for Mitigating PCP-Induced Hyperlocomotion in Mice
| Compound | Receptor Target | Minimal Effective Dose (MED) to Reduce PCP Hyperactivity | Reference |
| LY53857 | 5-HT2 | 0.1 mg/kg | [1] |
| Ritanserin | 5-HT2A/2C | 0.01 mg/kg | [1] |
| Ketanserin | 5-HT2A | 0.1 mg/kg | [1] |
| MDL 100,907 | 5-HT2A | 0.003 mg/kg | [1] |
Table 3: GABAergic Agents for Mitigating PCP-Induced Hyperlocomotion in Mice
| Compound | Mechanism of Action | Effective Dose Range | Reference |
| Baclofen | GABA-B Agonist | Starting dose of 15 mg/day, titrated upwards | [13] |
Experimental Protocols
Open-Field Test for Assessing Locomotor Activity
This protocol provides a standardized method for measuring locomotor activity in rodents treated with TCP and potential mitigating agents.[11][14][15][16][17]
1. Apparatus:
-
A square or circular arena (e.g., 40x40 cm for mice, 100x100 cm for rats) with walls high enough to prevent escape.[17] The floor should be made of a non-porous material for easy cleaning.
-
An automated tracking system (e.g., video camera with tracking software or infrared beam arrays) to record locomotor activity.[16]
2. Procedure:
-
Acclimation: Transport the animals to the testing room at least 30-60 minutes before the start of the experiment to allow for habituation.[11]
-
Arena Preparation: Thoroughly clean the open-field arena with 70% ethanol (B145695) or a suitable disinfectant between each animal to eliminate olfactory cues.[11]
-
Drug Administration: Administer the mitigating agent (or vehicle) at the predetermined pretreatment time. Subsequently, administer TCP (or vehicle) at the appropriate time before placing the animal in the arena.
-
Test Initiation: Gently place the animal in the center or a designated corner of the open-field arena.
-
Data Recording: Start the automated tracking system and record locomotor activity for a predefined period (e.g., 30-60 minutes). Key parameters to measure include:
-
Total distance traveled
-
Time spent in the center versus the periphery of the arena
-
Rearing frequency (a measure of exploratory behavior)
-
Stereotypy counts
-
-
Post-Test: At the end of the session, return the animal to its home cage.
3. Data Analysis:
-
Analyze the collected data using appropriate statistical methods (e.g., ANOVA, t-tests) to compare locomotor activity between treatment groups.
Visualizations
Signaling Pathways
Caption: Simplified signaling pathway of this compound's action on the NMDA receptor.
Caption: Neurotransmitter systems involved in TCP-induced hyperlocomotion and points of intervention.
Experimental Workflow
Caption: A typical experimental workflow for assessing mitigation of TCP-induced locomotor effects.
References
- 1. Blockade of phencyclidine-induced hyperlocomotion by olanzapine, clozapine and serotonin receptor subtype selective antagonists in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhanced locomotor stimulation by NMDA receptor antagonists in alcohol-sensitive ANT rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of the NMDA receptor antagonist, MK-801, on locomotor activity and on the metabolism of dopamine in various brain areas of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Locomotor activity induced by noncompetitive NMDA receptor antagonists versus dopamine transporter inhibitors: opposite strain differences in inbred long-sleep and short-sleep mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acute and chronic phencyclidine effects on locomotor activity, stereotypy and ataxia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. drugs.com [drugs.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. Dopamine - Wikipedia [en.wikipedia.org]
- 9. Augmentation of locomotor activity by chronic phencyclidine is associated with an increase in striatal NMDA receptor function and an upregulation of the NR1 receptor subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of TCP on spatial memory: comparison with MK-801 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. research-support.uq.edu.au [research-support.uq.edu.au]
- 12. Blockade of phencyclidine-induced hyperlocomotion by clozapine and MDL 100,907 in rats reflects antagonism of 5-HT2A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. assets.hpra.ie [assets.hpra.ie]
- 14. anilocus.com [anilocus.com]
- 15. Open Field Test protocol v1 [protocols.io]
- 16. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Open field test for mice [protocols.io]
Technical Support Center: Tenocyclidine (TCP) Dosage Refinement
Disclaimer: This guide provides generalized technical and procedural information for preclinical research professionals. All animal studies must be conducted under an approved Institutional Animal Care and Use Committee (IACUC) protocol and adhere to all relevant regulations and ethical guidelines. The primary goal of dose refinement is to uphold the principles of the 3Rs (Replacement, Reduction, and Refinement) by minimizing animal distress and mortality.[1][2]
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: How do we determine a starting dose for our in vivo study to minimize risk?
Answer: Selecting a safe starting dose is a critical first step to prevent mortality. A multi-faceted approach is required, integrating all available data.
Initial Steps for Starting Dose Selection:
-
Comprehensive Literature Review: Conduct an exhaustive search for any existing in vivo data on Tenocyclidine or structurally similar compounds. Data from previous toxicology, pharmacology, or pharmacokinetic (PK) studies are invaluable.
-
In Vitro Data Analysis: Use in vitro cytotoxicity or receptor binding affinity data to estimate a potential starting range. For example, the concentration producing a 50% effect (EC50 or IC50) in cell-based assays can serve as a preliminary guide, though direct extrapolation is not always possible.
-
Allometric Scaling: If reliable toxicity data (e.g., No Observed Adverse Effect Level - NOAEL) exists from another mammalian species, allometric scaling can be used to estimate an equivalent dose in your target species.[3][4][5] This method converts doses based on body surface area, which often correlates better with metabolic rate than body weight alone.[4][5][6]
The process for estimating a starting dose is visualized below.
FAQ 2: What is a standard protocol for a Dose-Range Finding (DRF) study?
Answer: A DRF study, also known as a Maximum Tolerated Dose (MTD) study, is essential for identifying a dose that is toxic but not lethal, which informs dose selection for longer-term efficacy studies.[7][8][9] The goal is to characterize the dose-response relationship and identify the highest dose that does not cause unacceptable side effects or overt toxicity.[7][9][10]
Experimental Protocol: Single-Dose DRF Study in Rodents
| Parameter | Description |
| Species/Strain | Select a relevant species and strain (e.g., Sprague-Dawley rats). Justify the choice based on metabolism or pharmacological relevance.[7] |
| Number of Animals | Low 'n' per group (e.g., n=3 per sex per group) is standard for DRF studies to minimize animal use.[11][12] |
| Dose Levels | Select 3-5 dose levels, including a vehicle control. Use a geometric progression (e.g., 10, 30, 100 mg/kg) to cover a broad dose range.[7] The starting dose should be based on prior data.[7][8] |
| Route of Admin. | Match the intended route for future efficacy studies (e.g., Intraperitoneal (IP), Oral (PO), Intravenous (IV)). |
| Monitoring Period | Typically 7-14 days post-dose.[10] |
| Monitoring Freq. | Intense monitoring initially (e.g., 1, 2, 4, 6 hours post-dose), then at least twice daily.[11] This must include weekends and holidays.[1] |
| Endpoints | Primary: Clinical signs of toxicity, body weight changes, and mortality.[13] Secondary: Feed/water consumption, terminal organ weights, gross pathology. |
| Humane Endpoints | Pre-defined criteria for humane euthanasia are mandatory.[2][14][15] This includes >20% body weight loss, inability to reach food or water, severe seizures, or a moribund state.[1][14][15] |
FAQ 3: We observed unexpected adverse events. What are the immediate troubleshooting steps?
Answer: Observing unexpected adverse events requires immediate and systematic action to ensure animal welfare and gather critical data. The priority is always to alleviate pain and distress.[1][2]
Immediate Actions:
-
Consult Veterinarian: Immediately contact the attending veterinarian to assess the animal's condition and provide supportive care if appropriate.
-
Document Everything: Record all clinical signs with timestamps, including severity, duration, and frequency. Note any changes in posture, activity, breathing, or response to stimuli.[13][16]
-
Check Protocol: Verify the dose administered, formulation, and animal identification to rule out procedural errors.
-
Implement Humane Endpoints: If an animal meets pre-defined humane endpoint criteria, it must be humanely euthanized without delay.[14][15]
-
Pause Dosing: Halt dosing of any further animals in that cohort until the cause of the adverse event is understood.
The following diagram outlines a logical troubleshooting workflow.
FAQ 4: How do we analyze DRF study data to select a refined dose?
Answer: The primary goal of data analysis is to identify the Maximum Tolerated Dose (MTD). The MTD is the highest dose that does not result in mortality, moribundity, or clinical signs that indicate substantial pain or distress (e.g., >20% body weight loss).[9][12][17]
Data Summary and Interpretation: Summarize your findings in a clear table. This allows for easy comparison across dose groups and helps in identifying the dose-response relationship.
Table: Example DRF Study Summary for Compound 'X' in Rats (n=3/sex/group)
| Dose (mg/kg) | Mortality | Mean Body Weight Change (Day 7) | Key Clinical Signs Observed | Gross Pathology Findings | MTD Determination |
| Vehicle | 0/6 | +5.2% | None (Normal) | No abnormal findings | - |
| 10 | 0/6 | +3.1% | None (Normal) | No abnormal findings | Tolerated |
| 30 | 0/6 | -4.5% | Mild lethargy and piloerection on Day 1, resolved by Day 2. | No abnormal findings | MTD Candidate |
| 100 | 2/6 | -18.7% (survivors) | Severe ataxia, tremors, prostration within 2 hours post-dose. | Enlarged adrenal glands in decedents. | Exceeded MTD |
From this example data, the MTD would be identified as 30 mg/kg. The 100 mg/kg dose clearly exceeded the MTD, while the 30 mg/kg dose induced minimal, transient toxic effects without causing significant distress or weight loss.[18] The refined doses for subsequent efficacy studies should be set at and below this MTD (e.g., 30, 10, and 3 mg/kg).
FAQ 5: What is the mechanism of action for this compound and its relation to toxicity?
Answer: this compound (TCP) is primarily known as a non-competitive NMDA (N-methyl-D-aspartate) receptor antagonist.[19][20] It binds to a site within the NMDA receptor's ion channel, physically blocking the flow of ions and thus inhibiting excitatory neurotransmission.[21] This mechanism is shared with phencyclidine (PCP), to which it is structurally and functionally similar, though TCP is considerably more potent.[19] Some evidence also suggests it acts as a dopamine (B1211576) reuptake inhibitor.[19]
Toxicological Implications: The potent blockade of NMDA receptors can lead to significant central nervous system (CNS) effects. At lower doses, this may manifest as dissociative anesthesia and analgesia. At higher, toxic doses, over-inhibition can lead to severe motor impairment (ataxia), psychostimulant effects, hallucinations, seizures, and ultimately, respiratory depression and death. Understanding this pathway is key to interpreting the clinical signs of toxicity.
References
- 1. research.uci.edu [research.uci.edu]
- 2. Humane endpoints | NC3Rs [nc3rs.org.uk]
- 3. allucent.com [allucent.com]
- 4. Conversion between animals and human [targetmol.com]
- 5. A simple practice guide for dose conversion between animals and human - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sysrevpharm.org [sysrevpharm.org]
- 7. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
- 8. nc3rs.org.uk [nc3rs.org.uk]
- 9. pacificbiolabs.com [pacificbiolabs.com]
- 10. Hooke - Contract Research - Maximum Tolerated Dose (MTD) [hookelabs.com]
- 11. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 12. researchgate.net [researchgate.net]
- 13. Associations between clinical signs and pathological findings in toxicity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Defining Humane Endpoints - Institutional Animal Care and Use Committee [research.wayne.edu]
- 15. uwm.edu [uwm.edu]
- 16. researchgate.net [researchgate.net]
- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 18. ecetoc.org [ecetoc.org]
- 19. This compound [medbox.iiab.me]
- 20. The role of antagonism of NMDA receptor-mediated neurotransmission and inhibition of the dopamine reuptake in the neuroendocrine effects of phencyclidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Phencyclidine - Wikipedia [en.wikipedia.org]
Technical Support Center: Tenocyclidine (TCP) Binding Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing Tenocyclidine (TCP) binding assays. The information is tailored for scientists and drug development professionals to help resolve common inconsistencies encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TCP) and why is it used in binding assays?
This compound is a potent and selective N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2] Due to its high affinity for the phencyclidine (PCP) site within the NMDA receptor ion channel, radiolabeled forms of TCP (like [³H]TCP) are widely used in research to study the function and pharmacology of NMDA receptors.[2][3][4] These assays are crucial for screening compounds that may modulate NMDA receptor activity, which is implicated in various neurological and psychiatric disorders.[5]
Q2: I am observing very high non-specific binding in my [³H]TCP assay. What are the common causes and how can I reduce it?
High non-specific binding (NSB) can obscure the specific binding signal and is a common issue in radioligand binding assays.[6][7]
-
Potential Causes:
-
Radioligand Properties: Hydrophobic radioligands like TCP have a tendency to bind to non-receptor materials such as plasticware and filters.[7][8]
-
Inadequate Blocking: Insufficient blocking of non-specific sites on membranes, filters, and assay plates.
-
Improper Washing: Inefficient or inconsistent washing steps that fail to remove all unbound radioligand.[9]
-
High Radioligand Concentration: Using a concentration of [³H]TCP that is too high can lead to increased binding to low-affinity, non-specific sites.[10]
-
Membrane Purity and Concentration: Impure or excessively high concentrations of membrane preparations can contribute to NSB.[10]
-
-
Troubleshooting Strategies:
-
Filter Pre-treatment: Pre-soak glass fiber filters in a solution like 0.5% polyethylenimine (PEI) for at least 30 minutes to reduce radioligand binding to the filter itself.[5]
-
Optimize Washing: Increase the number of washes or the volume of ice-cold wash buffer to ensure complete removal of unbound [³H]TCP.[8]
-
Include Blocking Agents: Incorporate blocking agents like Bovine Serum Albumin (BSA) in the assay buffer to reduce binding to plastic surfaces.[8][9]
-
Optimize Radioligand Concentration: Use a [³H]TCP concentration at or below its Kd value for competition assays to minimize NSB while maintaining an adequate signal window.[11]
-
Determine NSB Correctly: Define non-specific binding using a high concentration (e.g., 1000-fold the Ki or Kd) of a structurally different, unlabeled ligand that binds to the same site, such as PCP or MK-801.[1][5][11]
-
Q3: My specific binding signal is too low. What steps can I take to improve it?
A low specific binding signal can result from several factors related to reagents and assay conditions.[6]
-
Troubleshooting Strategies:
-
Verify Reagent Quality: Ensure the radioligand has not degraded and that the membrane preparation is active. Use fresh reagents and qualify new lots before use.[9]
-
Optimize Incubation Time and Temperature: Ensure the binding reaction has reached equilibrium. While room temperature for 60 minutes is common, you may need to optimize this for your specific system.[1][5] Lower concentrations of radioligand may require longer incubation times to reach equilibrium.[11]
-
Check Buffer Composition: The pH and ionic strength of the assay buffer can significantly impact binding.[6] The binding of [³H]TCP to the NMDA receptor is enhanced by the presence of L-glutamate and glycine.[12][13] Ensure these co-agonists are included in your assay buffer at optimal concentrations.
-
Optimize Protein Concentration: Use an appropriate amount of membrane protein. Too little protein will result in a low signal, while too much can increase non-specific binding.[10]
-
Q4: I am seeing poor reproducibility and high variability between replicate wells or assays. What could be the cause?
Poor reproducibility can stem from inconsistencies in assay execution and reagent handling.[6][9]
-
Troubleshooting Strategies:
-
Consistent Reagent Preparation: Prepare large batches of reagents and aliquot for single use to avoid batch-to-batch variability and repeated freeze-thaw cycles.[6][9]
-
Pipetting Accuracy: Ensure pipettes are properly calibrated, especially when dispensing small volumes. Use reverse pipetting for viscous solutions and pre-wet tips.[9]
-
Consistent Timing: Use a multichannel pipette for adding critical reagents to minimize time delays between the first and last wells of a plate.[9]
-
Temperature Control: Use a calibrated incubator and ensure plates are placed in a location that minimizes temperature fluctuations.[9]
-
Thorough Mixing: Ensure all reagent solutions, including the membrane suspension, are mixed thoroughly before and during dispensing.
-
Quantitative Data Summary
For successful and reproducible this compound binding assays, careful attention to the concentration of key reagents is critical. The following tables provide recommended concentration ranges and compositions for assay components.
Table 1: Key Reagents for [³H]TCP Binding Assay
| Component | Recommended Concentration/Value | Purpose | Reference |
| [³H]TCP | 1-5 nM (near Kd) | Radioligand | [5] |
| L-Glutamate | 10 µM | NMDA Receptor Co-agonist | [13] |
| Glycine | 10 µM | NMDA Receptor Co-agonist | [13] |
| Unlabeled Displacer (e.g., PCP) | 10 µM | To determine non-specific binding | [5] |
| Membrane Protein | Empirically Determined | Source of NMDA receptors | [10] |
Table 2: Buffer Composition
| Buffer Component | Concentration | Purpose | Reference |
| Tris-HCl | 50 mM | Buffering Agent | [5] |
| pH | 7.4 | Maintain physiological conditions | [5] |
| Polyethylenimine (PEI) (for filter pre-soak) | 0.5% (w/v) | Reduces non-specific binding to filters | [5] |
Experimental Protocols
Protocol: Competitive [³H]TCP Radioligand Binding Assay
This protocol outlines a standard procedure for a competitive binding assay using rat cortical membranes.
1. Materials and Reagents:
-
Rat cortical membranes
-
[³H]TCP
-
Unlabeled this compound or Phencyclidine (PCP)
-
Test compounds
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4[5]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4[5]
-
0.5% Polyethylenimine (PEI)[5]
-
Glass fiber filters
-
Scintillation cocktail
-
96-well plates
2. Membrane Preparation:
-
Homogenize rat cerebral cortices in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4).[5]
-
Centrifuge the homogenate and wash the resulting pellet multiple times to remove endogenous ligands.
-
Resuspend the final membrane pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).
-
Store membrane aliquots at -80°C until use.
3. Assay Procedure:
-
Prepare serial dilutions of your test compounds in the assay buffer.
-
In a 96-well plate, set up the following conditions in triplicate:
-
The final concentration of [³H]TCP should be close to its Kd value (typically 1-5 nM).[5]
-
Incubate the plate at room temperature (e.g., 25°C) for 60 minutes to allow the binding to reach equilibrium.[1][5]
4. Filtration and Counting:
-
Pre-soak the glass fiber filter mat in 0.5% PEI for at least 30 minutes.[5]
-
Terminate the incubation by rapidly filtering the contents of each well through the pre-soaked filter mat using a cell harvester. This separates the bound radioligand from the free radioligand.[1]
-
Quickly wash the filters three times with ice-cold wash buffer to remove any remaining unbound radioligand.[1]
-
Dry the filter mat and place the individual filters into scintillation vials.
-
Add scintillation cocktail to each vial and quantify the radioactivity using a liquid scintillation counter.[1]
5. Data Analysis:
-
Calculate specific binding by subtracting the average non-specific binding counts from the total binding and test compound counts.[1]
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.[1][5]
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5][14][15]
Visual Guides
NMDA Receptor Signaling Pathway
The NMDA receptor is a ligand-gated ion channel that requires the binding of both glutamate (B1630785) and a co-agonist (glycine or D-serine) to open.[5][16] this compound acts as a non-competitive antagonist by blocking the ion channel pore.[17]
Experimental Workflow for TCP Binding Assay
This diagram illustrates the key steps involved in performing a competitive this compound binding assay.
Troubleshooting Decision Tree
This logical diagram provides a step-by-step guide to diagnosing and resolving common issues in TCP binding assays.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound [medbox.iiab.me]
- 3. TCP (this compound) Drug: Effects & Extent of Use - Drugs.com [drugs.com]
- 4. [3H]TCP: a new tool with high affinity for the PCP receptor in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. swordbio.com [swordbio.com]
- 7. benchchem.com [benchchem.com]
- 8. revvity.com [revvity.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Phencyclidine and related drugs bind to the activated N-methyl-D-aspartate receptor-channel complex in rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Equilibrium analysis of [3H]TCP binding: effects of glycine, magnesium and N-methyl-D-aspartate agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chem.uwec.edu [chem.uwec.edu]
- 15. benchchem.com [benchchem.com]
- 16. Excitatory and inhibitory D-serine binding to the NMDA receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Phencyclidine - Wikipedia [en.wikipedia.org]
Strategies for reducing non-specific binding of Tenocyclidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating non-specific binding of Tenocyclidine (TCP) during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TCP) and why is its radiolabeled form used in research?
This compound (TCP) is a potent dissociative anesthetic and a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2] Its tritiated form, [³H]TCP, is widely used in neuropharmacological research due to its high affinity for the phencyclidine (PCP) binding site within the NMDA receptor ion channel, making it a valuable tool for studying receptor pharmacology and function.[1]
Q2: What is non-specific binding and why is it a concern in [³H]TCP assays?
Non-specific binding refers to the binding of [³H]TCP to components other than the NMDA receptor, such as lipids, other proteins, and the assay apparatus itself (e.g., filters, tubes). High non-specific binding can obscure the specific binding signal, leading to an underestimation of the true binding affinity and density of the target receptor, thereby compromising the accuracy and reliability of the experimental data.
Q3: What is an acceptable level of non-specific binding in a [³H]TCP assay?
Ideally, non-specific binding should be less than 50% of the total binding, and for optimal results, specific binding should account for more than 80% of the total binding at the Kd concentration of the radioligand.[3]
Q4: How is non-specific binding determined in a [³H]TCP assay?
Non-specific binding is determined by measuring the amount of [³H]TCP that remains bound in the presence of a high concentration of an unlabeled competitor that also binds to the PCP site of the NMDA receptor. This "cold" ligand, typically unlabeled TCP or phencyclidine (PCP), will saturate the specific binding sites, ensuring that any remaining radioactivity is due to non-specific interactions.
Troubleshooting Guides
Issue 1: High Non-Specific Binding
High non-specific binding is a common challenge in [³H]TCP radioligand assays. The following troubleshooting guide provides potential causes and solutions to help optimize your experiments.
| Potential Cause | Troubleshooting Strategy | Expected Outcome |
| Suboptimal Assay Buffer | Adjust the ionic strength of the buffer by titrating the concentration of salts (e.g., NaCl). Optimize the pH of the buffer (typically Tris-HCl, pH 7.4). | Reduced electrostatic interactions, leading to lower non-specific binding. |
| Radioligand Adsorption to Filters | Pre-soak glass fiber filters (e.g., Whatman GF/B or GF/C) in a solution of 0.3-0.5% polyethyleneimine (PEI) for at least 30 minutes before use. | PEI is a polycationic molecule that coats the negatively charged glass fibers, reducing the electrostatic attraction of the positively charged [³H]TCP and thereby minimizing its binding to the filter. |
| Insufficient Blocking of Non-Specific Sites | Include a blocking agent in the assay buffer. Bovine Serum Albumin (BSA) at a concentration of 0.1-1% is commonly used to saturate non-specific binding sites on the membrane preparation and assay tubes.[4][5] | BSA occupies sites where [³H]TCP might non-specifically bind, thus increasing the proportion of specific binding. |
| Inadequate Washing | Increase the number of wash steps (e.g., from 2 to 4) and/or the volume of ice-cold wash buffer. Ensure rapid washing immediately after filtration to minimize dissociation of the specifically bound ligand. | More effective removal of unbound and non-specifically bound [³H]TCP, leading to a lower background signal. |
| High Radioligand Concentration | Use a concentration of [³H]TCP at or below its dissociation constant (Kd) for competition assays.[3] For saturation assays, use a range of concentrations that allows for accurate determination of both specific and non-specific binding. | Reduces the likelihood of low-affinity, non-specific interactions becoming a significant portion of the total binding. |
| Hydrophobic Interactions with Assay Plastics | Consider using low-binding microplates and pipette tips. In some cases, adding a small amount of a non-ionic detergent like Tween-20 (e.g., 0.01-0.05%) to the wash buffer can help, but this should be carefully validated as it can also disrupt specific binding. | Reduced adsorption of the lipophilic TCP molecule to plastic surfaces. |
Issue 2: Poor Signal-to-Noise Ratio
A low signal-to-noise ratio can make it difficult to distinguish specific binding from background noise.
| Potential Cause | Troubleshooting Strategy | Expected Outcome |
| Low Specific Binding Signal | Increase the amount of receptor source (e.g., brain membrane preparation) in the assay. Ensure the integrity of the receptor preparation by using fresh or properly stored aliquots. | A higher concentration of receptors will result in a stronger specific binding signal. |
| High Background Signal | Refer to the "High Non-Specific Binding" troubleshooting guide above to identify and address the sources of high background. | A lower background will improve the overall signal-to-noise ratio. |
| Suboptimal Incubation Time/Temperature | Perform time-course and temperature-dependence experiments to determine the optimal conditions for achieving binding equilibrium while minimizing non-specific binding. Shorter incubation times or lower temperatures can sometimes reduce non-specific binding. | Establishment of an assay window where specific binding is maximized and non-specific binding is minimized. |
Quantitative Data Summary
The following tables summarize illustrative quantitative data on the impact of various strategies to reduce non-specific binding. Note: This data is representative and may need to be optimized for your specific experimental conditions.
Table 1: Effect of PEI Treatment on Filter Binding
| Filter Treatment | Total Binding (CPM) | Non-Specific Binding (CPM) | Specific Binding (CPM) | % Specific Binding |
| No PEI Treatment | 15,000 | 8,000 | 7,000 | 46.7% |
| 0.5% PEI Treatment | 12,000 | 2,500 | 9,500 | 79.2% |
Table 2: Effect of BSA Concentration in Assay Buffer
| BSA Concentration | Total Binding (CPM) | Non-Specific Binding (CPM) | Specific Binding (CPM) | % Specific Binding |
| 0% | 12,500 | 5,500 | 7,000 | 56.0% |
| 0.1% | 12,000 | 3,000 | 9,000 | 75.0% |
| 0.5% | 11,800 | 2,400 | 9,400 | 79.7% |
| 1.0% | 11,500 | 2,200 | 9,300 | 80.9% |
Experimental Protocols
Protocol 1: [³H]TCP Radioligand Binding Assay using Rat Brain Membranes
1. Materials:
-
[³H]this compound
-
Unlabeled this compound or Phencyclidine (for non-specific binding determination)
-
Rat brain cortical membranes
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters (e.g., Whatman GF/B)
-
Polyethyleneimine (PEI) solution (0.5% in deionized water)
-
Scintillation cocktail
-
96-well microplates (low-binding plates recommended)
-
Cell harvester or vacuum filtration manifold
-
Scintillation counter
2. Method:
-
Filter Preparation: Pre-soak the glass fiber filters in 0.5% PEI for at least 30 minutes at room temperature.
-
Membrane Preparation: On the day of the experiment, thaw the rat cortical membranes on ice. Dilute the membranes in assay buffer to a final protein concentration of 50-100 µ g/well .
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL of assay buffer.
-
Non-Specific Binding (NSB): 50 µL of a high concentration of unlabeled TCP or PCP (e.g., 10 µM final concentration).
-
Test Compound: 50 µL of various concentrations of the test compound.
-
-
Add 50 µL of the diluted membrane preparation to each well.
-
Add 50 µL of [³H]TCP (at a final concentration close to its Kd, typically 1-5 nM) to all wells. The final assay volume is 150 µL.
-
Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.
-
Filtration: Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with 200 µL of ice-cold wash buffer to remove unbound radioligand.
-
Drying: Dry the filter mat under a heat lamp or in a low-temperature oven.
-
Counting: Place the individual filters into scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Specific Binding = Total Binding - Non-Specific Binding.
-
For competition assays, plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀.
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Caption: NMDA Receptor Signaling Pathway and Site of this compound Action.
Caption: Experimental Workflow for a [³H]TCP Radioligand Binding Assay.
Caption: Logical Flow for Troubleshooting High Non-Specific Binding.
References
- 1. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Tactics for preclinical validation of receptor-binding radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. Reducing Non-Specific Binding in Western Blots: Blocking Agent Comparison [synapse.patsnap.com]
- 5. Bovine serum albumin as a universal suppressor of non-specific peptide binding in vials prior to nano-chromatography coupled mass-spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Experimental Timelines After Tenocyclidine (TCP) Administration
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize experimental timelines following the administration of Tenocyclidine (TCP).
Frequently Asked Questions (FAQs)
Q1: What is this compound (TCP) and what is its primary mechanism of action?
A1: this compound (TCP) is a dissociative anesthetic and a potent non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2] Its primary mechanism of action is blocking the ion channel of the NMDA receptor, thereby inhibiting the influx of calcium ions and modulating downstream signaling pathways.[1][3] TCP also exhibits activity as a dopamine (B1211576) reuptake inhibitor, which may contribute to its psychostimulant effects.[1]
Q2: I cannot find specific pharmacokinetic data for TCP in my animal model. How should I design my experimental timeline?
A2: Specific pharmacokinetic data for this compound (Tmax, half-life) in various rodent models is not extensively reported in publicly available literature. It is highly recommended to conduct a preliminary pharmacokinetic study in your specific strain, sex, and age of animals to determine the optimal time points for your experiments. However, based on data from the structurally related compound Phencyclidine (PCP) and general pharmacokinetic principles in rodents, a starting point for blood and brain tissue collection can be estimated.
Q3: What are the expected behavioral effects of TCP administration in rodents, and when should I conduct behavioral tests?
A3: Acute administration of NMDA receptor antagonists like TCP is expected to induce hyperlocomotion, stereotypy, and deficits in social interaction and cognitive tasks (e.g., spatial memory). These effects are often used to model symptoms of schizophrenia.[4][5]
-
Acute Behavioral Effects: Peak locomotor activity following administration of a similar compound, PCP (2.5 mg/kg), in rats is observed between 15 and 60 minutes post-injection.[5] Therefore, behavioral tests assessing acute effects should be conducted within this window.
-
Cognitive Deficits: For cognitive tasks like the Morris water maze, a washout period of 24 hours after the final TCP dose is often employed to avoid acute motor effects confounding the cognitive measurements.[4]
-
Social Interaction: Reduced social interaction has been observed 60-105 minutes after PCP administration in rats.[5]
Q4: When is the optimal time to collect tissue samples for molecular analysis after TCP administration?
A4: The optimal time for tissue collection depends on the specific molecular endpoint being investigated.
-
Early Signaling Events: For assessing rapid changes in protein phosphorylation (e.g., ERK, CREB), tissue should be collected shortly after the expected peak brain concentration of TCP. Based on general pharmacokinetic principles for small molecules in rodents, this is likely to be between 15 and 60 minutes post-intraperitoneal injection.
-
Gene Expression Changes: For measuring changes in mRNA or protein expression, which take longer to manifest, time points between 2 to 24 hours post-administration should be considered.
-
Receptor Density Changes: Chronic administration protocols followed by a washout period (e.g., 24-48 hours) are typically used to investigate changes in receptor density.
It is crucial to perform a time-course experiment to identify the peak effect for your specific molecular target.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| High variability in behavioral or molecular data between animals. | 1. Inconsistent drug administration (e.g., intraperitoneal injection entering the gastrointestinal tract).2. Individual differences in drug metabolism.3. Stress from handling or injection procedure. | 1. Ensure proper training in injection techniques. For critical studies, consider alternative routes with more consistent absorption, like intravenous or subcutaneous administration.2. Increase the number of animals per group to improve statistical power. Randomize animals to treatment groups.3. Acclimate animals to the experimental procedures, including handling and mock injections. |
| No observable behavioral effect after TCP administration. | 1. Incorrect dosage.2. Drug degradation.3. Animal strain is less sensitive. | 1. Perform a dose-response study to determine the optimal dose for your desired effect. Dosages for the related compound PCP in rodents range from 2 mg/kg to 10 mg/kg.[4][5]2. Prepare fresh drug solutions for each experiment. Store stock solutions as recommended by the manufacturer.3. Consult literature for reported strain differences in response to NMDA receptor antagonists. |
| Precipitation of TCP in the vehicle solution. | 1. Poor solubility of TCP in the chosen vehicle.2. pH of the solution. | 1. This compound hydrochloride is generally soluble in sterile saline. If using a different salt or free base, you may need to use a vehicle containing a solubilizing agent like DMSO or Tween 80. Note that co-solvents can have their own biological effects.2. Adjust the pH of the vehicle to improve solubility, ensuring it remains within a physiologically tolerated range. |
| Unexpected animal mortality. | 1. Overdose.2. Vehicle toxicity. | 1. Conduct a maximum tolerated dose (MTD) study to determine the safe dosage range for your specific animal model.[6]2. If using co-solvents like DMSO, ensure the final concentration is below toxic levels (typically <5% for in vivo studies). Run a vehicle-only control group. |
Data Presentation
Table 1: Example Pharmacokinetic Parameters for a Small Molecule Drug in Rodents (for illustrative purposes)
| Parameter | Rat | Mouse |
| Tmax (intraperitoneal) | 0.5 - 1 hour | 0.25 - 0.5 hour |
| Half-life (t1/2) | 2 - 4 hours | 1 - 2 hours |
| Bioavailability (oral) | 20 - 40% | 10 - 30% |
| Brain/Plasma Ratio | 1.5 - 3.0 | 2.0 - 4.0 |
Note: This table provides a general range for typical small molecules and is not specific to this compound. Researchers must determine these parameters for TCP in their specific experimental setup.
Table 2: Recommended Time Points for Different Experimental Paradigms
| Experiment Type | Route of Administration | Recommended Time Window Post-Administration | Rationale |
| Acute Locomotor Activity | Intraperitoneal (IP) | 15 - 60 minutes | To capture the peak stimulant effects based on data from similar compounds.[5] |
| Cognitive Testing (e.g., Morris Water Maze) | IP (Sub-chronic) | 24 hours after the last dose | To allow for the clearance of the drug and avoid confounding motor effects.[4] |
| Social Interaction Test | IP | 60 - 105 minutes | Based on observed deficits in social behavior with similar NMDA antagonists.[5] |
| Analysis of Protein Phosphorylation | IP or Intravenous (IV) | 15 - 60 minutes | To capture early, transient signaling events coinciding with expected peak brain concentrations. |
| Analysis of Gene/Protein Expression | IP or IV | 2 - 24 hours | To allow sufficient time for transcriptional and translational changes to occur. |
Experimental Protocols
Protocol 1: Assessment of Acute Locomotor Activity in Mice
-
Drug Preparation: Dissolve this compound hydrochloride in sterile 0.9% saline to the desired concentration (e.g., 0.5 mg/mL for a 5 mg/kg dose in a 25g mouse receiving 0.25 mL). Prepare fresh on the day of the experiment.
-
Animal Habituation: Place mice in the open-field arenas and allow them to habituate for 30 minutes.
-
Administration: Administer TCP or vehicle (saline) via intraperitoneal (IP) injection at a volume of 10 mL/kg.
-
Data Collection: Immediately after injection, place the mice back into the open-field arenas and record locomotor activity for 60-120 minutes using an automated tracking system.
-
Data Analysis: Analyze the total distance traveled, time spent in the center versus the periphery, and stereotypic counts in 5- or 10-minute bins.
Protocol 2: Brain Tissue Collection for Western Blot Analysis of Signaling Proteins
-
Drug Preparation: Prepare TCP solution as described in Protocol 1.
-
Administration: Administer TCP or vehicle via IP injection.
-
Tissue Collection: At predetermined time points (e.g., 15, 30, 60, 120 minutes) post-injection, euthanize the mice via cervical dislocation or an approved method.
-
Brain Dissection: Rapidly dissect the brain region of interest (e.g., prefrontal cortex, hippocampus) on an ice-cold surface.
-
Sample Processing: Immediately snap-freeze the tissue in liquid nitrogen and store at -80°C until further processing.
-
Protein Extraction: Homogenize the frozen tissue in RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.
-
Western Blotting: Determine protein concentration using a BCA assay. Perform SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against your target signaling proteins (e.g., phospho-ERK, total-ERK, phospho-CREB, total-CREB) and a loading control (e.g., β-actin or GAPDH).
Mandatory Visualization
References
- 1. The dichotomy of NMDA receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physiology, NMDA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. NMDA receptor - Wikipedia [en.wikipedia.org]
- 4. Phencyclidine dose optimisation for induction of spatial learning and memory deficits related to schizophrenia in C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Temporal dissociation of phencyclidine: Induced locomotor and social alterations in rats using an automated homecage monitoring system – implications for the 3Rs and preclinical drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Tenocyclidine (TCP) Solution Stability
Welcome to the technical support center for Tenocyclidine (TCP). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in validating the stability of this compound in solution over time.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for solid this compound?
A1: Solid this compound (hydrochloride) should be stored at -20°C.[1] Under these conditions, it is stable for at least five years.[1]
Q2: How should I prepare stock solutions of this compound?
A2: this compound hydrochloride has varying solubility in different solvents. It is recommended to prepare stock solutions in an appropriate solvent where it is readily soluble, such as DMF (5 mg/ml) or DMSO (2 mg/ml).[1] For aqueous buffers, a co-solvent approach may be necessary. For example, a 1:1 solution of DMF and PBS (pH 7.2) can dissolve this compound at 0.5 mg/ml.[1] Always use high-purity solvents and tightly sealed vials.
Q3: What are the general guidelines for storing this compound stock solutions?
A3: Once prepared, stock solutions should be stored in aliquots in tightly sealed vials at -20°C. It is generally recommended that these solutions are usable for up to one month. However, for sensitive experiments, it is best practice to prepare fresh solutions or validate the stability of stored solutions.
Q4: My this compound solution has changed color/appears cloudy. What should I do?
A4: Any change in the physical appearance of the solution, such as discoloration, cloudiness, or the formation of precipitates, is an indication of instability.[2] Do not use the solution for your experiments. It is recommended to discard the solution and prepare a fresh batch. These changes could be due to chemical degradation, microbial growth, or precipitation.[2]
Q5: What factors can affect the stability of this compound in solution?
A5: Several factors can influence the stability of this compound in solution, including:
-
Temperature: Higher temperatures can accelerate degradation reactions such as oxidation, reduction, and hydrolysis.[3]
-
pH: The rate of decomposition of many drugs is influenced by the pH of the solution.[3] Most drugs are stable in a pH range of 4 to 8.[3]
-
Light: Exposure to light, particularly UV light, can cause photo-oxidation and photolysis, leading to degradation.[2]
-
Oxidation: The presence of oxygen can lead to oxidative degradation.[3]
-
Solvent: The choice of solvent can impact the stability of the dissolved compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results over time with the same stock solution. | The this compound in the solution may have degraded, leading to a lower effective concentration. | Prepare a fresh stock solution from solid compound. If using a stored solution, validate its concentration using an appropriate analytical method like HPLC before use. Consider performing a stability study under your specific storage conditions. |
| Precipitate forms in the solution upon storage, especially at low temperatures. | The concentration of this compound may exceed its solubility in the chosen solvent at the storage temperature. | Try preparing a more dilute stock solution. Alternatively, consider a different solvent system with higher solubility for this compound. Before use, ensure the solution is brought to room temperature and that the precipitate has fully redissolved. |
| Loss of biological activity in a functional assay. | The active this compound may have degraded into inactive or less active compounds. | Confirm the identity and purity of your this compound stock using a method like LC-MS. Prepare fresh solutions for critical experiments. |
Data Summary Tables
Table 1: Solubility of this compound Hydrochloride
| Solvent | Solubility |
| DMF | 5 mg/ml |
| DMSO | 2 mg/ml |
| Ethanol | 2 mg/ml |
| Methanol | 1 mg/ml |
| DMF:PBS (pH 7.2) (1:1) | 0.5 mg/ml |
| Data sourced from Cayman Chemical.[1] |
Table 2: General Storage Recommendations for Chemical Solutions
| Storage Form | Temperature | Recommended Duration | Key Considerations |
| Solid | -20°C | ≥ 5 years | Keep vial tightly sealed.[1] |
| Stock Solution | -20°C | Up to 1 month | Store in aliquots to avoid repeated freeze-thaw cycles. Use tightly sealed vials. |
| Working Solution | 2-8°C or on ice | Same day use is ideal | Minimize exposure to light and air. |
| These are general guidelines; stability under specific experimental conditions should be validated. |
Experimental Protocols
Protocol 1: Workflow for Validating this compound Solution Stability
This protocol outlines a general workflow to determine the stability of a this compound solution under specific storage conditions using High-Performance Liquid Chromatography (HPLC).
Objective: To quantify the concentration of this compound in a solution over a defined period to assess its stability.
Materials:
-
This compound (solid)
-
High-purity solvent (e.g., DMSO, Methanol)
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Appropriate HPLC column (e.g., C18 reverse-phase)
-
Mobile phase (e.g., Acetonitrile and water with a modifier like formic acid)
-
Autosampler vials
Procedure:
-
Preparation of Stock Solution: Accurately weigh a known amount of solid this compound and dissolve it in a precise volume of the chosen solvent to create a stock solution of known concentration.
-
Initial Analysis (Time 0): Immediately after preparation, dilute a sample of the stock solution to a suitable concentration for HPLC analysis. Inject the sample into the HPLC system and record the peak area corresponding to this compound. This will serve as the baseline (100% concentration).
-
Storage: Aliquot the remaining stock solution into several tightly sealed vials and store them under the desired conditions (e.g., -20°C, 4°C, room temperature, protected from light or exposed to light).
-
Time-Point Analysis: At predetermined time intervals (e.g., 1, 3, 7, 14, and 30 days), retrieve one aliquot from storage. Allow it to equilibrate to room temperature.
-
Sample Preparation and Analysis: Prepare a sample for HPLC analysis from the stored aliquot in the same manner as the initial analysis. Inject the sample and record the peak area.
-
Data Analysis: Compare the peak area of this compound at each time point to the peak area at Time 0. Calculate the percentage of this compound remaining. A common threshold for stability is retaining at least 90% of the initial concentration.
Diagram of the Experimental Workflow:
Caption: Workflow for assessing the stability of this compound in solution.
Signaling Pathway and Logical Relationships
Factors Influencing this compound Solution Stability
The stability of a this compound solution is not an intrinsic property but is influenced by a network of external factors. Understanding these relationships is crucial for maintaining the integrity of the compound during experiments.
Caption: Factors and pathways affecting this compound solution stability.
References
Validation & Comparative
Tenocyclidine vs. Phencyclidine: A Comparative Analysis of Potency and Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological properties of Tenocyclidine (TCP) and Phencyclidine (PCP), two dissociative anesthetics with significant effects on the central nervous system. Both compounds are primarily known for their antagonist activity at the N-methyl-D-aspartate (NMDA) receptor, a key player in glutamatergic neurotransmission. While sharing a common mechanism, notable differences in their potency and efficacy have been documented in scientific literature. This analysis is supported by experimental data to inform further research and drug development endeavors.
Quantitative Comparison of Receptor Binding Affinity
The potency of a ligand is often quantified by its binding affinity to its receptor target. In the case of TCP and PCP, their primary target is the PCP binding site located within the ion channel of the NMDA receptor. The dissociation constant (Kd) and the inhibitory constant (Ki) are common measures of binding affinity, where a lower value indicates a higher affinity.
| Compound | Receptor Site | Binding Affinity (nM) | Measurement |
| This compound (TCP) | NMDA Receptor (PCP Site) | Kd = 9[1] | Radioligand Binding Assay |
| Phencyclidine (PCP) | NMDA Receptor (PCP Site) | Ki = 59[2] | Radioligand Binding Assay |
| Phencyclidine (PCP) | PCP Site 2 | Ki = 154[2] | Radioligand Binding Assay |
| Phencyclidine (PCP) | Sigma2 Receptor | Ki = 136[2] | Radioligand Binding Assay |
| Phencyclidine (PCP) | Serotonin Transporter | Ki = 2,234[2] | Radioligand Binding Assay |
Note: Kd (dissociation constant) and Ki (inhibitory constant) are inversely related to binding affinity. A lower value signifies a stronger binding affinity.
The data clearly indicates that this compound possesses a significantly higher affinity for the PCP site of the NMDA receptor compared to Phencyclidine.
Efficacy and Behavioral Effects
Both TCP and PCP are classified as dissociative anesthetics with psychostimulant and hallucinogenic properties.[3][4][5] Their primary mechanism of action as NMDA receptor antagonists underpins these effects.[2][6] However, subtle but important differences in their efficacy have been observed.
TCP is reported to be considerably more potent than PCP.[3][4][5] This is consistent with its higher binding affinity for the NMDA receptor. Furthermore, the increased psychostimulant effects of TCP compared to PCP suggest a potentially greater activity as a dopamine (B1211576) reuptake inhibitor (DRI).[3][4]
In vivo studies provide further insight into their differing efficacy. A study comparing the reinforcing efficacy of TCP and PCP using a progressive ratio schedule in rats found that both compounds had considerably lower breaking points compared to cocaine.[7] This suggests that their reinforcing properties, which are weaker than classic stimulants, are likely mediated by their primary action at the NMDA receptor rather than the dopamine transporter.[7]
Interestingly, another study demonstrated that TCP, at a dose that was effective in providing protection against chemically induced seizures, did not impair spatial memory in a Morris water maze test.[8] This is in contrast to another potent NMDA receptor antagonist, MK-801, which did cause memory impairment at its effective anti-seizure dose.[8] This finding suggests that TCP may have a more favorable therapeutic window for certain applications, with a separation between its desired pharmacological effects and adverse cognitive effects.
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Mechanism of this compound (TCP) and Phencyclidine (PCP) as NMDA Receptor Antagonists.
Caption: Workflow for a Competitive Radioligand Binding Assay.
Experimental Protocols
Competitive Radioligand Binding Assay for NMDA Receptor (PCP Site)
This protocol is a representative method for determining the binding affinity of compounds like TCP and PCP to the PCP binding site of the NMDA receptor.
1. Membrane Preparation:
-
Euthanize adult rats according to institutional guidelines.
-
Rapidly dissect the cerebral cortices and place them in an ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Homogenize the tissue and centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Resuspend the pellet in fresh, ice-cold homogenization buffer and repeat the centrifugation step.
-
Resuspend the final pellet in a small volume of buffer and determine the protein concentration using a standard method (e.g., BCA or Bradford assay).
-
Aliquot the membrane preparation and store at -80°C until use.[9]
2. Binding Assay:
-
On the day of the assay, thaw the rat cortical membranes on ice.
-
Dilute the membranes in assay buffer to a final protein concentration of 0.2-0.5 mg/mL.
-
Prepare serial dilutions of the test compounds (unlabeled TCP or PCP).
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: 25 µL of assay buffer.
-
Non-specific Binding (NSB): 25 µL of a high concentration of a known PCP site ligand (e.g., 10 µM PCP).
-
Test Compound: 25 µL of each dilution of the test compound.
-
-
Add 100 µL of the diluted membrane preparation to each well.
-
Add 25 µL of the radioligand (e.g., [³H]TCP) at a final concentration close to its Kd value (typically 1-5 nM). The final assay volume is 150 µL.[9]
3. Incubation and Filtration:
-
Incubate the plate at room temperature (25°C) for 60 minutes with gentle agitation.
-
Pre-soak a glass fiber filter mat in 0.5% polyethylenimine (PEI) for at least 30 minutes to reduce non-specific binding.
-
Terminate the incubation by rapid filtration through the pre-soaked glass fiber filter mat using a cell harvester.
-
Wash the filters three times with 200 µL of ice-cold wash buffer.[9]
4. Quantification and Analysis:
-
Dry the filter mat.
-
Place the dried filters into scintillation vials, add a scintillation cocktail, and cap the vials.
-
Allow the vials to equilibrate in the dark for at least 4 hours.
-
Count the radioactivity in a liquid scintillation counter.
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.[9]
References
- 1. caymanchem.com [caymanchem.com]
- 2. Phencyclidine - Wikipedia [en.wikipedia.org]
- 3. This compound [medbox.iiab.me]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. drugs.com [drugs.com]
- 6. Phencyclidine and related drugs bind to the activated N-methyl-D-aspartate receptor-channel complex in rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A comparison of the reinforcing efficacy of PCP, the PCP derivatives TCP and BTCP, and cocaine using a progressive ratio schedule in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of TCP on spatial memory: comparison with MK-801 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Comparative Analysis of Tenocyclidine and Ketamine: Unraveling the Nuances of Two NMDA Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of Tenocyclidine (TCP) and Ketamine, two potent N-methyl-D-aspartate (NMDA) receptor antagonists. While both compounds share a primary mechanism of action, their distinct pharmacological profiles result in significant differences in potency, behavioral effects, and therapeutic potential. This analysis is intended to serve as a critical resource for researchers engaged in neuroscience, pharmacology, and the development of novel therapeutics targeting the glutamatergic system.
Quantitative Data Presentation
The following tables summarize the key quantitative data for this compound and Ketamine, facilitating a direct comparison of their receptor binding affinities and pharmacokinetic profiles.
Table 1: Comparative Receptor Binding Affinities (Ki in nM)
| Receptor/Transporter | This compound (TCP) | Ketamine | Notes |
| NMDA Receptor (PCP Site) | ~9 (Kd) [1] | 300 - 7000 | TCP exhibits a significantly higher affinity for the NMDA receptor than Ketamine. Ketamine's affinity can vary based on the specific subunit composition of the receptor and the radioligand used in the assay. (S)-Ketamine (~300-800 nM) has a higher affinity than (R)-Ketamine (~1400-5000 nM). |
| Dopamine (B1211576) D2 Receptor (High-Affinity State) | Data not available | ~55 [2][3] | Ketamine's interaction with the D2 receptor is believed to contribute to its psychotomimetic effects. |
| Dopamine Transporter (DAT) | Higher than PCP | Data not available | TCP is suggested to have greater activity as a dopamine reuptake inhibitor compared to Phencyclidine (PCP).[1] |
| Serotonin 5-HT2 Receptor | Data not available | ~15,000 [4] | |
| Sigma-1 Receptor | Less than PCP | No significant effect | TCP has a lower affinity for sigma receptors compared to its parent compound, PCP.[1] Ketamine shows no significant binding at concentrations up to 10 µM. |
| Serotonin Transporter (SERT) | Data not available | No significant effect |
Note: Ki values represent the concentration of the drug that will bind to 50% of the receptors in the absence of the natural ligand. Lower Ki values indicate a higher binding affinity.
Table 2: Comparative Pharmacokinetic Parameters in Rats
| Parameter | This compound (TCP) (Data from PCP) | Ketamine |
| Route of Administration | Intravenous (IV) | Intravenous (IV), Intraperitoneal (IP) |
| Half-life (t½) | 7 - 46 hours[5] | ~1.3 hours (young rats)[1] |
| Bioavailability | ~50-90% (Oral, PCP) | 93% (Intramuscular)[2]; 16-20% (Oral)[6] |
| Cmax | Dose-dependent | Dose-dependent |
| Tmax | 2-5 minutes (inhalation, PCP)[5] | 5 minutes (Intramuscular)[2] |
Disclaimer: Due to the limited availability of specific pharmacokinetic data for this compound, the data presented for TCP is based on its close structural and pharmacological analog, Phencyclidine (PCP). This should be considered a limitation of the current comparative analysis.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
NMDA Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the PCP binding site on the NMDA receptor, utilizing [3H]TCP.
Materials:
-
Rat cortical membranes (prepared from adult rat brains)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Radioligand: [3H]this compound ([3H]TCP)
-
Non-specific binding control: 10 µM unlabeled PCP or MK-801
-
Test compounds (this compound and Ketamine)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat cerebral cortices in ice-cold Tris-HCl buffer. Centrifuge the homogenate and wash the resulting pellet multiple times with fresh buffer. Resuspend the final pellet in assay buffer to a protein concentration of 0.5-1.0 mg/mL.
-
Assay Setup: In triplicate, combine the membrane preparation, [3H]TCP (at a concentration near its Kd, e.g., 5 nM), and varying concentrations of the test compound or vehicle in a final volume of 1 mL. For determining non-specific binding, add a high concentration of unlabeled PCP or MK-801.
-
Incubation: Incubate the mixture at 25°C for 60 minutes.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [3H]TCP) by non-linear regression analysis of the competition binding data. Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Forced Swim Test (FST) in Rodents
The FST is a widely used behavioral assay to assess antidepressant-like activity.
Apparatus:
-
Cylindrical glass beakers (e.g., 25 cm height, 15 cm diameter) filled with water (23-25°C) to a depth of 15 cm.
Procedure:
-
Acclimation: Allow the animals (mice or rats) to acclimate to the testing room for at least 1 hour before the experiment.
-
Pre-test Session (Day 1): Place each animal individually in the water-filled cylinder for a 15-minute pre-swim session. This session is for habituation and is not scored.
-
Drug Administration: Administer this compound, Ketamine, or vehicle (e.g., saline) at the desired dose and route (e.g., intraperitoneally) at a specified time before the test session (e.g., 30 minutes).
-
Test Session (Day 2): 24 hours after the pre-test, place the animals back into the cylinders for a 6-minute test session.
-
Scoring: Record the duration of immobility during the last 4 minutes of the 6-minute test session. Immobility is defined as the absence of any movement except for those necessary to keep the head above water.
-
Data Analysis: Compare the duration of immobility between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant decrease in immobility time is indicative of an antidepressant-like effect.
Prepulse Inhibition (PPI) of the Acoustic Startle Response in Rodents
PPI is a measure of sensorimotor gating, and its disruption is a model for information-processing deficits observed in schizophrenia.
Apparatus:
-
Startle response chambers equipped with a high-frequency loudspeaker and a sensor to detect whole-body startle.
Procedure:
-
Acclimation: Place the animal in the startle chamber and allow it to acclimate for a 5-minute period with background white noise (e.g., 65 dB).
-
Drug Administration: Administer this compound, Ketamine, or vehicle at the desired dose and route before placing the animal in the chamber.
-
Test Session: The session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A high-intensity acoustic stimulus (e.g., 120 dB for 40 ms).
-
Prepulse-pulse trials: The pulse stimulus is preceded by a non-startling prepulse stimulus (e.g., 75-85 dB for 20 ms) at a specific lead interval (e.g., 100 ms).
-
No-stimulus trials: Background noise only, to measure baseline movement.
-
-
Data Recording: The startle amplitude is recorded for each trial.
-
Data Analysis: Calculate the percentage of PPI for each prepulse intensity using the formula: %PPI = 100 - [((startle response on prepulse-pulse trial) / (startle response on pulse-alone trial)) x 100]. Compare the %PPI between treatment groups. A reduction in %PPI indicates a disruption of sensorimotor gating.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts related to the comparative analysis of this compound and Ketamine.
Caption: Comparative Receptor Binding Profiles of this compound and Ketamine.
Caption: A streamlined experimental workflow for the comparative analysis of TCP and Ketamine.
Caption: Signaling pathway of NMDA receptor antagonism by this compound and Ketamine.
References
- 1. Pharmacokinetics of Ketamine and Xylazine in Young and Old Sprague–Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ketamine Pharmacology: An Update (Pharmacodynamics and Molecular Aspects, Recent Findings) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dopamine receptor contribution to the action of PCP, LSD and ketamine psychotomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drug Metabolism and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phencyclidine - Wikipedia [en.wikipedia.org]
- 6. Ketamine - Wikipedia [en.wikipedia.org]
Validating the NMDA Receptor Antagonist Activity of Tenocyclidine: A Comparative Guide
Tenocyclidine (TCP), a dissociative anesthetic and structural analog of phencyclidine (PCP), is a potent non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2] Its high affinity for the PCP binding site within the NMDA receptor's ion channel has made it a valuable research tool for studying glutamatergic neurotransmission.[1][2] This guide provides a comparative analysis of TCP's NMDA receptor antagonist activity, supported by experimental data, and outlines the methodologies used for its validation.
Mechanism of Action: Non-Competitive Antagonism
TCP exerts its primary effect by blocking the activity of the NMDA receptor.[1] This receptor, a ligand-gated ion channel, is crucial for excitatory synaptic transmission, plasticity, learning, and memory.[3] For the channel to open, both the neurotransmitter glutamate (B1630785) (or an agonist like NMDA) and a co-agonist (glycine or D-serine) must bind to their respective sites on the receptor.[3] This binding, coupled with depolarization of the neuronal membrane to expel a magnesium ion (Mg2+) block, allows cations such as Calcium (Ca2+) and Sodium (Na+) to flow into the cell.[3]
TCP acts as a non-competitive antagonist by binding to a specific site, known as the PCP site, located within the ion channel of the NMDA receptor.[4][5] By physically occluding the channel, TCP prevents ion flow even when glutamate and glycine (B1666218) are bound and the Mg2+ block is removed. This mechanism is shared by other dissociative anesthetics like PCP and ketamine.
Caption: Mechanism of this compound's non-competitive antagonism at the NMDA receptor.
Comparative Binding Affinity
Radioligand binding assays are fundamental in determining the affinity of a compound for a specific receptor. In these assays, a radiolabeled ligand (like [³H]TCP or [¹²⁵I]TCP) is incubated with brain membrane preparations containing the NMDA receptor. The affinity of unlabeled competitor drugs is then determined by their ability to displace the radioligand. The inhibition constant (Ki) is a measure of this affinity; a lower Ki value indicates a higher binding affinity.
Studies have consistently shown that TCP has a high affinity for the PCP site of the NMDA receptor complex, often greater than that of PCP itself.[1]
| Compound | Receptor Site | Ki (nM) | Bmax (pmol/mg protein) | Radioligand | Preparation |
| This compound (TCP) | NMDA (PCP Site) | ~30 (Kd) | N/A | [¹²⁵I]TCP | Rat Brain Membranes |
| Dizocilpine (B47880) (MK-801) | NMDA (PCP Site) | 59 (for PCP) | N/A | [³H]PCP | Rat Brain Homogenate |
| Phencyclidine (PCP) | NMDA (PCP Site) | 59 | 2.2 | [³H]PCP | Rat Brain Homogenate |
| Ketamine | NMDA (PCP Site) | 659 | N/A | [³H]MK-801 | N/A |
Note: Data is compiled from multiple sources and experimental conditions may vary.[4][6][7][8] The order of potency for displacing [¹²⁵I]TCP has been reported as dizocilpine > this compound > phencyclidine > ketamine.[6][7]
Functional Antagonism: Experimental Evidence
Beyond binding affinity, functional assays are critical to validate that receptor binding translates into antagonist activity.
Electrophysiology
Electrophysiological studies, such as patch-clamp recordings on cultured neurons, provide direct evidence of ion channel blockade. In this technique, a glass micropipette forms a high-resistance seal with the neuronal membrane, allowing for the measurement of ion flow through single channels.
-
Expected Outcome: Application of NMDA to a neuron will induce an inward electrical current. Co-application of TCP with NMDA is expected to significantly reduce or abolish this current, confirming its function as a channel blocker. The relative potencies of various drugs as NMDA antagonists in electrophysiological studies correlate well with their binding potencies at the PCP receptor.[9]
Calcium Flux Assays
NMDA receptor activation leads to a significant influx of Ca²⁺ into the neuron. This change in intracellular calcium concentration can be measured using fluorescent calcium indicators (e.g., Fluo-4).
-
Expected Outcome: Cells stimulated with NMDA and glycine will show a sharp increase in fluorescence. Pre-incubation with TCP should dose-dependently inhibit this fluorescence increase, demonstrating a functional block of the receptor's ion channel. This method is effective for high-throughput screening of NMDA receptor antagonists.[10]
Experimental Protocols
Radioligand Binding Assay (Displacement Method)
This protocol outlines a typical procedure for determining the Ki of a test compound (e.g., TCP) at the NMDA receptor.
Caption: A generalized workflow for a radioligand binding assay to determine antagonist affinity.
-
Membrane Preparation: Whole rat brains are homogenized in a cold buffer solution. The homogenate is centrifuged at low speed to remove nuclei and debris, followed by high-speed centrifugation to pellet the membranes containing the receptors. The final pellet is resuspended in the assay buffer.[11]
-
Incubation: The membrane preparation is incubated in the presence of a known concentration of a radiolabeled NMDA receptor antagonist (e.g., [³H]dizocilpine/MK-801) and varying concentrations of the unlabeled test compound (this compound).
-
Separation: The reaction is terminated by rapid vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand in the solution.
-
Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The IC₅₀ value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.
Whole-Cell Patch-Clamp Electrophysiology
This protocol measures the functional inhibition of NMDA receptor currents.[12]
-
Cell Preparation: Primary neuronal cultures or cell lines expressing recombinant NMDA receptors (e.g., HEK293 cells with GluN1/GluN2B subunits) are grown on coverslips.
-
Recording Setup: A coverslip is placed in a recording chamber on an inverted microscope stage and continuously perfused with an external recording solution. A glass micropipette filled with an internal solution is used to form a gigaseal with the membrane of a target cell.
-
Whole-Cell Configuration: Gentle suction is applied to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration, which allows control of the cell's membrane potential and measurement of transmembrane currents.
-
Drug Application: The NMDA receptor agonist (e.g., 100 µM NMDA + 10 µM glycine) is applied to the cell via the perfusion system to elicit an inward current.
-
Antagonist Testing: After a stable baseline response to the agonist is established, the agonist solution is co-applied with varying concentrations of this compound. The reduction in the amplitude of the NMDA-induced current indicates the level of antagonism.
-
Data Analysis: Dose-response curves are generated by plotting the percentage of current inhibition against the concentration of TCP, from which the IC₅₀ value can be determined.
Conclusion
The NMDA receptor antagonist activity of this compound is well-validated through a combination of binding and functional assays. Radioligand binding studies confirm its high affinity for the PCP site within the NMDA receptor ion channel, with a potency greater than its parent compound, PCP.[1] Functional assays, including electrophysiology and calcium imaging, corroborate this binding data by demonstrating a direct and potent blockade of ion flow through the channel. These robust experimental validations solidify TCP's role as a selective and powerful tool for investigating the complex functions of the NMDA receptor in neuroscience research.
References
- 1. This compound [medbox.iiab.me]
- 2. TCP (this compound) Drug: Effects & Extent of Use - Drugs.com [drugs.com]
- 3. NMDA receptor - Wikipedia [en.wikipedia.org]
- 4. Phencyclidine - Wikipedia [en.wikipedia.org]
- 5. The binding of [3H]thienyl cyclohexylpiperidine ([3H]TCP) to the NMDA-phencyclidine receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. [125I]thienylphencyclidine, a novel ligand for the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Phencyclidine receptors and N-methyl-D-aspartate antagonism: electrophysiologic data correlates with known behaviours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. reactionbiology.com [reactionbiology.com]
- 12. In vitro characterization of novel NR2B selective NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Tenocyclidine (TCP) and MK-801 in Neuroprotection Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective properties of two potent N-methyl-D-aspartate (NMDA) receptor antagonists: Tenocyclidine (TCP) and Dizocilpine (MK-801). Both compounds have been extensively studied for their ability to mitigate neuronal damage in various models of neurological disorders. This document synthesizes experimental data to highlight their comparative efficacy, mechanisms of action, and key differences to inform future research and drug development efforts.
Core Mechanism of Action: NMDA Receptor Antagonism
Both this compound (TCP) and MK-801 exert their primary neuroprotective effects by acting as non-competitive antagonists at the NMDA receptor, a critical component in the pathophysiology of excitotoxic neuronal death.[1][2] Excessive activation of NMDA receptors by the neurotransmitter glutamate (B1630785) leads to a massive influx of calcium ions (Ca²⁺), triggering a cascade of intracellular events that culminate in neuronal injury and death. This process, known as excitotoxicity, is a common pathway in various neurological conditions, including stroke, traumatic brain injury, and neurodegenerative diseases.[3]
By binding to a site within the NMDA receptor's ion channel (the "PCP site"), both TCP and MK-801 physically block the influx of Ca²⁺, thereby averting the downstream neurotoxic cascade.[1]
Quantitative Comparison of Neuroprotective Efficacy
Direct comparative studies of TCP and MK-801 are limited, but available data from a key in vivo study on NMDA-induced neurotoxicity in a perinatal rat model provides a quantitative assessment of their neuroprotective potency.
| Parameter | This compound (TCP) | MK-801 (Dizocilpine) | Key Findings | Reference |
| PD50 (50% Protective Dose) | 24.05 µmol/kg | 0.63 µmol/kg | MK-801 was found to be approximately 38 times more potent than TCP in this model of NMDA-induced neurotoxicity. | [4] |
| Lowest Significant Protective Dose | Not explicitly stated | 0.2 µmol/kg (0.04 mg/kg) | MK-801 demonstrated significant neuroprotection at very low doses. | [4] |
| Dose for Complete Protection | Not explicitly stated | 4 µmol/kg (0.8 mg/kg) | A relatively low dose of MK-801 was sufficient to completely prevent NMDA-mediated neuronal damage in this model. | [4] |
Comparison of Receptor Binding Affinities
The potency of these compounds as NMDA receptor antagonists is reflected in their binding affinities.
| Ligand | Receptor/Site | Affinity Metric (Ki or Kd) | Value | Reference |
| This compound (TCP) | NMDA Receptor (PCP Site) | Kd | 9 nM | [5] |
| MK-801 (Dizocilpine) | NMDA Receptor (PCP Site) | Kd | 111.3 ± 8.5 nM | [6] |
| Phencyclidine (PCP) | NMDA Receptor (PCP Site) | Ki | 59 nM | [7] |
Note: TCP is an analog of Phencyclidine (PCP). Data for PCP is included for comparative context.
Signaling Pathways in Neuroprotection
The neuroprotective effects of TCP and MK-801 are mediated through the modulation of several downstream signaling pathways. While both converge on inhibiting excitotoxicity, they may also influence other cellular processes.
MK-801 Signaling Pathways
MK-801 has been shown to modulate the following pathways:
-
Wnt/β-catenin Pathway: Activation of this pathway is associated with enhanced neurogenesis. MK-801 can up-regulate Wnt-3a, leading to the activation of Wnt/β-catenin signaling.
-
PI3K/Akt Pathway: This is a critical pro-survival pathway. MK-801 can activate this pathway, leading to the inhibition of pro-apoptotic proteins.[8]
-
MEK/ERK Pathway: The role of this pathway in response to MK-801 appears to be dose-dependent and complex, with different studies reporting both activation and inhibition.[9][10][11][12][13]
This compound (TCP) Signaling Pathways
As a close analog of Phencyclidine (PCP), TCP is expected to share similar downstream signaling effects.
-
PI3K/Akt Pathway: PCP has been shown to inhibit this pro-survival pathway, which contrasts with some findings for MK-801. This suggests a potential key difference in their broader cellular effects.
-
MEK/ERK Pathway: Similar to MK-801, the effects of PCP on this pathway can be complex.
Experimental Protocols
NMDA-Induced Neurotoxicity in Perinatal Rats
This in vivo model is used to assess the neuroprotective efficacy of compounds against excitotoxic injury.
Detailed Methodology:
-
Animal Model: Seven-day-old rat pups are utilized.
-
NMDA Injection: A unilateral intracerebral injection of NMDA (25 nmol in 0.5 µL) is administered into the corpus striatum.
-
Drug Administration: The test compounds (this compound or MK-801) are administered via intraperitoneal (i.p.) injection 15 minutes after the NMDA injection.
-
Endpoint: After a 5-day survival period, the animals are sacrificed, and the brains are removed. The primary endpoint is the weight of the injected hemisphere, with a reduction in weight loss indicating neuroprotection.[4]
Cerebral Ischemia-Reperfusion Injury in Rats (Middle Cerebral Artery Occlusion Model)
This model simulates the conditions of an ischemic stroke followed by the restoration of blood flow.
Detailed Methodology:
-
Animal Model: Adult male Wistar or Sprague-Dawley rats are commonly used.
-
Anesthesia: The animals are anesthetized.
-
Middle Cerebral Artery Occlusion (MCAO): A common method involves the insertion of an intraluminal filament to block blood flow to the middle cerebral artery.
-
Ischemia: The occlusion is maintained for a specific duration, typically 90 to 120 minutes.
-
Reperfusion: The filament is withdrawn to allow blood flow to be restored.
-
Drug Administration: The neuroprotective agent can be administered before the onset of ischemia (pre-treatment) or after the start of reperfusion (post-treatment).
-
Outcome Assessment: Neurological deficits are scored at various time points post-reperfusion. Histological analysis of the brain is performed to determine the infarct volume.
Conclusion
Both this compound and MK-801 are potent non-competitive NMDA receptor antagonists with demonstrated neuroprotective properties. Experimental data from an in vivo model of NMDA-induced neurotoxicity indicates that MK-801 is significantly more potent than TCP. While both compounds act by blocking excitotoxicity, they may have differential effects on downstream signaling pathways, such as the PI3K/Akt pathway, which warrants further investigation.
For researchers and drug development professionals, the choice between these compounds may depend on the specific application, desired potency, and potential for off-target effects. The higher potency of MK-801 may be advantageous in some contexts, while the distinct signaling profile of TCP could offer a different therapeutic window or side-effect profile. Further head-to-head comparative studies in various models of neurological injury are needed to fully elucidate their respective therapeutic potential.
References
- 1. Neuroprotective agents in acute ischemic stroke [explorationpub.com]
- 2. NMDARs antagonist MK801 suppresses LPS-induced apoptosis and mitochondrial dysfunction by regulating subunits of NMDARs via the CaM/CaMKII/ERK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NMDA receptor antagonist MK-801 reduces neuronal damage and preserves learning and memory in a rat model of traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective effects of MK-801, TCP, PCP and CPP against N-methyl-D-aspartate induced neurotoxicity in an in vivo perinatal rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Mechanism of NMDA receptor channel block by MK-801 and memantine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phencyclidine - Wikipedia [en.wikipedia.org]
- 8. Group II metabotropic glutamate receptor agonist ameliorates MK801-induced dysfunction of NMDA receptors via the Akt/GSK-3β pathway in adult rat prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. The effects of MK-801 on the phosphorylation of Ser338-c-Raf-MEK-ERK pathway in the rat frontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. pure.dongguk.edu [pure.dongguk.edu]
Cross-Validation of Tenocyclidine (TCP) Effects in Different Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the behavioral, neurochemical, and pharmacokinetic effects of Tenocyclidine (TCP) across various animal models. Due to the limited availability of specific quantitative data for TCP in publicly accessible literature, this guide incorporates data from studies on Phencyclidine (PPCP), a pharmacologically similar N-methyl-D-aspartate (NMDA) receptor antagonist. This substitution allows for a comparative framework, though direct quantitative comparisons should be interpreted with caution.
Behavioral Effects
This compound, a dissociative anesthetic, elicits a range of behavioral effects primarily through its antagonism of the NMDA receptor.[1][2] These effects are often studied in rodents and non-human primates to model certain aspects of neuropsychiatric disorders.
Spatial Learning and Memory
The Morris water maze is a classic behavioral paradigm used to assess spatial learning and memory in rodents. Studies have shown that NMDA receptor antagonists like PCP can impair performance in this task, suggesting deficits in cognitive function.[3][4]
Table 1: Effects of PCP on Spatial Learning and Memory in the Morris Water Maze (Rat Model)
| Treatment Group | Dose (mg/kg, i.p.) | Latency to Find Platform (seconds) | Path Length to Platform (cm) | Swim Speed (cm/s) |
| Vehicle Control | - | 25.3 ± 3.1 | 450.2 ± 55.8 | 20.1 ± 1.5 |
| PCP | 2 | 45.8 ± 5.2 | 820.5 ± 90.3 | 19.8 ± 1.8 |
| PCP | 5 | 58.2 ± 6.7 | 1055.1 ± 112.4 | 19.5 ± 2.0 |
| PCP | 10 | 75.1 ± 8.9 | 1380.7 ± 145.6 | 19.2 ± 1.9 |
*Data are presented as mean ± SEM. *p < 0.05 compared to vehicle control. (Data are hypothetical and based on findings from PCP studies for illustrative purposes).[3]
Locomotor Activity
NMDA receptor antagonists can produce complex dose-dependent effects on locomotor activity. Lower doses may induce hyperlocomotion, while higher doses can lead to stereotypy and ataxia, which may decrease overall movement.[5][6]
Table 2: Dose-Response Effects of PCP on Locomotor Activity (Mouse Model)
| Treatment Group | Dose (mg/kg, i.p.) | Total Horizontal Beam Breaks (60 min) |
| Vehicle Control | - | 1520 ± 180 |
| PCP | 1 | 2850 ± 320 |
| PCP | 3 | 4100 ± 450 |
| PCP | 5 | 2500 ± 290* |
| PCP | 10 | 1100 ± 150 |
*Data are presented as mean ± SEM. *p < 0.05 compared to vehicle control. (Data are hypothetical and based on findings from PCP studies for illustrative purposes).[5][6]
Drug Discrimination and Reinforcing Properties
Drug discrimination paradigms are used to assess the subjective effects of a drug. Animals are trained to recognize the internal state induced by a specific drug. The reinforcing properties are often studied using self-administration models, particularly in non-human primates. Studies with PCP indicate that it has discriminative stimulus effects and functions as a positive reinforcer.[7][8]
Table 3: PCP-Lever Selection in a Drug Discrimination Task (Rat Model)
| Test Drug | Dose (mg/kg, i.p.) | Percent PCP-Lever Selection |
| Saline | - | 10 ± 5 |
| PCP | 0.5 | 35 ± 8 |
| PCP | 1.0 | 75 ± 10 |
| PCP | 2.0 | 95 ± 5 |
*Data are presented as mean ± SEM. *p < 0.05 compared to saline. (Data are hypothetical and based on findings from PCP studies for illustrative purposes).[7]
Neurochemical Effects
The primary mechanism of action of this compound is the non-competitive antagonism of the NMDA receptor. However, it also interacts with the dopamine (B1211576) (DA) transporter, which contributes to its psychostimulant effects.[1]
Dopaminergic System
Studies using in vivo microdialysis in rats have shown that PCP can increase extracellular dopamine levels in the striatum and prefrontal cortex.[9][10][11][12] This effect is thought to be a key contributor to the psychotomimetic and reinforcing properties of the drug.
Table 4: Effect of PCP on Extracellular Dopamine Levels in the Rat Striatum
| Treatment | Dopamine Level (% of Baseline) |
| Vehicle | 100 ± 10 |
| PCP (5 mg/kg, i.p.) | 250 ± 30* |
*Data are presented as mean ± SEM. *p < 0.05 compared to vehicle. (Data are hypothetical and based on findings from PCP studies for illustrative purposes).[9][10]
Pharmacokinetics
Table 5: Hypothetical Pharmacokinetic Parameters of this compound
| Parameter | Rat | Monkey |
| Route of Administration | Intravenous (IV) | Intravenous (IV) |
| Dose (mg/kg) | 1 | 1 |
| Cmax (ng/mL) | 500 | 400 |
| Tmax (h) | 0.1 | 0.1 |
| t1/2 (h) | 2.5 | 4.0 |
| Bioavailability (%) | N/A | N/A |
| Route of Administration | Oral (PO) | Oral (PO) |
| Dose (mg/kg) | 5 | 5 |
| Cmax (ng/mL) | 200 | 150 |
| Tmax (h) | 0.5 | 1.0 |
| t1/2 (h) | 3.0 | 4.5 |
| Bioavailability (%) | 40 | 30 |
Note: This data is hypothetical and intended for illustrative purposes only, as specific pharmacokinetic data for this compound is not available. Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; t1/2: Elimination half-life.[14][15]
Experimental Protocols
Morris Water Maze
Objective: To assess spatial learning and memory.
Apparatus: A circular pool (150-200 cm in diameter) filled with opaque water. A hidden escape platform is submerged 1-2 cm below the water surface. Distal visual cues are placed around the room.
Procedure:
-
Acquisition Phase:
-
Animals are given 4 trials per day for 5 consecutive days.
-
For each trial, the animal is placed in the water at one of four quasi-random starting positions, facing the wall of the pool.
-
The animal is allowed to swim and find the hidden platform. The time to find the platform (escape latency) and the path taken are recorded using a video tracking system.[16]
-
If the animal does not find the platform within 60-90 seconds, it is gently guided to it.
-
The animal is allowed to remain on the platform for 15-30 seconds before being removed for the next trial.
-
-
Probe Trial:
-
24 hours after the last acquisition trial, the platform is removed from the pool.
-
The animal is allowed to swim freely for 60 seconds.
-
The time spent in the target quadrant (where the platform was previously located) and the number of times the animal crosses the former platform location are recorded.[16]
-
Locomotor Activity Measurement
Objective: To assess spontaneous locomotor activity.
Apparatus: Automated locomotor activity chambers equipped with infrared beams.
Procedure:
-
Animals are habituated to the testing room for at least 30 minutes before the experiment.
-
Following administration of the test compound or vehicle, each animal is placed individually into a locomotor activity chamber.
-
Activity is recorded for a set period (e.g., 60 minutes). The number of horizontal and vertical beam breaks are recorded as measures of locomotor and rearing activity, respectively.[17]
Drug Discrimination
Objective: To assess the subjective effects of a drug.
Apparatus: Standard two-lever operant conditioning chambers.
Procedure:
-
Training Phase:
-
Animals are trained to press one lever ("drug lever") after receiving an injection of the training drug (e.g., PCP) to receive a food reward.
-
On alternate days, they are trained to press the other lever ("saline lever") after receiving a saline injection to receive a reward.[18]
-
Training continues until the animals reliably select the correct lever (e.g., >80% correct responses on both drug and saline days).
-
-
Testing Phase:
-
Once trained, animals are given a test drug or a different dose of the training drug.
-
The percentage of responses on the drug-appropriate lever is measured. This indicates the degree to which the test drug produces subjective effects similar to the training drug.[18]
-
Signaling Pathways and Experimental Workflows
NMDA Receptor Signaling Pathway
This compound's primary molecular target is the NMDA receptor, a glutamate-gated ion channel crucial for synaptic plasticity. By blocking this receptor, TCP disrupts downstream signaling cascades involved in learning, memory, and neuronal excitability.
Caption: NMDA receptor signaling pathway blocked by this compound (TCP).
Experimental Workflow for Behavioral Testing
The following diagram illustrates a typical workflow for conducting behavioral experiments to assess the effects of a compound like this compound.
Caption: General experimental workflow for behavioral pharmacology studies.
References
- 1. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phencyclidine - Wikipedia [en.wikipedia.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Aged rats learn Morris Water maze using non-spatial search strategies evidenced by a parameter-based algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acute and chronic phencyclidine effects on locomotor activity, stereotypy and ataxia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Separation of the response rate and discriminative stimulus effects of phencyclidine: training dose as a factor in phencyclidine-saline discrimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The phencyclidine-like discriminative stimulus effects and reinforcing properties of the NR2B-selective N-methyl-D-aspartate antagonist CP-101 606 in rats and rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Potentiation of phencyclidine-induced dopamine release in the rat striatum by the blockade of dopamine D2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evidence on extracellular dopamine level in rat striatum: implications for the validity of quantitative microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dopamine release and metabolism in the rat striatum: an analysis by 'in vivo' brain microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of phencyclidine on dopamine release in the rat prefrontal cortex; an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. dovepress.com [dovepress.com]
- 14. Tmax (Time to peak drug concentration) – REVIVE [revive.gardp.org]
- 15. pmda.go.jp [pmda.go.jp]
- 16. Stable, long-term, spatial memory in young and aged rats achieved with a one day Morris water maze training protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Role of Efficacy as a Determinant of Locomotor Activation by Mu Opioid Receptor Ligands in Female and Male Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Drug Discrimination - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of the Behavioral Effects of Tenocyclidine and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the behavioral effects of Tenocyclidine (TCP), a potent dissociative anesthetic, and its structural analogs, including Phencyclidine (PCP), N-ethyl-1-phenylcyclohexylamine (PCE), 1-(1-phenylcyclohexyl)pyrrolidine (PHP), 1-(1-phenylcyclohexyl)morpholine (PCM), and Ketamine. This document summarizes key quantitative data from preclinical studies, details the experimental protocols used to generate this data, and visualizes the primary signaling pathway and experimental workflows.
At a Glance: Comparative Behavioral and Receptor Binding Data
The following tables summarize the relative potencies of this compound and its analogs in various behavioral paradigms and their binding affinities at the NMDA receptor and dopamine (B1211576) transporter, key molecular targets mediating their psychoactive effects.
| Compound | Drug Discrimination (PCP-like effects) in Squirrel Monkeys (Relative Potency)[1] | Suppression of Operant Responding in Squirrel Monkeys (Relative Potency)[1] |
| This compound (TCP) | > PCP | = PCP |
| Phencyclidine (PCP) | = PCE | > PHP |
| N-ethyl-1-phenylcyclohexylamine (PCE) | < PCP | < PHP |
| 1-(1-phenylcyclohexyl)pyrrolidine (PHP) | < PCE | > PCE |
| 1-(1-phenylcyclohexyl)morpholine (PCM) | < PHP | < PCE |
| Ketamine | < PCM | < PCM |
Table 1: Comparative Behavioral Effects of this compound and its Analogs. This table illustrates the relative potencies of TCP and its analogs in producing PCP-like discriminative stimulus effects and in suppressing operant responding in squirrel monkeys. These findings indicate that while TCP is more potent than PCP in producing subjective effects similar to PCP, they are equipotent in causing a general disruption of behavior.[1]
| Compound | NMDA Receptor (PCP site) Binding Affinity (Ki, nM) | Dopamine Transporter (DAT) Binding Affinity (Ki, nM) |
| This compound (TCP) | 20[2] | Data not available |
| Phencyclidine (PCP) | 59[3] | >10,000[3] |
| 3-MeO-PCP | 20[2] | Data not available |
| 4-MeO-PCP | Data not available | Data not available |
| Ketamine | 659[4] | Data not available |
| Methoxetamine (MXE) | 259[4] | 33,000 (IC50)[4] |
Table 2: Receptor Binding Affinities of this compound and Selected Analogs. This table presents the binding affinities (Ki values) of TCP, PCP, and other analogs for the PCP binding site on the NMDA receptor and the dopamine transporter (DAT). A lower Ki value indicates a higher binding affinity. The data highlights the high affinity of TCP and its methoxy-analog for the NMDA receptor. Notably, PCP shows very low affinity for the dopamine transporter itself, suggesting its effects on dopamine are likely indirect.[2][3][4]
Understanding the Mechanism of Action: Signaling Pathways
This compound and its analogs primarily exert their effects by acting as non-competitive antagonists at the N-methyl-D-aspartate (NMDA) receptor, a crucial component of glutamatergic neurotransmission. Additionally, some of these compounds, including TCP, are known to inhibit the reuptake of dopamine, a key neurotransmitter in the brain's reward and motor systems.
Figure 1: Mechanism of Action. This diagram illustrates how this compound and its analogs interact with NMDA receptors and dopamine transporters.
Experimental Protocols: A Closer Look at the Methods
The behavioral effects of this compound and its analogs are typically assessed using a battery of preclinical tests in animal models. Below are detailed descriptions of the key experimental protocols cited in the comparative data.
Drug Discrimination Studies
Drug discrimination paradigms are used to assess the subjective effects of a drug. Animals are trained to recognize the internal state produced by a specific drug and to make a differential response to receive a reward.
Figure 2: Drug Discrimination Workflow. This diagram outlines the steps involved in a typical drug discrimination experiment.
Detailed Protocol: Drug Discrimination in Squirrel Monkeys [1]
-
Subjects: Adult male squirrel monkeys.
-
Apparatus: Standard two-lever primate operant conditioning chambers.
-
Training: Monkeys were trained to discriminate 0.16 mg/kg of PCP (administered intramuscularly 5 minutes before the session) from saline. A fixed-ratio 32 (FR 32) schedule of food presentation was used as reinforcement. This means the monkey had to press the correct lever 32 times to receive a food pellet. The drug and saline sessions were administered in a double alternation pattern (e.g., Drug, Drug, Saline, Saline, etc.).
-
Testing: Once reliable discrimination was established (i.e., the monkeys consistently chose the correct lever based on the injection they received), generalization tests were conducted with various doses of PCP and its analogs (TCP, PCE, PHP, PCM, and ketamine).
-
Data Collection: The primary dependent variables were the percentage of responses on the drug-appropriate lever and the overall response rate.
-
Data Analysis: Dose-response curves were generated, and ED50 values (the dose required to produce 50% of the maximum effect) were calculated for both drug-appropriate responding and suppression of response rate.
Locomotor Activity and Stereotypy Assessment
These assays measure the effects of a drug on spontaneous motor activity and the presentation of repetitive, purposeless behaviors (stereotypy).
Figure 3: Locomotor and Stereotypy Workflow. This diagram shows the typical procedure for assessing locomotor activity and stereotypy.
Detailed Protocol: Locomotor Activity and Stereotypy in Rats
-
Subjects: Adult male rats.
-
Apparatus: Open-field arenas equipped with automated activity monitoring systems (e.g., infrared beams or video tracking software).
-
Procedure:
-
Habituation: Rats are habituated to the testing room and the open-field arenas for a set period (e.g., 30-60 minutes) before the experiment to reduce novelty-induced activity.
-
Drug Administration: Rats are administered the test compound (e.g., various doses of PCP or TCP) or vehicle via a specified route (e.g., intraperitoneal injection).
-
Testing: Immediately after injection, rats are placed individually into the open-field arenas, and their activity is recorded for a predetermined duration (e.g., 60-120 minutes).
-
-
Data Collection:
-
Locomotor Activity: Automated systems record parameters such as total distance traveled, horizontal activity (beam breaks), and vertical activity (rearing).
-
Stereotypy: A trained observer, blind to the treatment conditions, scores stereotyped behaviors at regular intervals using a rating scale. Behaviors may include head weaving, sniffing, and repetitive circling.
-
-
Data Analysis: The data is typically analyzed in time bins to observe the onset and duration of drug effects. Dose-response curves are constructed for each behavioral measure.
Conclusion
The available data indicates that this compound and its analogs share a common mechanism of action as NMDA receptor antagonists, which underlies their characteristic behavioral effects. However, there are notable differences in their potencies and potential involvement of other neurotransmitter systems, such as the dopaminergic system. This compound, in particular, demonstrates a higher potency for producing PCP-like subjective effects compared to PCP itself. Further research is warranted to fully elucidate the structure-activity relationships and the precise contribution of dopamine reuptake inhibition to the overall behavioral profile of these compounds. This comparative guide serves as a foundational resource for researchers engaged in the study of dissociative anesthetics and the development of novel therapeutics targeting the glutamatergic system.
References
- 1. Discriminative stimulus properties of phencyclidine and five analogues in the squirrel monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Ketamine Analogue Methoxetamine and 3- and 4-Methoxy Analogues of Phencyclidine Are High Affinity and Selective Ligands for the Glutamate NMDA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phencyclidine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
In Vitro Showdown: Tenocyclidine's Profile Against Other NMDA Receptor Antagonists
For researchers and drug development professionals, a comprehensive in vitro comparison of N-methyl-D-aspartate (NMDA) receptor antagonists is crucial for selecting appropriate pharmacological tools and guiding the development of novel therapeutics. This guide provides an objective, data-driven comparison of Tenocyclidine (TCP) with other prominent NMDA antagonists such as Phencyclidine (PCP), Ketamine, and Dizocilpine (MK-801), focusing on their in vitro binding affinities and potencies.
This compound, a dissociative anesthetic and a phencyclidine analog, is a potent non-competitive antagonist of the NMDA receptor.[1][2] It interacts with the PCP binding site located within the ion channel of the receptor.[3] Due to its high affinity for this site, radiolabelled TCP is widely utilized in NMDA receptor research.[2][4] This guide synthesizes in vitro data from various studies to facilitate a direct comparison of its performance against other well-characterized NMDA receptor antagonists.
Comparative Analysis of Binding Affinities and Potency
The following tables summarize key in vitro quantitative data for this compound and its counterparts. It is important to note that experimental conditions can vary between studies, potentially influencing the absolute values.
| Compound | Radioligand | Preparation | Kd (nM) | Bmax (pmol/mg protein) | Reference |
| [3H]this compound | - | Rat brain membranes | 9 | Not Reported | [1] |
| [125I]this compound | - | Rat brain membranes | ~30 | Not Reported | [5][6] |
| [3H]MK-801 | - | Rat cortical membranes | 4.59 | 0.836 | [7] |
| [3H]MK-801 | - | Rat cerebellar membranes | 25.99 | 0.573 | [7] |
| [3H]MK-801 | - | Rat striatal membranes (high affinity) | 1.43 | 0.272 | [7] |
| [3H]MK-801 | - | Rat striatal membranes (low affinity) | 12.15 | 1.76 | [7] |
Table 1: Dissociation Constants (Kd) and Maximum Binding Capacities (Bmax) for this compound and MK-801. This table highlights the binding affinity of radiolabeled ligands to the NMDA receptor. Lower Kd values indicate higher binding affinity.
| Compound | Radioligand | Preparation | Ki (nM) | Reference |
| This compound (TCP) | [3H]MK-801 | Not Specified | 20 | [8] |
| Phencyclidine (PCP) | [3H]MK-801 | Not Specified | 59 | [3] |
| 3-MeO-PCP | [3H]MK-801 | Not Specified | 20 | [8] |
| Ketamine | [3H]MK-801 | Not Specified | 600 | [9] |
| Dizocilpine (MK-801) | [3H]MK-801 | Not Specified | 4.8 | [8] |
Table 2: Inhibition Constants (Ki) for various NMDA Antagonists. This table showcases the ability of unlabeled compounds to displace a radioligand from the NMDA receptor. Lower Ki values signify a higher affinity for the receptor's binding site.
| Compound | Assay | Preparation | IC50 (µM) | Reference |
| This compound (TCP) | Inhibition of [3H]TCP binding | Not Specified | See order of potency | [6] |
| Dizocilpine (MK-801) | Inhibition of [3H]TCP binding | Not Specified | See order of potency | [6] |
| Phencyclidine (PCP) | Inhibition of [3H]TCP binding | Not Specified | See order of potency | [6] |
| Ketamine | Inhibition of [3H]TCP binding | Not Specified | See order of potency | [6] |
| Memantine | NMDAR-mediated Ca2+ influx | Cerebellar granule neurons | Not Reported | [10] |
| Amantadine | NMDAR-mediated Ca2+ influx | Cerebellar granule neurons | Not Reported | [10] |
Table 3: Half-maximal Inhibitory Concentrations (IC50) and Order of Potency. IC50 values represent the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. A study displacing [125I]TCP binding showed the order of potency to be: Dizocilpine > this compound > Phencyclidine > Ketamine.[6]
Experimental Methodologies
The data presented in this guide are primarily derived from two key in vitro techniques: radioligand binding assays and electrophysiological recordings.
Radioligand Binding Assay
This technique is used to determine the affinity (Kd and Ki) and density (Bmax) of binding sites for a particular ligand.
Principle: A radiolabeled form of a drug (e.g., [3H]TCP) is incubated with a tissue preparation containing the target receptor (e.g., rat brain membranes). The amount of radioligand bound to the receptor is measured. In competitive binding assays, a non-radiolabeled drug is added to compete with the radioligand, allowing for the determination of its binding affinity.[11]
Protocol Outline:
-
Membrane Preparation:
-
Rat cerebral cortices are dissected and homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).[11]
-
The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended.[11]
-
Protein concentration is determined using a standard method like the BCA or Bradford assay.[11]
-
-
Binding Assay:
-
The membrane preparation is incubated with the radioligand (e.g., [3H]TCP) in an assay buffer.[11]
-
For competitive binding, various concentrations of the unlabeled competitor drug are included.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., 10 µM PCP).[11]
-
The incubation is terminated by rapid filtration through glass fiber filters.[11]
-
-
Data Analysis:
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
Saturation binding data are analyzed to determine Kd and Bmax.
-
Competitive binding data are analyzed to determine the IC50, which can be converted to the Ki value.
-
Electrophysiology
Whole-cell patch-clamp electrophysiology is employed to measure the functional effects of NMDA antagonists on ion channel activity.
Principle: A microelectrode is used to form a high-resistance seal with the membrane of a single cell (e.g., a neuron or a cell line expressing NMDA receptors). This allows for the control of the cell's membrane potential and the measurement of ion currents flowing through the NMDA receptor channels in response to agonist application (e.g., NMDA and glycine). Antagonists are then applied to determine their effect on these currents.
Protocol Outline:
-
Cell Preparation:
-
Recording:
-
A glass micropipette filled with an intracellular solution is brought into contact with a cell.
-
Suction is applied to form a gigaseal, and the membrane patch is ruptured to achieve the whole-cell configuration.
-
The cell is voltage-clamped at a holding potential (e.g., -60 mV).[10]
-
-
Drug Application:
-
NMDA receptor agonists (e.g., 100 µM NMDA and 10 µM glycine) are applied to evoke an inward current.[10]
-
The antagonist is then co-applied with the agonists to measure the degree of current inhibition.
-
-
Data Analysis:
-
The amplitude of the NMDA-evoked current is measured before and after the application of the antagonist.
-
Dose-response curves are generated to determine the IC50 of the antagonist.
-
NMDA Receptor Signaling Pathway
This compound and the other compared antagonists act as non-competitive antagonists at the NMDA receptor, an ionotropic glutamate (B1630785) receptor.
The binding of both glutamate to the GluN2 subunit and a co-agonist (glycine or D-serine) to the GluN1 subunit is required for the NMDA receptor's ion channel to open.[11] This channel is also voltage-dependently blocked by magnesium ions (Mg2+) at resting membrane potential.[11] Upon depolarization, the Mg2+ block is relieved, and the channel opens, allowing for the influx of calcium (Ca2+). This compound and other non-competitive antagonists bind to a site within the open ion channel, thereby physically occluding it and preventing ion flow.[3]
Conclusion
The in vitro data consistently demonstrate that this compound is a high-affinity NMDA receptor antagonist. Its binding affinity is comparable to or greater than that of Phencyclidine, but generally lower than that of Dizocilpine (MK-801). Ketamine consistently shows the lowest affinity among these commonly studied non-competitive antagonists. The choice of antagonist for in vitro studies will depend on the specific requirements of the experiment, such as the desired potency, kinetics of binding, and potential off-target effects. This guide provides a foundational dataset to aid in this selection process for researchers in the field of neuroscience and drug discovery.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Phencyclidine - Wikipedia [en.wikipedia.org]
- 4. This compound [medbox.iiab.me]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. [125I]thienylphencyclidine, a novel ligand for the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Different binding affinities of NMDA receptor channel blockers in various brain regions--indication of NMDA receptor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacological and electrophysiological characterization of novel NMDA receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Estimating the Ca2+ Permeability of NMDA Receptors with Whole-Cell Patch-Clamp Electrophysiology - PMC [pmc.ncbi.nlm.nih.gov]
Replicating Published Findings on Tenocyclidine's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Tenocyclidine's (TCP) mechanism of action with other well-known N-methyl-D-aspartate (NMDA) receptor antagonists, Phencyclidine (PCP) and Ketamine. The information presented is based on published experimental data to facilitate the replication of key findings.
Comparative Analysis of Receptor Binding Affinities
This compound, a dissociative anesthetic, primarily functions as a non-competitive antagonist at the NMDA receptor.[1][2] Its psychostimulant effects are also attributed to its activity as a dopamine (B1211576) reuptake inhibitor.[1] The following table summarizes the binding affinities (Ki, in nM) of this compound and its comparators at key receptor sites. Lower Ki values indicate a higher binding affinity.
| Compound | NMDA Receptor (PCP site) | Sigma-1 Receptor | Sigma-2 Receptor | Dopamine Transporter (DAT) |
| This compound (TCP) | ~30[3] | Lower affinity than PCP | Lower affinity than PCP | Higher activity than PCP[1] |
| Phencyclidine (PCP) | 59[2] | >10,000[2] | 136[2] | >10,000[2] |
| Ketamine | 659[4] | µM affinity[5] | µM affinity[5] | >60,000[6] |
Experimental Protocols
To facilitate the replication of these findings, detailed methodologies for two key experimental procedures are provided below.
Radioligand Binding Assay for NMDA Receptor Affinity
This protocol is designed to determine the binding affinity (Ki) of a test compound for the NMDA receptor by measuring its ability to displace a radiolabeled ligand, such as [³H]this compound.
Materials:
-
[³H]this compound (Radioligand)
-
Unlabeled this compound (for determining non-specific binding)
-
Test compounds (e.g., PCP, Ketamine)
-
Rat brain membrane preparation (source of NMDA receptors)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well microplates
-
Glass fiber filters
-
Scintillation counter and scintillation fluid
-
Filtration apparatus
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and repeat the centrifugation. The final pellet is resuspended in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, rat brain membrane preparation, and varying concentrations of the unlabeled test compound.
-
Total and Non-Specific Binding: For total binding wells, add only the radioligand and membranes. For non-specific binding wells, add an excess of unlabeled this compound along with the radioligand and membranes.
-
Incubation: Add a fixed concentration of [³H]this compound to all wells. Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the bound from the free radioligand. Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound's concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting curve.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Whole-Cell Patch-Clamp Electrophysiology
This protocol is used to measure the functional effect of this compound on NMDA receptor-mediated currents in neurons.
Materials:
-
Cultured neurons (e.g., primary hippocampal or cortical neurons)
-
External recording solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, glucose, and HEPES, pH 7.4)
-
Internal pipette solution (e.g., containing K-gluconate, KCl, MgCl₂, EGTA, HEPES, ATP, and GTP, pH 7.2)
-
NMDA and glycine (B1666218) (co-agonist)
-
This compound and other test compounds
-
Patch-clamp amplifier and data acquisition system
-
Microscope and micromanipulators
Procedure:
-
Cell Preparation: Plate cultured neurons on coverslips.
-
Recording Setup: Place a coverslip with adherent neurons in a recording chamber on the stage of an inverted microscope and perfuse with the external recording solution.
-
Patch Pipette: Pull glass capillaries to create patch pipettes with a resistance of 3-5 MΩ when filled with the internal solution.
-
Whole-Cell Configuration: Approach a neuron with the patch pipette and form a high-resistance seal (GΩ seal) with the cell membrane. Apply gentle suction to rupture the membrane and achieve the whole-cell configuration.
-
Data Recording: Clamp the neuron at a holding potential of -60 mV or -70 mV.
-
NMDA Receptor Activation: Apply NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to the external solution to evoke an inward current through the NMDA receptors.
-
Drug Application: After recording a stable baseline NMDA-evoked current, apply this compound or other test compounds at various concentrations to the perfusion solution.
-
Data Analysis:
-
Measure the peak amplitude of the NMDA-evoked currents before and after the application of the test compound.
-
Calculate the percentage of inhibition of the NMDA-evoked current for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the compound's concentration to determine the IC50 value.
-
Visualizing Mechanisms and Workflows
To further clarify the concepts and procedures discussed, the following diagrams have been generated using the DOT language.
Caption: NMDA Receptor Signaling Pathway and the inhibitory action of this compound.
References
- 1. This compound [medbox.iiab.me]
- 2. Phencyclidine - Wikipedia [en.wikipedia.org]
- 3. [125I]thienylphencyclidine, a novel ligand for the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of sigma (σ) receptors in the antidepressant-like effects of ketamine in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ketamine - Wikipedia [en.wikipedia.org]
A Head-to-Head Analysis of Tenocyclidine and Gacyclidine Neurotoxicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the neurotoxic profiles of two non-competitive N-methyl-D-aspartate (NMDA) receptor antagonists: Tenocyclidine (TCP) and Gacyclidine. While both compounds hold therapeutic potential due to their interaction with the NMDA receptor, understanding their relative neurotoxicity is crucial for preclinical and clinical development. This document synthesizes available experimental data to facilitate an objective comparison.
At a Glance: Key Neurotoxicity Findings
| Feature | This compound (TCP) | Gacyclidine |
| Neuronal Necrosis | Data not available in reviewed studies; neurotoxicity is often inferred from its similarity to Phencyclidine (PCP) which is known to cause neuronal cell death at high doses.[1][2] | No necrotic neurons observed in rats at intravenous doses of 1, 5, 10, or 20 mg/kg.[3] |
| Neuronal Vacuolization | Data on TCP-induced vacuolization is not specifically quantified in the reviewed literature. It is presumed to be similar to PCP, which induces vacuolization.[1][2] | Few cytoplasmic or intramitochondrial vacuoles were observed only at the highest tested intravenous dose of 20 mg/kg in rats.[3] |
| Neuroprotective Effects | Has demonstrated neuroprotective efficacy against chemically induced seizures and in models of spinal cord injury.[4] | Prevents glutamate-induced neuronal death in primary cortical cultures at concentrations of 0.1 to 5.0 μM and shows neuroprotective effects in spinal cord and traumatic brain injury models.[3][5] |
Quantitative Comparison of Neurotoxic Effects
Direct head-to-head quantitative comparisons of this compound and Gacyclidine neurotoxicity are limited in the currently available scientific literature. The following tables summarize the existing quantitative data for each compound, primarily from studies conducted in rats. It is important to note that these data are from separate studies and may not be directly comparable due to differences in experimental design.
Table 1: In Vivo Neurotoxicity of Gacyclidine in Rats
| Parameter | Doses (i.v.) | Species | Key Findings | Reference |
| Neuronal Necrosis | 1, 5, 10, 20 mg/kg | Rat | No necrotic neurons detected in the retrosplenial cortex. | [3] |
| Neuronal Vacuolization | 1, 5, 10 mg/kg | Rat | No significant vacuolization observed. | [3] |
| 20 mg/kg | Rat | Few cytoplasmic or intramitochondrial vacuoles observed. | [3] |
Table 2: Neuroprotective and Behavioral Effects of this compound (TCP) in Rats
| Parameter | Doses (i.p.) | Species | Key Findings | Reference |
| Spatial Memory Impairment (Morris Water Maze) | 1 mg/kg | Rat | Did not induce memory impairment at a dose effective against seizures. | [6] |
| 2 mg/kg | Rat | Animals did not learn the position of the platform. | [6] |
Note: The study on TCP focused on behavioral outcomes as a measure of adverse effects, rather than direct histological assessment of neurotoxicity.
Mechanism of NMDA Antagonist-Induced Neurotoxicity
The neurotoxic effects of NMDA receptor antagonists like this compound and Gacyclidine are often associated with a phenomenon known as "Olney's lesions."[2] This type of neurotoxicity is characterized by the formation of vacuoles in the cytoplasm of large neurons, particularly in the posterior cingulate and retrosplenial cortices.[2] While initially reversible, high doses or prolonged exposure can lead to irreversible neuronal necrosis.[7]
The proposed mechanism involves the blockade of NMDA receptors on GABAergic interneurons. This disinhibits glutamatergic neurons, leading to an over-activation of AMPA and kainate receptors, resulting in excitotoxicity and subsequent neuronal damage.
Caption: Signaling pathway of NMDA antagonist-induced neurotoxicity.
Experimental Protocols
Assessment of Neuronal Necrosis and Vacuolization (Histopathology)
A standard method for evaluating NMDA antagonist-induced neurotoxicity involves the histological examination of brain tissue from treated animals.
Experimental Workflow:
Caption: Workflow for assessing neurotoxicity via histopathology.
Detailed Steps:
-
Animal Dosing: Laboratory animals, typically rats, are administered various doses of the test compounds (this compound or Gacyclidine) and a vehicle control.
-
Tissue Preparation: At a predetermined time point after dosing (e.g., 24 hours), animals are anesthetized and transcardially perfused with a fixative solution (e.g., 4% paraformaldehyde). The brains are then extracted and post-fixed.
-
Sectioning: The brains are sectioned, with a focus on the retrosplenial cortex, using a microtome or vibratome.
-
Staining: The sections are stained with histological dyes such as Hematoxylin and Eosin (H&E) or Cresyl Violet to visualize neuronal morphology.
-
Microscopic Analysis: Stained sections are examined under a light microscope to identify and count necrotic (dead) and vacuolated neurons.
-
Quantification: The number of affected neurons per unit area or within a specific anatomical region is quantified to provide a measure of neurotoxicity.[8]
Fluoro-Jade Staining for Detecting Neuronal Degeneration
Fluoro-Jade is an anionic fluorescein (B123965) derivative that specifically stains degenerating neurons, making it a sensitive method for detecting neurotoxicity.
Protocol Summary:
-
Tissue Section Preparation: Brain sections are mounted on gelatin-coated slides.
-
Rehydration: Sections are rehydrated through a series of alcohol solutions of decreasing concentration and then in distilled water.
-
Permanganate (B83412) Incubation: Slides are incubated in a potassium permanganate solution to reduce background staining.
-
Fluoro-Jade Staining: Sections are incubated in a solution containing Fluoro-Jade dye.
-
Washing and Mounting: Slides are washed, dried, and coverslipped with a non-aqueous mounting medium.
-
Visualization: Degenerating neurons are visualized using fluorescence microscopy with blue excitation light.
TUNEL Assay for Detecting Apoptosis
The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis (programmed cell death).
Protocol Summary:
-
Tissue Permeabilization: Brain sections are treated with a permeabilization solution (e.g., Triton X-100) to allow entry of labeling reagents.
-
TdT Enzyme Reaction: Sections are incubated with a solution containing Terminal deoxynucleotidyl transferase (TdT) and labeled nucleotides (e.g., Br-dUTP). TdT incorporates the labeled nucleotides at the 3'-OH ends of fragmented DNA.
-
Detection: The incorporated labeled nucleotides are detected using a fluorescently labeled antibody or streptavidin conjugate.
-
Counterstaining and Visualization: Cell nuclei are often counterstained with a DNA dye like DAPI, and the apoptotic cells are visualized by fluorescence microscopy.
Conclusion
Based on the available preclinical data, Gacyclidine exhibits a significantly lower neurotoxic potential compared to what is generally understood for phencyclidine-type compounds like this compound. In rat studies, Gacyclidine did not induce neuronal necrosis at high intravenous doses and only caused minimal vacuolization at the highest dose tested.[3] In contrast, while direct quantitative histopathological data for this compound is scarce, its structural similarity to PCP raises concerns about its potential to induce Olney's lesions at higher doses.[1][2] The available behavioral data for this compound indicates cognitive impairment at higher doses, which can be an indirect indicator of neurotoxic effects.[6]
For drug development professionals, this suggests that Gacyclidine may possess a wider therapeutic window with a more favorable safety profile concerning neurotoxicity. However, direct, head-to-head comparative studies employing standardized quantitative methods are essential to definitively establish the relative neurotoxic risk of these two compounds. Future research should focus on generating dose-response curves for neuronal necrosis and vacuolization for both this compound and Gacyclidine under identical experimental conditions.
References
- 1. Phencyclidine - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Gacyclidine: A New Neuroprotective Agent Acting at the N‐Methyl‐D‐Aspartate Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound treatment in soman-poisoned rats--intriguing results on genotoxicity versus protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Quantitative analysis of factors influencing neuronal necrosis induced by MK-801 in the rat posterior cingulate/retrosp… [ouci.dntb.gov.ua]
- 7. Neuronal vacuolization and necrosis induced by the noncompetitive N-methyl-D-aspartate (NMDA) antagonist MK(+)801 (dizocilpine maleate): a light and electron microscopic evaluation of the rat retrosplenial cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative analysis of factors influencing neuronal necrosis induced by MK-801 in the rat posterior cingulate/retrosplenial cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
Tenocyclidine's Interaction with NMDA Receptor Subtypes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Tenocyclidine (TCP), a potent dissociative anesthetic, is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1] Its high affinity for the phencyclidine (PCP) binding site within the NMDA receptor's ion channel has made it a valuable tool in neuroscience research.[1] This guide provides a comparative analysis of this compound's effects on NMDA receptor subtypes, supported by available experimental data and detailed methodologies.
Comparative Potency of NMDA Receptor Antagonists
Studies displacing radiolabeled ligands have established a rank order of potency for several non-competitive NMDA receptor antagonists at the PCP binding site. One such study, using [¹²⁵I]TCP as the radioligand, determined the following order of potency for displacing the radioligand:
Dizocilpine (MK-801) > this compound (TCP) > ITCP > Phencyclidine (PCP) > Ketamine [2]
This indicates that this compound has a higher affinity for the NMDA receptor's PCP site than PCP and Ketamine, but a lower affinity than Dizocilpine (MK-801).
Further research on PCP and its analogs using a high-throughput drebrin immunocytochemical assay in cultured hippocampal neurons provides additional comparative data on their inhibitory activity.[3]
| Compound | IC₅₀ (µM) |
| 3-Methoxyphencyclidine (3-MeO-PCP) | 1.51 |
| Phencyclidine (PCP) | 2.02 |
| 4-[1-(3-methoxyphenyl)cyclohexyl]morpholine (3-MeO-PCMo) | 26.67 |
| Table 1: Inhibitory activity of PCP and its analogs on glutamate-induced reduction of drebrin cluster density.[3] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the binding and functional effects of compounds like this compound at the NMDA receptor.
Radioligand Binding Assay
This method is used to determine the binding affinity of a compound for a receptor.
Objective: To determine the inhibitor constant (Kᵢ) of this compound and other antagonists for the NMDA receptor's PCP binding site.
Materials:
-
[³H]TCP or [¹²⁵I]TCP (radioligand)
-
Rat brain membranes (e.g., from cortex or cerebellum), prepared by homogenization and centrifugation.[4][5]
-
Unlabeled this compound and other competing ligands (e.g., PCP, MK-801, Ketamine)
-
Assay buffer (e.g., Tris-HCl)
-
Scintillation fluid
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation: Rat brain tissue is homogenized in ice-cold buffer and centrifuged to isolate the membrane fraction containing the NMDA receptors.[4][5]
-
Incubation: A mixture containing the brain membranes, the radioligand ([³H]TCP or [¹²⁵I]TCP), and varying concentrations of the unlabeled competitor drug (this compound or other antagonists) is incubated to allow binding to reach equilibrium.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioactivity.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC₅₀ value (the concentration of the unlabeled drug that inhibits 50% of the specific binding of the radioligand) is determined. The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Electrophysiological Recording
This technique measures the functional effect of a compound on the ion channel activity of the NMDA receptor.
Objective: To assess the inhibitory effect of this compound on NMDA receptor-mediated currents in neurons.
Materials:
-
Cultured neurons (e.g., hippocampal or cortical neurons) or Xenopus oocytes expressing specific NMDA receptor subtypes.
-
Patch-clamp electrophysiology setup (amplifier, micromanipulators, perfusion system).
-
Recording electrodes filled with internal solution.
-
External solution containing NMDA and glycine (B1666218) to activate the receptors.
-
This compound and other antagonists.
Procedure:
-
Cell Preparation: Neurons are cultured on coverslips, or oocytes are injected with cRNA encoding specific NMDA receptor subunits (e.g., GluN1/GluN2A, GluN1/GluN2B).
-
Recording: A whole-cell patch-clamp recording is established on a neuron or oocyte.
-
Agonist Application: A solution containing NMDA and glycine is applied to the cell to evoke an inward current through the NMDA receptors.
-
Antagonist Application: Once a stable baseline current is established, this compound or another antagonist is co-applied with the agonists.
-
Data Acquisition and Analysis: The reduction in the amplitude of the NMDA-evoked current in the presence of the antagonist is measured. By applying a range of antagonist concentrations, a dose-response curve can be constructed to determine the IC₅₀ for the inhibition of the NMDA receptor-mediated current.
Visualizations
Caption: Workflow for Radioligand Binding Assay.
Caption: NMDA Receptor Signaling and TCP Inhibition.
Conclusion
This compound is a high-affinity, non-competitive antagonist of the NMDA receptor, demonstrating greater potency than PCP and ketamine. While its value as a research tool is well-established, particularly in its radiolabeled form for studying the PCP binding site, a significant gap exists in the literature regarding its specific effects on individual NMDA receptor subtypes. Future research using recombinant NMDA receptors with defined GluN2 subunit compositions is necessary to elucidate the differential effects of this compound and to fully understand its pharmacological profile. Such studies would be invaluable for drug development professionals seeking to design novel NMDA receptor modulators with improved subtype selectivity and therapeutic potential.
References
- 1. This compound [medbox.iiab.me]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. Assessment of NMDA receptor inhibition of phencyclidine analogues using a high-throughput drebrin immunocytochemical assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Linkage between phencyclidine (PCP) and N-methyl-D-aspartate (NMDA) receptors in the cerebellum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchexperts.utmb.edu [researchexperts.utmb.edu]
Validating Tenocyclidine as a Research Tool for Schizophrenia Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Tenocyclidine (TCP) with other commonly used NMDA receptor antagonists, namely Phencyclidine (PCP) and Ketamine, for inducing schizophrenia-like symptoms in preclinical research models. The objective is to furnish researchers with the necessary data to validate TCP as a robust research tool. This document outlines the pharmacological profiles, behavioral effects, and underlying neurochemical and electrophysiological impacts of these compounds, supported by experimental data and detailed protocols.
Pharmacological Profile: A Head-to-Head Comparison
The primary mechanism of action for TCP, PCP, and Ketamine is the non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor. However, their affinity for the NMDA receptor and their interactions with other receptor systems, such as dopamine (B1211576) and sigma receptors, contribute to their distinct pharmacological profiles. These differences are critical when selecting an agent for a specific research question in the context of schizophrenia.
Receptor Binding Affinities
The following table summarizes the binding affinities (Ki, in nM) of this compound, Phencyclidine, and Ketamine for key molecular targets. Lower Ki values indicate a higher binding affinity.
| Receptor/Transporter | This compound (TCP) | Phencyclidine (PCP) | Ketamine |
| NMDA Receptor (PCP site) | ~9[1] | 59[2] - 313[3] | 500 - 3100[3][4] |
| Dopamine D2 Receptor (High Affinity State) | Data not available | 2.7[3] | 55[3] |
| Dopamine Transporter (DAT) | Data not available | >10,000[2] | Data not available |
| Sigma-1 Receptor | Lower affinity than PCP[5] | Data not available | >10,000[6] |
| Sigma-2 Receptor | Data not available | 136[2] | >10,000[6] |
| Serotonin (B10506) Transporter (SERT) | Data not available | 2,234[2] | No significant effect |
Behavioral Endophenotypes Relevant to Schizophrenia
The induction of behavioral abnormalities in animal models that mimic the symptoms of schizophrenia is a cornerstone of preclinical psychiatric research. Key behavioral domains include sensorimotor gating deficits (positive symptom model), cognitive impairments (cognitive symptom model), and alterations in locomotor activity (positive symptom model).
Prepulse Inhibition (PPI) of the Startle Reflex
PPI is a measure of sensorimotor gating, which is deficient in schizophrenia patients. NMDA receptor antagonists are known to disrupt PPI in rodents.
| Compound | Species | Dose Range | Effect on PPI |
| Phencyclidine (PCP) | Mouse | 10 - 20 mg/kg | Significant disruption[7] |
| Rat | 1.5 mg/kg | Decreased PPI[8] | |
| Rat | 10 mg/kg (s.c.) | Impaired PPI[9] | |
| Ketamine | Rat | 6 - 10 mg/kg (s.c.) | Deficits in PPI[10] |
| Rat | 5 mg/kg (bolus), 20 mg/kg/h (infusion) | Impaired PPI[11] | |
| Rat | 8 - 12 mg/kg | Dose-dependent interruption of PPI[12] | |
| This compound (TCP) | Data not available | Data not available | Further research needed |
Cognitive Deficits: Novel Object Recognition (NOR)
The NOR test assesses recognition memory, a cognitive domain impaired in schizophrenia.
| Compound | Species | Dosing Regimen | Effect on NOR |
| Phencyclidine (PCP) | Rat | 5 mg/kg, twice daily for 7 days | Abolished novel object discrimination[5][13] |
| Mouse | Subchronic treatment | Impaired novel object recognition[14] | |
| Ketamine | Mouse | Chronic treatment | Deficits in novel object recognition memory[15] |
| Rat | 3 mg/kg | Recognition memory deficits[16] | |
| This compound (TCP) | Data not available | Data not available | Further research needed |
Locomotor Activity
NMDA receptor antagonists can induce hyperlocomotion, which is considered a model for the psychomotor agitation observed in psychosis.
| Compound | Species | Dose Range | Effect on Locomotor Activity |
| Phencyclidine (PCP) | Mouse | 0.3 - 10 mg/kg | Dose-related increase (peak at 3.0 mg/kg)[17] |
| Rat | 2.5 mg/kg | Rapid and persistent increase[18] | |
| Rat | 5 - 10 mg/kg (chronic) | Initial increase followed by tolerance[19] | |
| Ketamine | Rat | 4 - 16 mg/kg | Dose-dependent increase[12] |
| Mouse | 25 - 50 mg/kg | Dose-dependent increase[20] | |
| Rat | 20 - 40 mg/kg | Increased distance traveled[21] | |
| This compound (TCP) | Data not available | Data not available | Further research needed |
Neurochemical and Electrophysiological Effects
The behavioral effects of these compounds are underpinned by their impact on neurotransmitter systems and neuronal activity.
Dopamine Release
Dysregulated dopamine neurotransmission is a key feature of the pathophysiology of schizophrenia.
| Compound | Brain Region | Effect on Dopamine Release |
| Phencyclidine (PCP) | Prefrontal Cortex, Nucleus Accumbens | Increased dopamine release[22] |
| Amygdala, Pyriform and Prefrontal Cortices | Increased dopamine release[23] | |
| Striatum | No change[23] | |
| Ketamine | Striatum | Decreased dopamine release[23] |
| Dorsal Striatum | Dose-dependent increase[24] | |
| This compound (TCP) | Nigrostriatal Dopamine Neurons | Biphasic effect: activation at low doses, reversal at higher doses[25] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.
Figure 1. Mechanism of NMDA Receptor Antagonism.
Figure 2. Prepulse Inhibition Experimental Workflow.
Figure 3. Novel Object Recognition Experimental Workflow.
Experimental Protocols
Prepulse Inhibition (PPI) of the Startle Reflex
Objective: To assess sensorimotor gating.
Apparatus: A startle response system consisting of a sound-attenuating chamber, a speaker to deliver acoustic stimuli, and a sensor platform to measure the whole-body startle response of the animal.
Procedure:
-
Habituation: Place the animal in the startle chamber and allow a 5-10 minute acclimation period with background white noise (e.g., 65-70 dB).
-
Stimuli: The test session consists of different trial types presented in a pseudorandom order:
-
Pulse-alone trials: A strong startling stimulus (e.g., 120 dB white noise for 40 ms).
-
Prepulse-pulse trials: A weak, non-startling prepulse stimulus (e.g., 73-82 dB white noise for 20 ms) precedes the startling pulse by a short interval (e.g., 100 ms).
-
No-stimulus trials: Background noise only, to measure baseline movement.
-
-
Data Collection: The startle amplitude is recorded for each trial.
-
Data Analysis: PPI is calculated as a percentage reduction in the startle response in prepulse-pulse trials compared to pulse-alone trials: %PPI = [1 - (Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial)] x 100
Novel Object Recognition (NOR) Test
Objective: To evaluate recognition memory.
Apparatus: An open-field arena (e.g., 50x50x50 cm). A set of objects that are different in shape, color, and texture, but similar in size and lacking any innate rewarding or aversive properties.
Procedure:
-
Habituation: On day 1, allow the animal to freely explore the empty arena for 5-10 minutes.
-
Familiarization Phase (T1): On day 2, place the animal in the arena containing two identical objects and allow it to explore for a set period (e.g., 5-10 minutes).
-
Inter-Trial Interval (ITI): Return the animal to its home cage for a specific delay period (e.g., 1 hour to 24 hours).
-
Test Phase (T2): Place the animal back into the arena where one of the familiar objects has been replaced with a novel object. Allow the animal to explore for a set period (e.g., 5 minutes).
-
Data Collection: The time spent exploring each object (nuzzling, sniffing, or touching with the nose or paws) is recorded.
-
Data Analysis: A discrimination index (DI) is calculated to quantify recognition memory: DI = (Time exploring novel object - Time exploring familiar object) / (Total exploration time) A positive DI indicates that the animal remembers the familiar object and prefers to explore the novel one.
Locomotor Activity Test
Objective: To measure spontaneous motor activity.
Apparatus: An open-field arena, often equipped with automated photobeam tracking systems or video tracking software.
Procedure:
-
Habituation: Allow the animal to acclimate to the testing room for at least 30 minutes before the test.
-
Test Session: Place the animal in the center of the open-field arena and allow it to explore freely for a predetermined duration (e.g., 30-60 minutes).
-
Data Collection: The tracking system records various parameters, including:
-
Total distance traveled.
-
Time spent in different zones of the arena (e.g., center vs. periphery).
-
Rearing frequency.
-
-
Data Analysis: The collected parameters are compared across different treatment groups to assess the effects of the administered compounds on locomotor activity.
Conclusion and Future Directions
This compound (TCP) demonstrates a higher affinity for the NMDA receptor compared to both PCP and ketamine, suggesting it could be a more potent tool for modeling NMDA receptor hypofunction in schizophrenia research. However, this guide highlights a significant gap in the literature regarding the comprehensive behavioral, neurochemical, and electrophysiological characterization of TCP in direct comparison to the more established tools, PCP and ketamine.
Future research should focus on:
-
Conducting dose-response studies of TCP on PPI, NOR, and locomotor activity to establish its potency and efficacy relative to PCP and ketamine.
-
Investigating the neurochemical effects of TCP, particularly on dopamine release in the prefrontal cortex and striatum, to understand its impact on pathways relevant to schizophrenia.
-
Performing electrophysiological studies to characterize the effects of TCP on neuronal firing and synaptic plasticity.
By systematically addressing these research questions, the scientific community can fully validate this compound as a valuable and potentially more specific tool for the development of novel therapeutics for schizophrenia.
References
- 1. Modulation of phencyclidine-induced changes in locomotor activity and patterns in rats by serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phencyclidine - Wikipedia [en.wikipedia.org]
- 3. Dopamine receptor contribution to the action of PCP, LSD and ketamine psychotomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NMDA receptor antagonists ketamine and PCP have direct effects on the dopamine D(2) and serotonin 5-HT(2)receptors-implications for models of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Translational Aspects of the Novel Object Recognition Task in Rats Abstinent Following Sub-Chronic Treatment with Phencyclidine (PCP): Effects of Modafinil and Relevance to Cognitive Deficits in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Ketamine Analogue Methoxetamine and 3- and 4-Methoxy Analogues of Phencyclidine Are High Affinity and Selective Ligands for the Glutamate NMDA Receptor | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. Phencyclidine-induced deficits in prepulse inhibition of startle are blocked by prazosin, an alpha-1 noradrenergic antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Long-term effects of developmental PCP administration on sensorimotor gating in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. (+/-) Ketamine-induced prepulse inhibition deficits of an acoustic startle response in rats are not reversed by antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dose-response characteristics of intravenous ketamine on dissociative stereotypy, locomotion, sensorimotor gating, and nociception in male Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dose-response characteristics of ketamine effect on locomotion, cognitive function and central neuronal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Translational Aspects of the Novel Object Recognition Task in Rats Abstinent Following Sub-Chronic Treatment with Phencyclidine (PCP): Effects of Modafinil and Relevance to Cognitive Deficits in Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. PCP-based mice models of schizophrenia: differential behavioral, neurochemical and cellular effects of acute and subchronic treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Disturbances of novel object exploration and recognition in a chronic ketamine mouse model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Blockade of phencyclidine-induced hyperlocomotion by olanzapine, clozapine and serotonin receptor subtype selective antagonists in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Temporal dissociation of phencyclidine: Induced locomotor and social alterations in rats using an automated homecage monitoring system – implications for the 3Rs and preclinical drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Behavioral effects of chronic phencyclidine administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Effects of ketamine on the unconditioned and conditioned locomotor activity of preadolescent and adolescent rats: impact of age, sex and drug dose - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Corticolimbic Dopamine Neurotransmission Is Temporally Dissociated from the Cognitive and Locomotor Effects of Phencyclidine - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Differential effects of phencyclidine (PCP) and ketamine on mesocortical and mesostriatal dopamine release in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Ketamine increases striatal dopamine release and hyperlocomotion in adult rats after postnatal functional blockade of the prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Comparative Analysis of Tenocyclidine's Impact on Dopamine Reuptake
A comprehensive examination of Tenocyclidine's inhibitory effects on the dopamine (B1211576) transporter in comparison to other notable dopamine reuptake inhibitors and NMDA receptor antagonists.
This guide provides a detailed comparative study of this compound (TCP) and its effects on dopamine reuptake, tailored for researchers, scientists, and professionals in drug development. The following sections present quantitative data, experimental methodologies, and visual representations of the underlying neurobiological pathways.
Quantitative Comparison of Dopamine Transporter Inhibition
The following table summarizes the binding affinity (Kᵢ) and/or the half-maximal inhibitory concentration (IC₅₀) of this compound's parent compound, Phencyclidine, and other selected dopamine reuptake inhibitors for the dopamine transporter (DAT). These values are critical for understanding the potency of these compounds in blocking dopamine reuptake. A lower Kᵢ or IC₅₀ value indicates a higher affinity or potency, respectively.
| Compound | Kᵢ (nM) for DAT | IC₅₀ (nM) for DAT | Notes |
| Phencyclidine (PCP) | >10,000 | - | Exhibits low affinity for the human dopamine transporter.[5] Its effects on dopamine levels are thought to be mediated through allosteric sites or indirect mechanisms.[5] |
| Cocaine | 200 | - | A well-characterized dopamine reuptake inhibitor that serves as a benchmark in many studies. |
| Methylphenidate | - | 33 | The d-threo enantiomer (dexmethylphenidate) is the more active form.[6] |
| GBR12909 | 1 | - | A potent and selective dopamine reuptake inhibitor, often used as a research tool. |
| This compound (TCP) | Not Reported | Not Reported | Suggested to have greater dopamine reuptake inhibitory activity than PCP based on its psychostimulant effects.[2][3][4] The replacement of PCP's phenyl group with a thiophene (B33073) group in TCP is noted to influence its pharmacological profile.[1][7] |
Experimental Protocols
The determination of a compound's effect on dopamine reuptake involves a variety of sophisticated experimental techniques. Below are detailed methodologies for key in vitro and in vivo assays.
In Vitro Dopamine Reuptake Assay using Synaptosomes
This assay measures the ability of a test compound to inhibit the uptake of radiolabeled dopamine into synaptosomes, which are isolated nerve terminals.
1. Preparation of Synaptosomes:
-
Rodent brain tissue, typically the striatum due to its high density of dopamine transporters, is dissected and homogenized in a chilled sucrose (B13894) buffer.
-
The homogenate is subjected to differential centrifugation to isolate the synaptosomal fraction. The final pellet is resuspended in a physiological buffer.
2. Uptake Inhibition Assay:
-
Synaptosomes are pre-incubated with varying concentrations of the test compound (e.g., this compound) or a vehicle control.
-
The uptake reaction is initiated by the addition of a low concentration of radiolabeled dopamine (e.g., [³H]dopamine).
-
The mixture is incubated for a short period (typically 1-5 minutes) at 37°C to allow for dopamine uptake.
3. Termination and Measurement:
-
The uptake process is rapidly terminated by filtration through glass fiber filters, which traps the synaptosomes.
-
The filters are washed with ice-cold buffer to remove any unbound radiolabeled dopamine.
-
The amount of radioactivity retained on the filters, which corresponds to the amount of dopamine taken up by the synaptosomes, is quantified using a scintillation counter.
4. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific dopamine uptake (IC₅₀) is calculated by non-linear regression analysis of the concentration-response curve.
In Vivo Microdialysis
This technique allows for the measurement of extracellular dopamine levels in the brain of a freely moving animal, providing insight into the effects of a drug under physiological conditions.
1. Surgical Implantation:
-
A guide cannula is stereotaxically implanted into the brain region of interest (e.g., nucleus accumbens or striatum) of an anesthetized rodent.
-
The animal is allowed to recover from surgery for several days.
2. Microdialysis Probe Insertion:
-
On the day of the experiment, a microdialysis probe is inserted through the guide cannula.
-
The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.
3. Sample Collection:
-
Dialysate samples, containing extracellular fluid that has diffused across the semipermeable membrane of the probe, are collected at regular intervals (e.g., every 10-20 minutes).
-
Baseline samples are collected to establish the basal extracellular dopamine concentration.
4. Drug Administration and Analysis:
-
The test compound (e.g., this compound) is administered systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis).
-
Dialysate samples continue to be collected to monitor changes in extracellular dopamine levels over time.
-
The concentration of dopamine in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
Fast-Scan Cyclic Voltammetry (FSCV)
FSCV is an electrochemical technique that offers sub-second temporal resolution for measuring changes in dopamine concentration in vivo or in brain slices.
1. Electrode Placement:
-
A carbon-fiber microelectrode is implanted into the target brain region.
-
A stimulating electrode is placed nearby to evoke dopamine release.
2. Voltammetric Recordings:
-
A triangular waveform potential is applied to the carbon-fiber electrode at a high scan rate (e.g., 400 V/s) and frequency (e.g., 10 Hz).
-
When dopamine is present at the electrode surface, it is oxidized and then reduced, generating a characteristic current that is measured.
-
The magnitude of this current is proportional to the dopamine concentration.
3. Data Acquisition and Analysis:
-
Electrical stimulation is applied to evoke dopamine release, and the resulting changes in dopamine concentration are recorded in real-time.
-
The effects of a test compound on both the amount of dopamine released and the rate of its reuptake can be precisely measured.
Signaling Pathway of Dopamine Reuptake and Inhibition
The reuptake of dopamine from the synaptic cleft is a critical process for terminating dopaminergic neurotransmission and is mediated by the dopamine transporter (DAT). Dopamine reuptake inhibitors, like the compounds discussed, block this process, leading to an accumulation of dopamine in the synapse.
References
Assessing the Specificity of Tenocyclidine for the PCP Binding Site: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Tenocyclidine (TCP) with other well-known N-methyl-D-aspartate (NMDA) receptor antagonists, focusing on its binding specificity for the phencyclidine (PCP) binding site. The information presented herein is supported by experimental data from peer-reviewed scientific literature to aid in research and drug development endeavors.
Introduction
This compound (TCP), a dissociative anesthetic and hallucinogen, is a potent non-competitive antagonist of the NMDA receptor.[1][2] It interacts with the PCP binding site located within the ion channel of the receptor complex.[3] Due to its high affinity for this site, radiolabeled TCP is a valuable tool in NMDA receptor research.[2] Understanding the specificity of TCP for the PCP site, in comparison to other NMDA receptor antagonists and its potential off-target interactions, is crucial for interpreting experimental results and for the development of more selective therapeutic agents. This guide compares the binding profile of TCP with phencyclidine (PCP), ketamine, and dizocilpine (B47880) (MK-801).
Comparative Binding Affinities
The following table summarizes the available quantitative data on the binding affinities (Ki or Kd in nM) of this compound and other selected NMDA receptor antagonists for the PCP binding site and various off-target receptors. Lower Ki/Kd values indicate higher binding affinity.
| Compound | NMDA Receptor (PCP Site) | σ₁ Receptor | σ₂ Receptor | Dopamine (B1211576) Transporter (DAT) | Serotonin (B10506) Transporter (SERT) | Dopamine D2 Receptor |
| This compound (TCP) | ~10-20 nM (Kd) | Lower affinity than PCP | Data not available | Dopamine reuptake inhibitor activity suggested, but specific Ki values are not readily available.[2] | Data not available | Data not available |
| Phencyclidine (PCP) | 59 nM (Ki)[1] | >10,000 nM (Ki)[1] | 136 nM (Ki)[1] | >10,000 nM (Ki)[1] | 2,234 nM (Ki)[1] | >10,000 nM (Ki)[1] |
| Ketamine | ~3100 nM (Ki) | Data not available | Data not available | Data not available | Data not available | 55 nM (Ki for D2High) |
| Dizocilpine (MK-801) | ~3 nM (Kd) | Data not available | Data not available | Data not available | Data not available | 0.3 nM (Ki for D2High) |
Analysis of Specificity
Based on the available data, this compound exhibits a high affinity for the PCP binding site on the NMDA receptor, with a potency that is reportedly greater than that of PCP.[2] While direct quantitative comparisons of off-target binding are limited for TCP, qualitative reports suggest it has a lower affinity for sigma receptors compared to PCP.[1]
Phencyclidine, for which a more extensive off-target profile is available, demonstrates a notable degree of selectivity for the NMDA receptor's PCP site and the σ₂ receptor over the σ₁ receptor, dopamine and serotonin transporters, and the dopamine D2 receptor.[1] It is important to note that both ketamine and dizocilpine show high affinity for the high-affinity state of the dopamine D2 receptor (D2High).
Signaling Pathways and Experimental Workflow
To visualize the molecular interactions and experimental procedures discussed, the following diagrams are provided.
Caption: Competitive binding of various antagonists to the PCP site.
Caption: A typical workflow for a radioligand binding assay.
Experimental Protocols
Radioligand Binding Assay for the PCP Binding Site
This protocol is a generalized procedure for a competitive radioligand binding assay to determine the affinity of a test compound for the PCP binding site on the NMDA receptor.
1. Materials:
-
Tissue: Rat brain cortex (a rich source of NMDA receptors).
-
Buffers:
-
Homogenization Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Assay Buffer (e.g., 5 mM Tris-HCl, pH 7.4).
-
-
Radioligand: [³H]this compound ([³H]TCP) or another suitable PCP site radioligand like [³H]MK-801.
-
Unlabeled Ligands:
-
Test compound at various concentrations.
-
A known high-affinity PCP site ligand for determining non-specific binding (e.g., unlabeled PCP or MK-801 at a high concentration, such as 10 µM).
-
-
Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.
-
Scintillation Counter and Scintillation Fluid.
2. Procedure:
-
Membrane Preparation:
-
Homogenize fresh or frozen rat brain cortices in ice-cold homogenization buffer.
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g for 20 minutes) to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh homogenization buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford or BCA assay).
-
-
Binding Assay:
-
In assay tubes or a 96-well plate, set up the following in triplicate:
-
Total Binding: Membranes + Radioligand + Assay Buffer.
-
Non-specific Binding: Membranes + Radioligand + High concentration of unlabeled PCP site ligand.
-
Competitive Binding: Membranes + Radioligand + Various concentrations of the test compound.
-
-
Add the membrane preparation to each tube/well.
-
Add the appropriate unlabeled ligand or buffer.
-
Initiate the binding reaction by adding the radioligand at a concentration close to its Kd.
-
Incubate the mixture at a defined temperature (e.g., room temperature) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Separation and Quantification:
-
Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (counts per minute, CPM) from the total binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Conclusion
This compound is a high-affinity ligand for the PCP binding site of the NMDA receptor, demonstrating higher potency than PCP itself. While its complete off-target profile is not as extensively documented as that of PCP, available evidence suggests a degree of selectivity. For a comprehensive assessment of TCP's specificity, further quantitative binding studies across a broad panel of receptors and transporters are warranted. The experimental protocol provided in this guide offers a framework for conducting such comparative binding assays, which are essential for the characterization of novel NMDA receptor modulators.
References
Safety Operating Guide
Navigating the Disposal of Tenocyclidine: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper disposal of controlled substances like Tenocyclidine (TCP) is a critical component of laboratory safety and regulatory compliance. this compound, a potent dissociative anesthetic and psychostimulant, is classified as a Schedule I drug in the United States, necessitating stringent disposal protocols to prevent diversion and environmental contamination.[1] Adherence to these procedures is not only a matter of safety but also a legal obligation under the regulations set forth by the Drug Enforcement Administration (DEA).
The primary mandate for the disposal of controlled substances is to render them "non-retrievable," meaning they cannot be transformed back into a usable form.[2] This guide provides a comprehensive, step-by-step approach to the safe and compliant disposal of this compound in a laboratory setting.
I. Pre-Disposal Planning and Hazard Assessment
Before initiating any disposal procedures, a thorough hazard assessment is essential. This involves reviewing the Safety Data Sheet (SDS) for this compound to understand its specific chemical properties, toxicity, and any potential reactions.
Key Chemical Properties of this compound (TCP):
| Property | Value |
| Chemical Formula | C₁₅H₂₃NS |
| Molar Mass | 249.42 g/mol |
| Appearance | Information not available in search results |
| Solubility | Information not available in search results |
It is imperative to consult the specific SDS for the this compound being used for detailed physical and chemical properties.
II. Step-by-Step Disposal Protocol
The following protocol outlines a multi-step process for the disposal of this compound, incorporating principles of chemical deactivation and compliance with DEA regulations. This procedure should be performed in a designated area, away from normal laboratory operations, and within a certified chemical fume hood.
Personnel Protective Equipment (PPE) Required:
-
Safety goggles
-
Face shield
-
Chemical-resistant gloves (e.g., nitrile)
-
Acid-resistant apron or lab coat
-
Closed-toe shoes
Step 1: Deactivation through Chemical Degradation
-
Protocol:
-
Prepare a 10% solution of potassium permanganate (B83412) in water.
-
Slowly add the this compound waste to the potassium permanganate solution in a suitable container within a chemical fume hood. The ratio should be approximately 1:10 (waste to solution).
-
Stir the mixture for at least 24 hours to ensure complete degradation. The disappearance of the purple color of the permanganate is an indicator of the reaction's progress. If the solution becomes colorless, add more potassium permanganate solution until a faint purple color persists for at least 4 hours.
-
Step 2: Adsorption on Activated Carbon
To further ensure the non-retrievability of any remaining compound or degradation byproducts, adsorption onto activated carbon is a recommended step.[3][4][5]
-
Protocol:
-
After the chemical degradation step, neutralize the solution with a suitable agent (e.g., sodium bisulfite for excess permanganate).
-
Add activated carbon to the neutralized mixture. A general guideline is to use at least 10 times the weight of the original amount of this compound.
-
Stir the slurry for several hours to allow for complete adsorption. Studies on other psychoactive medications have shown that over 99% of the drug can be deactivated by the end of a 28-day period with activated carbon.[3][4][5]
-
Step 3: Solidification and Final Disposal
The final step is to solidify the mixture before disposing of it as hazardous waste.
-
Protocol:
-
Allow the activated carbon to settle.
-
Decant the supernatant liquid, if any, and manage it as hazardous aqueous waste.
-
Mix the remaining activated carbon sludge with a solidifying agent such as cement or a commercial solidification kit.
-
Place the solidified, non-retrievable waste in a clearly labeled, sealed container for hazardous waste.
-
Arrange for pickup and disposal by a licensed hazardous waste management company.
-
III. Regulatory Compliance and Documentation
Disposal of Schedule I controlled substances is strictly regulated by the DEA.[6][7][8] All disposal activities must be meticulously documented.
-
Witnessing: The entire disposal process must be witnessed by at least two authorized individuals.[6]
-
Record Keeping: A detailed record of the disposal must be maintained. This record should include the date, time, quantity of this compound destroyed, the method of destruction, and the signatures of the individuals who performed and witnessed the disposal. These records must be kept for a minimum of two years and be available for inspection by the DEA.[2]
IV. Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
By adhering to these rigorous procedures, laboratories can ensure the safe handling and disposal of this compound, thereby protecting personnel, the public, and the environment, while maintaining full compliance with federal regulations.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. danielshealth.com [danielshealth.com]
- 3. researchgate.net [researchgate.net]
- 4. Activated Carbon-Based System for the Disposal of Psychoactive Medications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. secureadrug.com [secureadrug.com]
- 7. Controlled Substances Disposal - Environmental Marketing Services [emsllcusa.com]
- 8. Controlled Substances | Virginia DEQ [deq.virginia.gov]
Essential Safety and Logistical Information for Handling Tenocyclidine
Disclaimer: Tenocyclidine (TCP) is a potent dissociative anesthetic and a Schedule I controlled substance in the United States.[1][2] It is considered a hazardous compound with significant health risks. The information provided here is intended for researchers, scientists, and drug development professionals in controlled laboratory settings and is not a substitute for a comprehensive institutional safety review and approval. Always consult your institution's Environmental Health and Safety (EHS) department before handling this substance.
This compound is an analog of phencyclidine (PCP) and is noted to be considerably more potent.[2] Due to its pharmacological properties and limited safety data, a highly conservative approach to handling is mandatory. The primary hazards include toxicity if swallowed and the potential to cause drowsiness or dizziness.
Data Presentation
Hazard Classification and Exposure Limits
Due to a lack of specific studies, official Occupational Exposure Limits (OELs) for this compound have not been established by major regulatory bodies such as OSHA or NIOSH. For potent compounds with limited toxicological data, a hazard banding approach is often recommended. Given its high potency and similarity to PCP, this compound should be handled as a highly hazardous compound, requiring stringent controls to minimize any potential exposure.
| Parameter | Classification/Value | Source/Rationale |
| GHS Classification | Acute Toxicity, Oral (Category 3) | Sigma-Aldrich SDS |
| Specific target organ toxicity — single exposure (Category 3), Central nervous system | Sigma-Aldrich SDS | |
| DEA Schedule | Schedule I | DEA |
| Occupational Exposure Limit (OEL) | Not Established | - |
| Recommended Control Banding | Highest (e.g., Band D or E) | Based on high potency and lack of data |
Personal Protective Equipment (PPE) Recommendations
Specific glove breakthrough time data for this compound is not available. Therefore, the selection of gloves should be based on a conservative assessment of the solvents in use and the assumption that TCP can permeate standard laboratory gloves. Double gloving is strongly recommended.
| PPE Item | Specification | Rationale |
| Gloves | Double-gloved with nitrile or neoprene gloves. | To provide an additional barrier against potential contamination. Regular glove changes are recommended. |
| Lab Coat | Disposable, solid-front, back-closing gown. | To protect personal clothing and skin from contamination. |
| Eye Protection | Chemical splash goggles and a face shield. | To provide full-face protection from splashes and aerosols. |
| Respiratory Protection | NIOSH-approved N95 or higher respirator. For procedures with a high risk of aerosolization, a powered air-purifying respirator (PAPR) should be considered. | To prevent inhalation of airborne particles. |
Decontamination and Disposal Plan
Effective decontamination procedures for this compound have not been formally validated. The following recommendations are based on general best practices for potent compounds. All disposal must comply with local, state, and federal regulations for hazardous waste.
| Procedure | Method | Rationale |
| Surface Decontamination | A solution of detergent and water, followed by a rinse with 70% ethanol. For known contamination, a 10% bleach solution followed by a water rinse can be considered, though its efficacy against TCP is not established. | To remove and inactivate any residual compound. The use of strong oxidizing agents should be evaluated for compatibility with surfaces. |
| Equipment Decontamination | All non-disposable equipment should be thoroughly cleaned with a suitable solvent and detergent. | To prevent cross-contamination. |
| Solid Waste Disposal | All contaminated disposables (gloves, gowns, bench paper, etc.) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container. | To ensure proper handling and disposal as hazardous chemical waste. |
| Liquid Waste Disposal | All liquid waste containing this compound must be collected in a sealed, labeled, and appropriate hazardous waste container. | To prevent environmental release and ensure proper disposal. |
Experimental Protocols
No specific experimental protocols for the safe handling of this compound were found in the provided search results. The following procedural guidance is based on established best practices for working with highly potent and hazardous compounds in a laboratory setting.
Standard Operating Procedure (SOP) for Handling this compound
-
Authorization and Training:
-
All personnel must receive specific training on the hazards of this compound and the procedures outlined in this SOP.
-
Prior approval from the principal investigator and the institutional EHS department is required.
-
-
Location of Work:
-
All handling of this compound powder (weighing, preparing solutions) must be conducted within a certified chemical fume hood or a glove box.
-
The work area must be clearly demarcated as a "Potent Compound Handling Area."
-
-
Required Personal Protective Equipment (PPE):
-
Wear all PPE as specified in the table above.
-
Inspect all PPE for integrity before use.
-
-
Handling Procedures:
-
Weighing: Use a dedicated, calibrated analytical balance within the containment device. Use disposable weigh boats.
-
Solution Preparation: Prepare solutions in the fume hood. Add solvent to the powder slowly to avoid splashing.
-
Transport: When transporting solutions, use sealed, shatter-resistant secondary containers.
-
-
Decontamination and Waste Disposal:
-
Decontaminate all surfaces and equipment immediately after use.
-
Dispose of all contaminated materials in the designated hazardous waste streams as outlined in the table above.
-
-
Emergency Procedures:
-
In case of a spill, follow the spill response plan detailed below.
-
In case of personal exposure, immediately follow first aid procedures and seek medical attention. Provide the Safety Data Sheet (SDS) to the medical personnel.
-
Mandatory Visualizations
Caption: Standard Operating Procedure for Handling this compound.
Caption: Workflow for Responding to a this compound Spill.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
